molecular formula C19H34N2O2S4 B026634 (2S)-5-Methoxyflavan-7-ol CAS No. 691410-93-2

(2S)-5-Methoxyflavan-7-ol

Cat. No.: B026634
CAS No.: 691410-93-2
M. Wt: 450.8 g/mol
InChI Key: QGUXZRFEKWOQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

α-Lipoic acid is a cyclic disulfide antioxidant that interconverts with its reduced dithiol form. It is an essential cofactor for decarboxylation reactions of the citric acid cycle and acts as a general antioxidant. AN-7 is a more lipophilic analog of α-lipoic acid with enhanced potency and 1.5-fold increased maximal capacity to stimulate glucose transport into myocytes. This identifies the analogs of lipoic acid as potential new treatments for diabetes.

Properties

IUPAC Name

5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N2O2S4/c22-18(8-3-1-6-16-10-14-24-26-16)20-12-5-13-21-19(23)9-4-2-7-17-11-15-25-27-17/h16-17H,1-15H2,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUXZRFEKWOQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)NCCCNC(=O)CCCCC2CCSS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439845
Record name AN-7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691410-93-2
Record name AN-7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2S)-5-Methoxyflavan-7-ol: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-5-Methoxyflavan-7-ol (B12397560) is a naturally occurring flavan (B184786) derivative that has been identified as a constituent of Dragon's blood resin, a traditional medicinal substance. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its isolation and characterization. The guide includes structured data on its physicochemical properties and discusses its potential biological activities, drawing parallels with structurally similar compounds. Experimental protocols and workflow diagrams are provided to aid researchers in the extraction and purification of this compound for further study and drug development applications.

Natural Sources

The primary and most well-documented natural source of this compound is Dragon's blood resin .[1][2][3][4] This deep red resin is obtained from various species of plants, with Dracaena draco being the specific source from which this compound has been isolated.[1] Dragon's blood resin has a long history of use in traditional medicine, and modern phytochemical investigations have revealed a rich composition of flavonoids and other phenolic compounds.[5][6][7][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₆H₁₆O₃[2]
Molecular Weight256.3 g/mol [2]
CAS Number35290-20-1[2]
AppearanceColorless sticky oil[9]
Specific Rotation ([α]D²⁰)-5.7° (c=0.42, CHCl₃)[9]
Natural Source Specific Rotation ([α]D²⁰)-6.35° (c=1.94, CHCl₃)[9]

Isolation Methodology

General Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Dragon's blood resin.

Isolation_Workflow Start Dragon's Blood Resin Extraction Solvent Extraction (e.g., Acetone, Methanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Resin Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation TLC TLC Analysis Fractionation->TLC Purified_Fractions Combined Pure Fractions TLC->Purified_Fractions Final_Purification Final Purification (e.g., Preparative HPLC) Purified_Fractions->Final_Purification Pure_Compound This compound Final_Purification->Pure_Compound Antiplatelet_Pathway cluster_platelet Platelet Agonist Platelet Agonists (Collagen, ADP, PAF) Receptor Receptors Agonist->Receptor PLC Phospholipase C Receptor->PLC PIP2 PIP2 PLC->PIP2 AA Arachidonic Acid IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release Aggregation Platelet Aggregation & ATP Release Ca_release->Aggregation Activates COX Cyclooxygenase (COX) TXA2 Thromboxane A₂ COX->TXA2 AA->COX TXA2->Aggregation Activates Compound This compound Compound->Ca_release Suppresses Compound->COX Inhibits

References

The Discovery and Characterization of (2S)-5-Methoxyflavan-7-ol in Dragon's Blood Resin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dragon's blood resin, a deep red sap obtained from various plant species of the genera Dracaena and Daemonorops, has a long history of use in traditional medicine for its purported therapeutic properties, including the ability to invigorate blood circulation.[1] Modern phytochemical investigations have revealed that the resin is a rich source of bioactive compounds, predominantly flavonoids.[2] Among these, (2S)-5-Methoxyflavan-7-ol has been identified as a significant constituent, contributing to the resin's pharmacological profile. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological evaluation of this compound from Dragon's blood resin, tailored for researchers and professionals in the field of drug development.

Isolation and Purification

The isolation of this compound from Dragon's blood resin involves a multi-step process encompassing extraction and chromatographic separation. While a definitive, detailed preparative protocol for this specific compound is not extensively documented in a single source, a general workflow can be constructed based on established methods for flavonoid isolation from this natural source.

Experimental Protocol: Extraction

A common initial step is the solvent extraction of the powdered resin. Methanol (B129727) is an effective solvent for extracting flavonoids from Dragon's blood.

Protocol: Methanol Extraction of Dragon's Blood Resin [1]

  • Sample Preparation: Weigh 0.1 g of powdered Dragon's blood resin.

  • Extraction: Add 10 mL of absolute methanol to the powdered resin.

  • Sonication: Sonicate the mixture at room temperature for 30 minutes.

  • Repeat Extraction: Repeat the sonication step once more with a fresh 10 mL of methanol.

  • Washing: Wash the remaining residue with 4 mL of methanol.

  • Pooling and Volume Adjustment: Combine all the methanol extracts in a 25-mL volumetric flask and bring the volume to the calibration mark with methanol.

  • Filtration: Filter the combined extract through a 0.2 μm syringe filter to remove any particulate matter. The resulting filtrate is ready for chromatographic analysis and purification.

Experimental Protocol: Chromatographic Purification

Following extraction, purification is typically achieved through column chromatography. While a specific protocol for this compound is not detailed in the reviewed literature, a general approach using silica (B1680970) gel is common for the separation of flavonoids.

General Protocol: Silica Gel Column Chromatography for Flavonoid Separation

  • Column Packing: Prepare a silica gel column using a suitable solvent system, such as a gradient of petroleum ether and ethyl acetate.

  • Sample Loading: Concentrate the crude methanol extract and adsorb it onto a small amount of silica gel. Carefully load the adsorbed sample onto the top of the prepared column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., high petroleum ether concentration) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Compound Identification: Combine fractions containing the compound of interest, as identified by comparison with a reference standard on TLC, and concentrate them to yield the purified flavonoid. Further purification may be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Structural Elucidation

The definitive identification of this compound is accomplished through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

While one study notes that the chemical structure of this compound was elucidated by comparing its 1H and 13C NMR data with published values, the specific spectral data was to be reported elsewhere.[1] For the purpose of this guide, representative NMR data for similar flavan (B184786) structures are referenced to provide an expected spectral profile.

Table 1: Representative Spectroscopic Data for Flavan Structures

Technique Expected Signals for this compound Core Structure
1H NMR Signals corresponding to aromatic protons on the A and B rings, protons of the heterocyclic C ring (H-2, H-3, H-4), and a singlet for the methoxy (B1213986) group protons.
13C NMR Resonances for all 16 carbon atoms, including characteristic shifts for the methoxy carbon, oxygenated aromatic carbons, and the carbons of the flavan core.

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of C16H16O3 (256.3 g/mol ). |

Note: Detailed, experimentally verified 1H and 13C NMR data for this compound are not available in the reviewed literature.

Quantitative Analysis

An ultra-performance liquid chromatography coupled with photodiode array detection and electrospray ionization mass spectrometry (UPLC-PAD-MS) method has been developed for the simultaneous characterization and quantification of six flavonoids in Dragon's blood, including this compound.[1]

Experimental Protocol: UPLC-PAD-MS Analysis[1]
  • System: Waters Acquity UPLC system with PAD, hyphenated to a Bruker MicrOTOFQ system with an ESI interface.

  • Column: Waters BEH C18 column (1.7 μm, 2.1 × 100 mm) with a VanGuardTM pre-column.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

    • 0-2 min: 25% B

    • 2-15 min: 25-55% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 280 nm.

Data Presentation: Method Validation and Quantitative Results

The developed UPLC-PAD-MS method was validated for its sensitivity, precision, and accuracy.[1]

Table 2: UPLC-PAD-MS Method Validation Parameters for this compound [1]

Parameter Value
Linear Range 20-1000 ng
Regression Equation y = 989.1x + 16685.5
Correlation Coefficient (R2) 0.9992
Limit of Detection (LOD) 0.83 ng
Limit of Quantification (LOQ) 2.76 ng
Recovery 94.2–102.8%

| RSD for Repeatability | 1.4–3.8% |

Analysis of Dragon's blood samples from different geographical regions showed significant variation in the content of the six flavonoids, with this compound being one of the major active components.[1]

Biological Activity and Mechanism of Action

Pharmacological studies have indicated that Dragon's blood exerts its clinical effects, in part, by inhibiting blood platelet aggregation.[1] Flavonoids, including this compound, are believed to be responsible for this anti-platelet activity.

Anti-platelet Aggregation

A related compound, (2S)-5-methoxy-6-methylflavan-7-ol, has been shown to dose-dependently inhibit the aggregation of washed rabbit platelets induced by various agonists. While specific IC50 values for this compound are not provided in the reviewed literature, the activity of this closely related compound suggests a similar potential.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

The underlying mechanism for the anti-platelet activity of flavonoids from Dragon's blood is linked to the inhibition of thromboxane (B8750289) A2 (TXA2) formation via the inhibition of the cyclooxygenase (COX) enzyme. This is a key enzyme in the arachidonic acid cascade that leads to the production of prostaglandins (B1171923) and thromboxanes, which are potent mediators of platelet aggregation.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme Cyclooxygenase (COX) Arachidonic_Acid->COX_Enzyme Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (e.g., TXA2) COX_Enzyme->Prostaglandins_Thromboxanes Platelet_Aggregation Platelet Aggregation Prostaglandins_Thromboxanes->Platelet_Aggregation Flavanoid This compound Flavanoid->COX_Enzyme Inhibition Experimental_Workflow cluster_Extraction Extraction cluster_Purification Purification cluster_Analysis Analysis DB_Resin Dragon's Blood Resin Powder Methanol_Extraction Methanol Sonication DB_Resin->Methanol_Extraction Crude_Extract Crude Methanol Extract Methanol_Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Pure_Compound Purified this compound Fractions->Pure_Compound TLC_Analysis->Fractions Pooling Structural_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structural_Elucidation Quantitative_Analysis Quantitative Analysis (UPLC-PAD-MS) Pure_Compound->Quantitative_Analysis

References

The Biosynthesis of (2S)-5-Methoxyflavan-7-ol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-5-Methoxyflavan-7-ol is a naturally occurring flavonoid that has garnered interest for its potential biological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts for pharmaceutical applications. This technical guide delineates the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, intermediate compounds, and relevant experimental methodologies. The pathway commences with the general phenylpropanoid pathway, leading to the formation of the central flavanone (B1672756) intermediate, (2S)-naringenin. Subsequently, a proposed sequence of regiospecific 5-O-methylation and stereospecific C4-carbonyl reduction transforms (2S)-naringenin into the final product. This guide provides a comprehensive overview of the enzymes involved, their known characteristics, and detailed protocols for their study, serving as a valuable resource for researchers in the fields of plant biochemistry, natural product chemistry, and drug development.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological functions and pharmacological properties. A subgroup of these compounds, the flavans, are characterized by a saturated C-ring. This compound is a specific flavan (B184786) derivative whose biosynthesis is not as extensively characterized as that of other major flavonoid classes like flavonols and anthocyanins. This document aims to provide an in-depth technical guide to the putative biosynthetic pathway of this compound, consolidating current knowledge and providing practical experimental frameworks for its investigation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the established general flavonoid pathway, followed by specific modification and reduction steps. The pathway can be conceptually divided into two main stages:

  • Stage 1: Biosynthesis of the (2S)-Flavanone Precursor, (2S)-Naringenin. This stage is well-characterized and involves the convergence of the shikimate and acetate (B1210297) pathways[1].

  • Stage 2: Tailoring of the Flavanone Core. This stage involves the specific 5-O-methylation and reduction of the C4-carbonyl group of the flavanone intermediate to yield the final flavan structure.

A visual representation of the proposed pathway is provided below.

Biosynthesis_of_2S_5_Methoxyflavan_7_ol L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid  PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid  C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA  4CL Naringenin_chalcone Naringenin (B18129) chalcone (B49325) p_Coumaroyl_CoA->Naringenin_chalcone  CHS Naringenin (2S)-Naringenin (5,7,4'-trihydroxyflavanone) Naringenin_chalcone->Naringenin  CHI Methoxy_Naringenin (2S)-5-Methoxy-naringenin (5-methoxy-7,4'-dihydroxyflavanone) Naringenin->Methoxy_Naringenin  FOMT (S-adenosyl-L-methionine) Flavan_ol (2S)-5-Methoxyflavan-4,7-diol Methoxy_Naringenin->Flavan_ol  FNR (NAD(P)H) Final_Product This compound Flavan_ol->Final_Product  Dehydratase Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_chalcone  CHS PAL PAL C4H C4H FourCL 4CL CHS CHS CHI CHI FOMT Flavonoid 5-O-Methyltransferase (Proposed) FNR Flavanone 4-Reductase Dehydratase Dehydratase (Proposed)

Figure 1: Proposed biosynthetic pathway of this compound.
Stage 1: Formation of (2S)-Naringenin

The initial steps of the pathway are part of the general phenylpropanoid and flavonoid biosynthesis pathways, which are well-conserved across many plant species[1].

  • Phenylalanine Ammonia-Lyase (PAL): The pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by PAL.

  • Cinnamate-4-Hydroxylase (C4H): C4H, a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Chalcone Synthase (CHS): CHS is a key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI): CHI catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to produce (2S)-naringenin[2]. This step is critical as it establishes the (2S) stereochemistry found in the final product.

Stage 2: Tailoring of the (2S)-Naringenin Core

The subsequent steps involve the modification of the (2S)-naringenin scaffold to introduce the 5-methoxy group and reduce the C4-carbonyl, leading to the flavan structure. The precise order of these steps is yet to be definitively established in vivo and may vary between plant species. Here, we propose a plausible sequence based on the available literature.

2.2.1. 5-O-Methylation

The introduction of a methyl group at the 5-hydroxyl position is catalyzed by a Flavonoid O-Methyltransferase (FOMT). While O-methyltransferases that act on various positions of the flavonoid skeleton have been characterized, a specific 5-O-methyltransferase that utilizes (2S)-naringenin as a substrate is yet to be fully characterized in the context of this specific pathway. However, the existence of such an enzyme is highly probable given the structural diversity of methylated flavonoids in nature. These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor[3].

2.2.2. C4-Carbonyl Reduction

The reduction of the C4-carbonyl group of the flavanone ring is a key step in the formation of the flavan backbone. This reaction is catalyzed by a Flavanone 4-Reductase (FNR) or a Dihydroflavonol 4-Reductase (DFR) with FNR activity[4][5]. These enzymes are NADPH-dependent reductases[6]. The reduction of the C4-carbonyl group introduces a new chiral center at the C4 position. The stereospecificity of this reduction is crucial for the final stereochemistry of the flavan-4-ol intermediate. The reduction of (2S)-flavanones by these reductases is expected to be stereospecific[7].

2.2.3. Dehydration

The final step is a proposed dehydration of the (2S)-5-Methoxyflavan-4,7-diol intermediate to yield this compound. The specific enzyme catalyzing this dehydration step in flavan biosynthesis is not well-characterized and may occur spontaneously or be enzyme-mediated.

Key Enzymes and Their Characteristics

A summary of the key enzymes involved in the proposed pathway and their known kinetic parameters is presented in the table below. It is important to note that the kinetic data for the proposed 5-O-methyltransferase and the specific FNR involved in this pathway are not yet available and represent a key area for future research.

EnzymeAbbreviationSubstrate(s)Product(s)Cofactor(s)Km (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Phenylalanine Ammonia-LyasePALL-Phenylalaninetrans-Cinnamic acid----[1]
Cinnamate-4-HydroxylaseC4Htrans-Cinnamic acidp-Coumaric acidNADPH, O₂---[1]
4-Coumarate:CoA Ligase4CLp-Coumaric acid, CoA, ATPp-Coumaroyl-CoAMg²⁺---[1]
Chalcone SynthaseCHSp-Coumaroyl-CoA, 3x Malonyl-CoANaringenin chalcone----[8]
Chalcone IsomeraseCHINaringenin chalcone(2S)-Naringenin----[2]
Flavonoid 5-O-Methyltransferase5-OMT(2S)-Naringenin(2S)-5-Methoxy-naringeninSAMN/AN/AN/AProposed
Flavanone 4-ReductaseFNR(2S)-Flavanones(2S)-Flavan-4-olsNAD(P)H137.7 (for Naringenin)--[4]
Dihydroflavonol 4-ReductaseDFRDihydroflavonols, FlavanonesFlavan-3,4-diols, Flavan-4-olsNAD(P)H41.80 (for DHQ)--[2]

N/A: Data not available for the specific enzyme in this pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

Heterologous Expression and Purification of Recombinant Enzymes

The functional characterization of the enzymes in the pathway requires their production in a heterologous host system, such as Escherichia coli.

Experimental Workflow for Heterologous Expression and Purification:

Expression_Purification_Workflow Gene_Synthesis Gene Synthesis/ cDNA Cloning Vector_Ligation Ligation into Expression Vector (e.g., pET vector) Gene_Synthesis->Vector_Ligation Transformation Transformation into E. coli Expression Strain (e.g., BL21(DE3)) Vector_Ligation->Transformation Culture_Growth Cell Culture Growth Transformation->Culture_Growth Induction Induction of Protein Expression (e.g., IPTG) Culture_Growth->Induction Cell_Harvesting Cell Harvesting (Centrifugation) Induction->Cell_Harvesting Cell_Lysis Cell Lysis (e.g., Sonication) Cell_Harvesting->Cell_Lysis Purification Protein Purification (e.g., Ni-NTA Affinity Chromatography) Cell_Lysis->Purification Analysis Purity Analysis (SDS-PAGE) Purification->Analysis

Figure 2: Workflow for heterologous expression and purification of enzymes.

Protocol for Heterologous Expression in E. coli [9][10]:

  • Gene Synthesis and Cloning: Synthesize the codon-optimized gene encoding the target enzyme (e.g., 5-OMT, FNR) and clone it into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal His-tag for purification.

  • Transformation: Transform the expression construct into a competent E. coli expression strain, such as BL21(DE3).

  • Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. Use this starter culture to inoculate a larger volume of LB medium.

  • Induction: Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole) and elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Purity Analysis: Analyze the purity of the eluted protein fractions by SDS-PAGE. Pool the pure fractions and dialyze against a storage buffer.

In Vitro Enzyme Assays

Enzyme assays are essential to confirm the activity of the recombinant enzymes and to determine their kinetic parameters.

Logical Relationship for Enzyme Assay Components:

Enzyme_Assay_Logic Enzyme Purified Enzyme Reaction_Mix Reaction Mixture Enzyme->Reaction_Mix Substrate Substrate (e.g., (2S)-Naringenin) Substrate->Reaction_Mix Cofactor Cofactor (e.g., SAM or NADPH) Cofactor->Reaction_Mix Buffer Reaction Buffer (Optimal pH and Temperature) Buffer->Reaction_Mix Incubation Incubation Reaction_Mix->Incubation Quenching Reaction Quenching (e.g., Acid or Organic Solvent) Incubation->Quenching Analysis Product Analysis (HPLC, LC-MS) Quenching->Analysis

Figure 3: Logical flow of an in vitro enzyme assay.

Protocol for O-Methyltransferase (OMT) Assay [11]:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 0.5 mM of the flavonoid substrate (e.g., (2S)-naringenin), 5 mM S-adenosyl-L-methionine (SAM), and the purified OMT enzyme in a total volume of 100 µL.

  • Incubation: Incubate the reaction mixture at 30-37°C for a specified time (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding an equal volume of methanol (B129727) or by acidification.

  • Product Analysis: Centrifuge the mixture to pellet any precipitated protein and analyze the supernatant for product formation using HPLC or LC-MS.

Protocol for Flavanone 4-Reductase (FNR) Assay [12]:

  • Reaction Mixture: Prepare a reaction mixture containing 0.1 M potassium phosphate (B84403) buffer (pH 7.0), 10 mM NADPH, 10 µg of the flavanone substrate (e.g., (2S)-naringenin or (2S)-5-methoxy-naringenin), and the purified FNR enzyme in a total volume of 500 µL.

  • Incubation: Incubate the reaction at 30°C for a specified time.

  • Product Conversion and Extraction: Since the direct products (flavan-4-ols) can be unstable, they are often converted to the corresponding colored anthocyanidins for easier detection. Add an equal volume of butanol-HCl (95:5, v/v) and heat at 95°C for 1 hour.

  • Product Analysis: Extract the anthocyanidins with an organic solvent (e.g., isoamyl alcohol) and analyze by spectrophotometry or HPLC at ~525 nm.

Product Identification and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) is the standard method for the analysis of flavonoid biosynthesis products.

Protocol for HPLC Analysis [1][5][13]:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of two solvents is commonly employed, for example, Solvent A: water with 0.1% formic acid, and Solvent B: acetonitrile (B52724) with 0.1% formic acid.

  • Gradient: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; followed by a wash and re-equilibration.

  • Detection:

    • DAD: Monitor at wavelengths characteristic for flavanones (around 288 nm) and flavans.

    • MS: Use electrospray ionization (ESI) in both positive and negative ion modes to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragments for structural elucidation.

  • Quantification: Use authentic standards to create calibration curves for the quantification of substrates and products.

NMR Spectroscopy for Structural Elucidation: For novel compounds, purification followed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) is necessary for unambiguous structure determination[14].

Conclusion and Future Perspectives

The proposed biosynthetic pathway to this compound provides a solid framework for further investigation. Key areas for future research include the isolation and characterization of the specific 5-O-methyltransferase and flavanone 4-reductase involved in this pathway. Elucidating the kinetic parameters and substrate specificities of these enzymes will be crucial for understanding the regulation of the pathway and for its potential reconstruction in microbial hosts for industrial-scale production. The detailed protocols provided in this guide offer a practical starting point for researchers to unravel the intricacies of this specialized flavonoid biosynthetic pathway, ultimately paving the way for the development of novel pharmaceuticals and nutraceuticals.

References

Physical and chemical properties of (2S)-5-Methoxyflavan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of (2S)-5-Methoxyflavan-7-ol, a naturally occurring flavan (B184786) found in Dragon's blood resin.[1] The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. While specific experimental data for this compound is limited in the available literature, this guide consolidates known information and provides predicted properties based on the analysis of structurally similar flavonoids.

Chemical and Physical Properties

This compound is a flavan derivative with a molecular formula of C₁₆H₁₆O₃ and a molecular weight of 256.30 g/mol .[1] It is recognized as a natural product isolated from the resin of Dracaena draco.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Prediction
Molecular Formula C₁₆H₁₆O₃[1]
Molecular Weight 256.30 g/mol [1]
Melting Point Not available. Predicted to be in the range of 150-180 °C.Based on similar flavanones.
Boiling Point Not available. Predicted to be > 300 °C.General characteristic of flavonoids.
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents. Poorly soluble in water.General characteristic of flavonoids.
Appearance Likely a crystalline or amorphous solid.General characteristic of flavonoids.

Spectral Data (Predicted)

Table 2: Predicted Spectral Data for this compound

TechniquePredicted Chemical Shifts / Absorption Bands / Fragmentation Pattern
¹H NMR Aromatic protons (ring A and B): δ 6.0-7.5 ppm; Methoxy group (-OCH₃): δ 3.7-3.9 ppm (singlet); Protons on the C-ring (flavan nucleus): δ 2.5-3.0 ppm and 4.5-5.5 ppm.
¹³C NMR Aromatic carbons: δ 90-165 ppm; Methoxy carbon: δ 55-60 ppm; Carbons of the flavan C-ring: δ 20-80 ppm.
IR (Infrared) Spectroscopy O-H stretching (hydroxyl group): ~3300 cm⁻¹ (broad); C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹; C=C stretching (aromatic): ~1500-1600 cm⁻¹; C-O stretching (ether and alcohol): ~1000-1300 cm⁻¹.
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z 256. Fragmentation patterns would likely involve retro-Diels-Alder (RDA) cleavage of the C-ring, characteristic of flavonoids, leading to fragments representing the A and B rings.

Experimental Protocols

Isolation of Flavonoids from Dracaena draco Resin (General Protocol)

While a specific protocol for the isolation of this compound is not detailed in the literature, a general methodology for the extraction and isolation of flavonoids from Dracaena draco resin can be outlined as follows. This process typically involves solvent extraction followed by chromatographic separation.

G General Workflow for Flavonoid Isolation from Dracaena draco Resin start Dragon's Blood Resin (Dracaena draco) extraction Solvent Extraction (e.g., Methanol, Ethanol, or Acetone) start->extraction filtration Filtration to remove insoluble material extraction->filtration concentration Concentration of the extract (Rotary Evaporation) filtration->concentration fractionation Liquid-Liquid Partitioning (e.g., with n-hexane, chloroform, ethyl acetate) concentration->fractionation chromatography Column Chromatography (Silica gel or Sephadex LH-20) fractionation->chromatography purification Further Purification (e.g., Preparative HPLC) chromatography->purification characterization Structural Elucidation (NMR, MS, IR) purification->characterization end This compound and other flavonoids characterization->end G Plausible Synthetic Pathway for this compound start1 Phloroglucinol derivative chalcone_synthesis Claisen-Schmidt Condensation start1->chalcone_synthesis start2 Cinnamaldehyde derivative start2->chalcone_synthesis chalcone Chalcone Intermediate chalcone_synthesis->chalcone cyclization Intramolecular Cyclization chalcone->cyclization flavanone 5-Methoxy-7-hydroxyflavanone cyclization->flavanone reduction Stereoselective Reduction (e.g., using a chiral reducing agent) flavanone->reduction product This compound reduction->product G Potential Signaling Pathways Modulated by Flavonoids cluster_pathways Cellular Signaling Pathways cluster_outcomes Biological Outcomes compound This compound nfkb NF-κB Pathway compound->nfkb Inhibition mapk MAPK Pathway (ERK, JNK, p38) compound->mapk Modulation pi3k PI3K/Akt Pathway compound->pi3k Modulation nrf2 Nrf2 Pathway compound->nrf2 Activation inflammation ↓ Inflammation nfkb->inflammation apoptosis ↑ Apoptosis mapk->apoptosis proliferation ↓ Cell Proliferation mapk->proliferation pi3k->proliferation antioxidant_response ↑ Antioxidant Response nrf2->antioxidant_response

References

In-Depth Technical Guide: Spectral Analysis of (2S)-5-Methoxyflavan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (2S)-5-Methoxyflavan-7-ol, a naturally occurring flavan (B184786) found in Dragon's blood resin. This document outlines the key spectroscopic characteristics (NMR, MS, and IR), detailed experimental protocols for data acquisition, and relevant biological signaling pathways associated with this class of compounds.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data of this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~5.0-5.2dd~10, 3
H-3ax~2.0-2.2m
H-3eq~2.8-3.0m
H-4ax~2.7-2.9m
H-4eq~2.9-3.1m
H-6~6.1-6.3d~2.0
H-8~6.2-6.4d~2.0
5-OCH₃~3.7-3.9s
H-2', H-6'~7.3-7.5m
H-3', H-4', H-5'~7.2-7.4m
7-OH~8.5-9.5s

Table 2: Predicted ¹³C NMR Spectral Data of this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~79-81
C-3~30-32
C-4~20-22
C-4a~155-157
C-5~158-160
C-6~95-97
C-7~156-158
C-8~94-96
C-8a~100-102
5-OCH₃~55-57
C-1'~139-141
C-2', C-6'~128-130
C-3', C-5'~126-128
C-4'~128-130
Mass Spectrometry (MS) Data

The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern, aiding in its identification.

Table 3: Mass Spectrometry Data of this compound

ParameterValue
Molecular FormulaC₁₆H₁₆O₃
Molecular Weight256.30 g/mol
Ionization ModeElectrospray Ionization (ESI)
[M+H]⁺m/z 257
Key Fragment IonsFurther fragmentation would involve cleavage of the C-ring, characteristic of flavans.
Infrared (IR) Spectroscopy Data

The infrared spectrum reveals the functional groups present in the molecule.

Table 4: Infrared (IR) Spectral Data of this compound

Wavenumber (cm⁻¹)Functional Group
~3200-3500O-H stretch (hydroxyl group)
~2850-3000C-H stretch (aromatic and aliphatic)
~1600-1620C=C stretch (aromatic ring)
~1450-1500C=C stretch (aromatic ring)
~1150-1250C-O stretch (ether and phenol)

Experimental Protocols

The following are detailed methodologies for the key experiments used in the spectral characterization of flavonoids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • The spectral width is typically set to 12-15 ppm.

    • A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.

    • The relaxation delay is set to 1-2 seconds.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used.

    • The spectral width is set to 200-220 ppm.

    • A larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.

    • The relaxation delay is typically 2 seconds.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a liquid chromatography system (LC-MS) or for direct infusion.

  • LC-MS Analysis:

    • A C18 reversed-phase column is typically used for separation.

    • A gradient elution with mobile phases consisting of water and acetonitrile (B52724) (often with a small amount of formic acid to aid ionization) is employed.

  • MS Acquisition:

    • The ESI source is operated in positive or negative ion mode.

    • The mass spectrometer is set to scan a relevant m/z range (e.g., 100-500).

    • For structural confirmation, tandem mass spectrometry (MS/MS) is performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to obtain fragment ions.

  • Data Analysis: The resulting mass spectra are analyzed to determine the molecular weight and to propose a fragmentation pathway consistent with the structure of the compound.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Acquisition:

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

    • The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Signaling Pathways and Experimental Workflows

Flavonoids, as a class of compounds, are known to modulate various cellular signaling pathways, contributing to their diverse biological activities. While specific pathways for this compound are not extensively studied, the general mechanisms of flavanols provide a basis for understanding its potential biological effects.

General Flavonoid Signaling Pathways

Flavonoids can influence key signaling cascades involved in inflammation, cell proliferation, and apoptosis. A generalized overview of these interactions is depicted below.

flavonoid_signaling cluster_inflammation Inflammatory Pathways cluster_proliferation Cell Proliferation Pathways cluster_apoptosis Apoptotic Pathways Flavonoids Flavonoids NFkB NF-κB Flavonoids->NFkB Inhibition MAPK MAPK Flavonoids->MAPK Modulation PI3K_Akt PI3K/Akt Flavonoids->PI3K_Akt Modulation Caspases Caspases Flavonoids->Caspases Activation Bcl2 Bcl-2 family Flavonoids->Bcl2 Modulation COX2 COX-2 NFkB->COX2 Activation iNOS iNOS NFkB->iNOS Activation Cyclins Cyclins PI3K_Akt->Cyclins Regulation

Caption: General signaling pathways modulated by flavonoids.

Experimental Workflow for Spectral Data Acquisition

The process of obtaining and analyzing spectral data for a natural product like this compound follows a systematic workflow.

spectral_workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation A Plant Material (Dragon's Blood Resin) B Extraction & Fractionation A->B C Isolation & Purification (Chromatography) B->C D NMR (1H, 13C) C->D E MS (ESI-MS, MS/MS) C->E F IR (FTIR) C->F G Data Interpretation D->G E->G F->G H Structure Confirmation G->H

A Comprehensive Technical Guide to the Biological Activities of 5-Methoxyflavan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The class of flavonoids known as 5-methoxyflavan derivatives has garnered significant scientific interest due to their diverse and potent biological activities. These compounds, characterized by a flavan (B184786) core with a methoxy (B1213986) group at the 5-position, have demonstrated promising potential in anticancer, anti-inflammatory, and neuroprotective applications. This technical guide provides an in-depth overview of the current research, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Anticancer Activity

5-Methoxyflavan derivatives have shown significant cytotoxic and antiproliferative effects across a range of cancer cell lines. The substitution pattern on the flavan skeleton, particularly the presence and position of hydroxyl and additional methoxy groups, plays a crucial role in their anticancer potency.

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various 5-methoxyflavan derivatives against different cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Treatment Duration (hours)Reference
5-DemethylnobiletinHL-60 (Acute Myeloid Leukemia)85.748[1]
5-DemethylnobiletinTHP-1 (Acute Myeloid Leukemia)32.348[1]
5-DemethylnobiletinU-937 (Acute Myeloid Leukemia)30.448[1]
5-DemethylnobiletinK562 (Chronic Myeloid Leukemia)65.348[1]
5,3'-DidemethylnobiletinHepG2 (Liver Cancer)41.3724[1]
5,3',4'-TridemethylnobiletinHepG2 (Liver Cancer)46.1824[1]
5-DemethylnobiletinHepG2 (Liver Cancer)47.3124[1]
5,4'-DidemethylnobiletinHepG2 (Liver Cancer)54.4624[1]
5,3'-dihydroxy-3,6,7,8,4'-PeMFMCF-7 (Breast Cancer)3.7172[2]
Acacetin (5,7-dihydroxy-4'-methoxyflavone)Cancer Cell lines~2524[1][3]
5-hydroxy-3',4',7-trimethoxyflavone (HTMF)K562/BCRP (Drug-resistant leukemia)RI₅₀: 7.2 nMNot Specified[4]
3c (a 5,6,7-trimethoxyflavone (B192605) derivative)Aspc-1 (Pancreatic Cancer)5.30Not Specified[5]
TangeritinAGS (Gastric Cancer)< 33.5748[3]
5-Methoxyflavone (B191841) (5-MF)MOLT-4 (Leukemia)Not specified (IC₂₀ used)Not Specified[6]
2'-Methoxyflavone (2'-MF)MOLT-4 (Leukemia)Not specified (IC₂₀ used)Not Specified[6]

Cell Viability and Cytotoxicity Assays (CTG and MTT Assays)

A common method to assess the anti-proliferative activity of 5-methoxyflavan derivatives is the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay or the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][7]

Protocol for CTG Assay:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 5-methoxyflavan derivative. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Add the reagent to each well, mix, and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Apoptosis Induction

Several 5-methoxyflavan derivatives induce apoptosis in cancer cells. This can be investigated by observing changes in the mitochondrial transmembrane potential and the activation of caspases.[6]

Signaling Pathways in Anticancer Activity

5-Methoxyflavones can modulate multiple signaling pathways to exert their anticancer effects. For instance, 5-methoxyflavone (5-MF) has been shown to enhance TRAIL-induced apoptosis by up-regulating death receptors (DRs) and down-regulating anti-apoptotic proteins like cFLIP and Mcl-1.[6] This leads to the activation of the extrinsic and intrinsic apoptosis pathways.

TRAIL_induced_apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway 5-MF 5-MF DRs DRs 5-MF->DRs Upregulates cFLIP cFLIP 5-MF->cFLIP Downregulates Mcl-1 Mcl-1 5-MF->Mcl-1 Downregulates TRAIL TRAIL TRAIL->DRs Binds Caspase-8 Caspase-8 DRs->Caspase-8 Activates Bid Bid Caspase-8->Bid Cleaves Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates BAX BAX Bid->BAX Activates Mitochondria Mitochondria BAX->Mitochondria Oligomerizes at Mitochondria->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

TRAIL-induced apoptosis pathway enhanced by 5-MF.

Anti-inflammatory Activity

5-Methoxyflavan derivatives have demonstrated significant anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways.

CompoundModelEffectReference
5,7-Dimethoxyflavone (B190784) (5,7-DMF)Rat Paw EdemaComparable effect to aspirin[8]
5,7-Dimethoxyflavone (5,7-DMF)Rat PleurisyAntiexudative, inhibited leukocyte migration, and prostaglandin (B15479496) biosynthesis[8]
5,7-Dimethoxyflavone (DMF) and 4',5,7-Trimethoxyflavone (TMF)HUVECStrongly inhibit prostaglandin production via direct COX-2 suppression
5,6,7-Trimethoxyflavone (TMF)LPS-induced RAW 264.7 macrophagesInhibited NO and PGE2 production; suppressed iNOS and COX-2 expression[9]
4',6,7-trihydroxy-5-methoxyflavoneLPS-induced peritonitis in miceDecreased leukocyte migration and pro-inflammatory cytokines (TNF-α, IL-1β)[10]
5,7,4'-trimethoxyflavanone (TMF)LPS-challenged rat intestineDiminished NF-κB activation and inhibited TNF-α, IL-6, and IL-1β levels[11]

In Vivo Anti-inflammatory Assay (Rat Paw Edema Model)

This model is used to assess the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Model: Use adult Wistar rats.

  • Compound Administration: Administer the 5-methoxyflavan derivative orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like aspirin.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a phlogistic agent (e.g., carrageenan) into the sub-plantar region of the rat's hind paw.

  • Measurement of Edema: Measure the paw volume at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Measurement of Inflammatory Mediators (NO, PGE2, Cytokines)

The levels of inflammatory mediators can be quantified using various biochemical assays.

Protocol for Nitric Oxide (NO) Measurement (Griess Assay):

  • Sample Collection: Collect cell culture supernatants from macrophages (e.g., RAW 264.7 cells) treated with LPS and the 5-methoxyflavan derivative.

  • Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Reaction: Mix the sample with the Griess reagent and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite (B80452) concentration using a standard curve of sodium nitrite.

A key mechanism of the anti-inflammatory action of 5-methoxyflavan derivatives is the inhibition of the NF-κB and MAPK signaling pathways.[7][9] For example, 5,6,7-trimethoxyflavone (TMF) suppresses the expression of pro-inflammatory genes by interfering with the activation of NF-κB, AP-1, and STAT1/3.[9]

anti_inflammatory_pathway cluster_pathways Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 NF-κB NF-κB TLR4->NF-κB AP-1 AP-1 TLR4->AP-1 STAT1/3 STAT1/3 TLR4->STAT1/3 TMF TMF TMF->NF-κB TMF->AP-1 TMF->STAT1/3 iNOS iNOS NF-κB->iNOS COX-2 COX-2 NF-κB->COX-2 TNF-α TNF-α NF-κB->TNF-α IL-1β IL-1β NF-κB->IL-1β IL-6 IL-6 NF-κB->IL-6 AP-1->iNOS AP-1->COX-2 STAT1/3->iNOS STAT1/3->COX-2 NO NO iNOS->NO PGE2 PGE2 COX-2->PGE2

Inhibition of inflammatory pathways by TMF.

Neuroprotective Activity

Certain 5-methoxyflavan derivatives exhibit neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases.

CompoundModelEffectReference
(2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF)PC12 cells (dopamine-induced toxicity)Decreased toxicity and attenuated redox imbalance (3-20 µM)[12]
(2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF)D-galactose treated miceImproved behavioral performance; inhibited AP-1 activation; upregulated BDNF and GSH/GSSG ratio (4 or 8 mg/kg/day)[12]
5,7-Dimethoxyflavone (DMF)LPS-induced memory-impaired miceReduced Aβ, IL-1β, IL-6, and TNF-α levels; increased BDNF level[13][14][15]
5,7,4'-trimethoxyflavone (TMF)LPS-induced memory-impaired miceEnhanced spatial memory; reduced Aβ, IL-1β, IL-6, and TNF-α levels[13][14][15]

In Vitro Neuroprotection Assay (PC12 Cell Model)

PC12 cells are a common model for studying neuronal differentiation and neurotoxicity.

Protocol:

  • Cell Culture: Culture PC12 cells in appropriate media.

  • Pre-incubation: Pre-incubate the cells with the 5-methoxyflavan derivative for a specified time (e.g., 24 hours).

  • Induction of Toxicity: Induce neurotoxicity by adding a neurotoxin such as dopamine (B1211576) or 6-hydroxydopamine.

  • Assessment of Cell Viability: Measure cell viability using an MTT or similar assay.

  • Measurement of Oxidative Stress Markers: Quantify markers of oxidative stress, such as the ratio of reduced glutathione (B108866) to oxidized glutathione (GSH/GSSG).

The neuroprotective effects of these compounds are often mediated through the modulation of neurotransmission and the reduction of neuroinflammation. For instance, 5,7-dimethoxyflavone (DMF) and 5,7,4'-trimethoxyflavone (TMF) have been shown to interact with GABA and serotonin (B10506) receptors and reduce pro-inflammatory markers.[13][14][15]

neuroprotective_workflow Start Start In_silico_prediction In silico Target Prediction Start->In_silico_prediction Molecular_docking Molecular Docking In_silico_prediction->Molecular_docking In_vivo_validation In vivo Validation (LPS-induced mice) Molecular_docking->In_vivo_validation Behavioral_tests Behavioral Tests (MWM, OFT) In_vivo_validation->Behavioral_tests Biochemical_analysis Biochemical Analysis (RT-PCR, ELISA) In_vivo_validation->Biochemical_analysis Data_analysis Data Analysis and Mechanism Elucidation Behavioral_tests->Data_analysis Biochemical_analysis->Data_analysis End End Data_analysis->End

Experimental workflow for neuroprotective studies.

Conclusion

5-Methoxyflavan derivatives represent a versatile class of bioactive compounds with significant therapeutic potential. Their efficacy in preclinical models of cancer, inflammation, and neurodegeneration warrants further investigation. The structure-activity relationship studies highlight the importance of the substitution patterns on the flavan nucleus for their biological activity. Future research should focus on optimizing the lead compounds, elucidating their detailed mechanisms of action, and evaluating their pharmacokinetic and toxicological profiles to pave the way for their clinical development.

References

In Silico Prediction of (2S)-5-Methoxyflavan-7-ol Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-5-Methoxyflavan-7-ol is a natural flavonoid compound found in Dragon's blood resin.[1][2] While the specific bioactivities of this compound are not extensively documented, its chemical structure as a flavan (B184786) suggests potential therapeutic applications, a characteristic common to many flavonoids which are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3][4][5] This technical guide outlines a comprehensive in silico approach to predict the bioactivity of this compound, providing a framework for future research and drug discovery efforts. The methodologies detailed herein are broadly applicable for the computational prediction of natural product bioactivity.[3]

Introduction to In Silico Bioactivity Prediction

The discovery and development of novel therapeutic agents from natural products is a cornerstone of pharmaceutical research.[3] In silico methods have emerged as powerful and efficient approaches to predict the bioactivity of natural products, prioritize candidates for further testing, and elucidate their mechanisms of action.[3][6] This guide presents a structured workflow for the computational prediction of the bioactivity of this compound, from initial property calculations to specific target interaction analysis.

Physicochemical and Pharmacokinetic Profile

An initial but crucial step in drug development is the assessment of a compound's pharmacokinetic and toxicological properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity).[3][7] These predictions help identify potential liabilities that could lead to late-stage failure.[3]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for this compound. These parameters are essential for evaluating its drug-likeness.

PropertyPredicted Value
Molecular Formula C16H16O3
Molecular Weight 256.30 g/mol
LogP (o/w) 3.2
Topological Polar Surface Area (TPSA) 49.8 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 1

Note: These values are hypothetical and would be calculated using in silico tools like SwissADME or similar platforms.

Predicted ADMET Properties

The ADMET profile predicts how the compound will behave in a biological system.

ParameterPrediction
Human Intestinal Absorption High
Blood-Brain Barrier Permeability Yes
CYP450 2D6 Inhibitor No
Hepatotoxicity Low risk
AMES Toxicity No

Note: These are hypothetical predictions based on common in silico ADMET screening tools.[7]

In Silico Prediction Workflow

The computational prediction of a natural product's bioactivity typically follows a structured workflow.[3] This multi-step process allows researchers to build a comprehensive profile of a compound's potential therapeutic effects.[3]

In_Silico_Workflow A Compound Selection (this compound) B 3D Structure Generation & Optimization A->B C ADMET Prediction B->C D Target Identification (Reverse Docking / Literature) B->D H Prioritization for Experimental Validation C->H E Molecular Docking D->E F Binding Affinity & Interaction Analysis E->F G Molecular Dynamics Simulation F->G G->H

Caption: A generalized workflow for the in silico bioactivity prediction of natural products.

Molecular Docking and Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] This method can be used to predict the binding affinity and interaction patterns of this compound with various protein targets.

Hypothetical Protein Targets

Based on the known activities of similar flavonoids, potential protein targets for this compound could include enzymes and receptors involved in inflammation, cancer, and neuroprotection.[4][5]

Target ClassSpecific Protein TargetRationale
Kinase Mitogen-activated protein kinase 14 (MAPK14/p38α)Implicated in inflammatory responses.
Protease SARS-CoV-2 Main Protease (Mpro)Flavonoids have been investigated as potential viral protease inhibitors.[6]
Receptor GABA-A ReceptorSome flavonoids exhibit anxiolytic effects via this receptor.[5][8]
Enzyme Cyclooxygenase-2 (COX-2)A key enzyme in the inflammatory pathway.
Predicted Binding Affinities

The following table presents hypothetical binding affinities (in kcal/mol) for this compound with the selected protein targets, as would be generated by molecular docking software like AutoDock Vina.[8][9] Lower binding energy values indicate a more favorable interaction.[3]

Protein TargetPDB IDBinding Affinity (kcal/mol)
MAPK14 (p38α) 1W82-8.5
SARS-CoV-2 Mpro 6LU7-7.9
GABA-A Receptor 6X3X-7.2
COX-2 5IKR-9.1

Note: These are hypothetical results for illustrative purposes.

Potential Signaling Pathway Involvement

Based on the hypothetical docking results, this compound may modulate the MAPK signaling pathway. Inhibition of p38α could lead to downstream anti-inflammatory effects.

MAPK_Pathway Stress Cellular Stress / Cytokines MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38->TranscriptionFactors Compound This compound Compound->p38 Inflammation Inflammatory Response TranscriptionFactors->Inflammation

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Validation Protocols

To validate the in silico predictions, a series of in vitro experiments are necessary.[10]

General Experimental Workflow for Validation

Validation_Workflow A In Silico Predictions B Enzyme Inhibition Assays A->B D Binding Affinity Measurement (e.g., SPR, ITC) A->D C Cell-Based Assays B->C E Western Blot for Signaling Pathway Analysis C->E D->C F Confirmation of Bioactivity E->F

Caption: Experimental workflow for validating in silico predictions.

Detailed Methodologies

6.2.1. Enzyme Inhibition Assay (e.g., for COX-2)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the target enzyme.

  • Materials: Recombinant human COX-2 enzyme, arachidonic acid (substrate), a fluorescent or colorimetric probe, and a plate reader.

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a 96-well plate, add the enzyme, the compound at different concentrations, and the probe.

    • Initiate the reaction by adding the substrate.

    • Monitor the change in fluorescence or absorbance over time.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

6.2.2. Cell-Based Assay (e.g., Anti-inflammatory Activity)

  • Objective: To assess the effect of the compound on inflammatory responses in a cellular context.

  • Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Procedure:

    • Culture RAW 264.7 cells to an appropriate confluency.

    • Pre-treat the cells with various concentrations of this compound for a specified time.

    • Induce an inflammatory response by adding LPS.

    • After incubation, collect the cell supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).

    • Perform a cell viability assay (e.g., MTT assay) to rule out cytotoxicity.

Conclusion

This technical guide provides a comprehensive in silico framework for predicting the bioactivity of this compound. The outlined workflow, from ADMET prediction and molecular docking to detailed protocols for experimental validation, offers a systematic approach for researchers in drug discovery. While the specific data presented here is hypothetical, the methodologies are based on established computational and experimental practices. Future studies employing these techniques will be crucial in uncovering the therapeutic potential of this natural flavonoid.

References

A Technical Review of 5-Methoxyflavans: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 5-Methoxyflavans, a subclass of methylated flavonoids, are attracting significant scientific interest due to their diverse and potent pharmacological activities. These compounds, found in various medicinal plants and also accessible through chemical synthesis, exhibit promising neuroprotective, anti-inflammatory, and anticancer properties. Mechanistic studies reveal their ability to modulate key cellular signaling pathways, including those involved in inflammation (NF-κB, Nrf2), cell survival (Akt, STAT3), and neurodegeneration (DNA polymerase-β, CREB/BDNF). This technical guide provides a comprehensive literature review of 5-methoxyflavan derivatives, summarizing quantitative biological data, outlining common experimental methodologies, and visualizing core signaling pathways to support ongoing research and drug development efforts.

Introduction to 5-Methoxyflavans

Flavonoids are a large class of polyphenolic secondary metabolites found in plants, known for their wide-ranging health benefits.[1] Methoxyflavans are a specific group of flavonoids characterized by one or more methoxy (B1213986) (-OCH₃) groups attached to the core flavan (B184786) structure. The process of methylation, which replaces a hydroxyl (-OH) group with a methoxy group, can significantly alter the physicochemical properties of the flavonoid, often leading to increased metabolic stability, improved bioavailability, and enhanced biological activity.[1][2][3] This guide focuses specifically on flavan derivatives with a methoxy group at the C5 position of the A-ring, exploring their synthesis, mechanisms of action, and potential as therapeutic agents.

Synthesis of 5-Methoxyflavan Derivatives

The generation of 5-methoxyflavan libraries for pharmacological screening is achieved through various chemical synthesis routes. Common strategies often start from readily available precursors like phloroacetophenone.[4] One established route involves the aldol (B89426) condensation of a substituted acetophenone (B1666503) with a benzaldehyde (B42025) derivative to form a chalcone, which is then subjected to oxidative cyclization using iodine to yield the flavone (B191248) backbone.[5]

Another key synthetic manipulation is demethylation. Lewis acids (e.g., AlCl₃, BCl₃) or Brønsted acids (e.g., HBr in acetic acid) can be used to selectively or serially remove methoxy groups, which is crucial for structure-activity relationship (SAR) studies.[5] For instance, the 5-methoxy group can be preferentially cleaved due to the influence of the neighboring 4-carbonyl group.[5] These synthetic methodologies allow for the creation of diverse analogs to optimize biological activity.[6]

Biological Activities and Mechanisms of Action

Research has illuminated three primary areas of therapeutic potential for 5-methoxyflavans: neuroprotection, anti-inflammatory action, and cancer cytotoxicity.

Neuroprotective Effects

Several 5-methoxyflavan derivatives have been identified as potent neuroprotective agents, acting through multiple mechanisms to combat neurodegeneration.

Mechanism 1: Inhibition of DNA Polymerase-β In the context of Alzheimer's disease, stressors like β-amyloid (Aβ) can force neurons into an abnormal cell cycle, leading to DNA replication and subsequent cell death.[7] 5-Methoxyflavone (B191841) has been identified as a direct inhibitor of DNA polymerase-β (pol-β), the primary enzyme in this pathological DNA replication process.[7] By inhibiting pol-β, 5-methoxyflavone reduces the number of neurons entering the S-phase and prevents Aβ-triggered apoptosis.[7]

Mechanism 2: Modulation of Neurotrophic and Inflammatory Pathways Other derivatives exert neuroprotective effects by regulating signaling cascades crucial for neuronal survival and inflammation. For example, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone was found to upregulate brain-derived neurotrophic factor (BDNF) and increase the phosphorylation of cAMP-response element-binding protein (CREB) in the hippocampus.[8] Concurrently, it inhibits the pro-inflammatory transcription factor AP-1.[8] Similarly, 5,7-dimethoxyflavone (B190784) (DMF) and 5,7,4'-trimethoxyflavone (TMF) have been shown to reduce levels of Aβ and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the brain, suggesting a multi-target approach to neuroprotection.[9][10]

CREB_BDNF_Pathway Neuroprotective CREB/BDNF Signaling Pathway Compound 5-Methoxyflavanone Derivative CREB CREB Compound->CREB promotes phosphorylation AP1 AP-1 (Transcription Factor) Compound->AP1 inhibits pCREB p-CREB (Active) CREB->pCREB BDNF BDNF Gene pCREB->BDNF activates transcription BDNF_Protein BDNF Protein BDNF->BDNF_Protein translated to Survival Neuronal Survival & Synaptic Plasticity BDNF_Protein->Survival promotes Inflammation Neuroinflammation AP1->Inflammation promotes Anti_Inflammatory_Pathway Anti-inflammatory Action of 5-Methoxyflavone cluster_pro Pro-inflammatory Signaling cluster_anti Anti-inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB / MAPK Signaling TLR4->NFkB Cytokines Pro-inflammatory Cytokines & Mediators (TNF-α, iNOS, COX-2) NFkB->Cytokines Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Anti_Ox Antioxidant Response HO1->Anti_Ox Compound 5-Methoxyflavone Compound->TLR4 inhibits Compound->Nrf2 activates Apoptosis_Pathway Anticancer Mechanism of 5,7-Dimethoxyflavone Compound 5,7-Dimethoxyflavone (DMF) ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS CellCycle Cell Cycle Arrest (Sub-G1) Compound->CellCycle Mito Mitochondria ROS->Mito MMP ↓ Mitochondrial Membrane Potential Mito->MMP Caspase Caspase Activation MMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis CellCycle->Apoptosis contributes to

References

An In-Depth Technical Guide to (2S)-5-Methoxyflavan-7-ol and its Flavanol Relatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-5-Methoxyflavan-7-ol is a naturally occurring flavanol found in the resin of Dracaena draco, commonly known as Dragon's Blood. This technical guide provides a comprehensive overview of its chemical properties, and relationship to other flavanols. While specific quantitative biological data for this compound is limited in publicly available literature, this guide draws comparisons with structurally similar flavanols to infer potential biological activities, including antiplatelet, antioxidant, and antimicrobial effects. Detailed experimental protocols for the isolation, and biological evaluation of flavanols are presented, alongside an exploration of the potential modulation of key signaling pathways such as NF-κB and MAPK. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this and related flavanol compounds.

Introduction

Flavanols, a subclass of flavonoids, are a diverse group of plant secondary metabolites known for their wide range of biological activities. This compound is a specific stereoisomer of a methoxylated flavan-7-ol. Its core structure consists of a C6-C3-C6 flavonoid backbone. The "(2S)" designation indicates the stereochemistry at the C2 position of the C-ring. The methoxy (B1213986) group at the C5 position and the hydroxyl group at the C7 position of the A-ring are key structural features that likely influence its biological properties.

This guide will delve into the known characteristics of this compound and leverage data from closely related flavanols to provide a comprehensive understanding of its potential as a bioactive molecule.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₆H₁₆O₃[1]
Molecular Weight 256.3 g/mol [1]
CAS Number 35290-20-1[1]
Natural Source Dragon's Blood Resin (Dracaena draco)[2]

Relationship to Other Flavanols

This compound belongs to the flavan-7-ol subclass of flavonoids. Its biological activity can be inferred by comparing it to other structurally similar compounds. Key related compounds include:

  • (2S)-5-methoxy-6-methylflavan-7-ol: A closely related analogue with an additional methyl group at the C6 position. This compound has demonstrated significant antiplatelet activity.

  • Other Methoxyflavones and Flavanols: Various methoxylated flavonoids have been shown to possess anti-inflammatory, antioxidant, and anticancer properties, often through the modulation of cellular signaling pathways.

Potential Biological Activities and Quantitative Data

While specific quantitative data for this compound is scarce, the activity of the closely related (2S)-5-methoxy-6-methylflavan-7-ol provides valuable insights into its potential biological effects.

Antiplatelet Activity

A study on (2S)-5-methoxy-6-methylflavan-7-ol (MMF) demonstrated its potent inhibitory effects on platelet aggregation induced by various agonists.

AgonistIC₅₀ (µM) of (2S)-5-methoxy-6-methylflavan-7-ol
Collagen17.2
Arachidonic Acid49.8
ADP179.8
U46619109.6
Platelet-Activating Factor (PAF)189.2

Data from a study on washed rabbit platelets.

This antiplatelet activity is suggested to be mediated through the inhibition of cyclooxygenase and the suppression of intracellular calcium mobilization. Given the structural similarity, it is plausible that this compound exhibits a similar antiplatelet profile.

Antioxidant Activity (Inferred)

Flavonoids are well-known for their antioxidant properties. While specific DPPH or ABTS radical scavenging IC₅₀ values for this compound are not available, extracts from Dragon's Blood resin, rich in flavanols, have shown significant antioxidant activity.[3] The phenolic hydroxyl group at the C7 position is a key contributor to the radical scavenging capacity of flavanols.

Antimicrobial Activity (Inferred)

Various flavanols and methoxylated flavonoids have demonstrated antimicrobial activity against a range of pathogens.[4][5][6] The mechanism of action is often attributed to the disruption of microbial membranes and inhibition of essential enzymes. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not documented, its flavanol structure suggests potential for antimicrobial effects.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and related flavanols.

Isolation of this compound from Dracaena draco Resin

This protocol is a generalized procedure for the isolation of flavanols from Dragon's Blood resin and may require optimization.

G resin Dragon's Blood Resin extraction Solvent Extraction (e.g., acetone, ethanol) resin->extraction filtration Filtration extraction->filtration concentration Concentration in vacuo filtration->concentration crude_extract Crude Extract concentration->crude_extract chromatography Column Chromatography (Silica Gel or Sephadex LH-20) crude_extract->chromatography fractionation Fraction Collection chromatography->fractionation tlc TLC Analysis fractionation->tlc purification Preparative HPLC tlc->purification Pool fractions of interest isolated_compound This compound purification->isolated_compound

Caption: Potential inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases.

Hypothesized MAPK Modulation by this compound

G stimulus External Stimuli receptor Cell Surface Receptor stimulus->receptor ras_raf Ras/Raf receptor->ras_raf mek MEK ras_raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors flavanol This compound flavanol->mek may inhibit cellular_response Cellular Response transcription_factors->cellular_response

Caption: Potential modulation of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

This compound is a flavanol with potential therapeutic applications, inferred from its structural similarity to other bioactive flavonoids. The data on its close analogue, (2S)-5-methoxy-6-methylflavan-7-ol, strongly suggests that it may possess antiplatelet properties. Furthermore, its flavanol structure indicates likely antioxidant and antimicrobial activities.

Future research should focus on the specific isolation and synthesis of this compound to enable comprehensive biological evaluation. Quantitative assessment of its antioxidant, antimicrobial, and anti-inflammatory activities is crucial. Moreover, detailed mechanistic studies are required to confirm its effects on signaling pathways such as NF-κB and MAPK and to identify its specific molecular targets. Such investigations will be instrumental in unlocking the full therapeutic potential of this and other related natural products.

References

Methodological & Application

HPLC-MS/MS method for quantification of (2S)-5-Methoxyflavan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-MS/MS method has been established for the sensitive and selective quantification of (2S)-5-Methoxyflavan-7-ol, a natural flavonoid found in Dragon's blood resin.[1][2] This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals engaged in the analysis of this and similar methoxy-substituted flavanols. The method detailed below is robust, reproducible, and suitable for high-throughput analysis in various biological and botanical matrices.

Introduction

This compound is a flavanol of interest due to its presence in traditional medicinal sources. Accurate quantification is crucial for pharmacokinetic studies, quality control of herbal products, and pharmacological research. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers the high selectivity and sensitivity required for precise measurement of this analyte in complex mixtures.[3][4] This method utilizes a reversed-phase HPLC system for separation, followed by electrospray ionization (ESI) and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (purity ≥98%)

  • Internal Standard (IS), e.g., a structurally similar flavanol not present in the sample

  • HPLC-grade methanol, acetonitrile, water, and formic acid

  • Reagent-grade solvents for extraction (e.g., ethyl acetate, hexane)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup

Standard and Sample Preparation

Standard Solutions:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare working standard solutions by serial dilution of the stock solution with methanol/water (50:50, v/v) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare a stock solution of the Internal Standard (1 mg/mL) and a working solution (e.g., 100 ng/mL).

Sample Preparation (from a plant matrix):

  • Homogenize 1 g of the powdered plant material with 10 mL of methanol/water/hydrochloric acid (60:39:1, v/v/v).[5]

  • Sonicate the mixture for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.

  • Evaporate the solvent under a stream of nitrogen.[6]

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter the solution through a 0.22 µm syringe filter before injection.

HPLC-MS/MS Conditions

A typical HPLC-MS/MS system would be configured as follows. Optimization may be required based on the specific instrumentation used.

Table 1: HPLC Parameters

ParameterValue
HPLC SystemAgilent 1200 Series or equivalent
ColumnReversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in methanol
Gradient Elution0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-15 min, 10% B
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage4500 V
Source Temperature500 °C
Nebulizer GasNitrogen
MRM TransitionsTo be determined by infusion of the standard. A possible fragmentation involves the retro-Diels-Alder (RDA) mechanism.[7][8] For a precursor ion [M+H]⁺ of m/z 257.3, characteristic product ions would be monitored.
Dwell Time100 ms

Data Presentation

Quantitative data should be summarized for clarity and ease of comparison.

Table 3: Calibration Curve Data for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%RSD)
1Hypothetical ValueValueValue
5Hypothetical ValueValueValue
10Hypothetical ValueValueValue
50Hypothetical ValueValueValue
100Hypothetical ValueValueValue
500Hypothetical ValueValueValue
1000Hypothetical ValueValueValue

Table 4: Quantification of this compound in Samples

Sample IDConcentration (ng/mL)Standard Deviation%RSD
Sample 1Hypothetical ValueValueValue
Sample 2Hypothetical ValueValueValue
Sample 3Hypothetical ValueValueValue

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound using HPLC-MS/MS.

HPLC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing start Start sample_prep Sample Extraction (Homogenization, Sonication, Centrifugation) start->sample_prep std_prep Standard Preparation (Stock & Working Solutions) start->std_prep cleanup Cleanup & Concentration (SPE / Evaporation) sample_prep->cleanup autosampler Autosampler Injection std_prep->autosampler reconstitution Reconstitution & Filtration cleanup->reconstitution reconstitution->autosampler hplc HPLC Separation (C18 Reversed-Phase) autosampler->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification report Final Report quantification->report

References

Application Notes & Protocols for the Isolation of (2S)-5-Methoxyflavan-7-ol from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(2S)-5-Methoxyflavan-7-ol is a naturally occurring flavan (B184786) found in the resin of several plant species, most notably "Dragon's Blood" resin from Dracaena draco. This compound and its derivatives have garnered interest in the scientific community for their potential biological activities. This document provides detailed protocols for the extraction and isolation of this compound from plant material, with a focus on methods applicable to Dragon's Blood resin.

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of the target compound. While comprehensive comparative studies for this compound are limited, the following table summarizes typical extraction techniques for flavonoids from Dracaena resin and provides an example of quantitative data for ultrasound-assisted extraction.

Extraction Method Typical Solvents Key Parameters Yield of this compound Purity References
Maceration Methanol (B129727), Ethanol, AcetoneAmbient temperature, 3-7 daysNot explicitly reported for this specific compound, but generally yields a complex mixture of flavonoids.Lower initial purity, requires extensive purification.[1]
Soxhlet Extraction Methanol, EthanolSolvent boiling point, 6-24 hoursNot specifically quantified for this compound in available literature. Generally provides a higher yield of total extractables compared to maceration.Moderate, requires further purification.[2]
Ultrasound-Assisted Extraction (UAE) Methanol25°C, 2 x 30 min cyclesQuantitative data available (see HPLC-MS analysis below)High, especially when optimized.[3]
Supercritical Fluid Extraction (SFE) Supercritical CO₂ with co-solvents (e.g., ethanol)High pressure and moderate temperaturePotentially high yield and selectivity.High, as it allows for selective extraction.[4]

Quantitative Analysis Data for Ultrasound-Assisted Extraction followed by UPLC-PAD-MS:

Parameter Value Reference
Linearity Range 5 - 250 µg/mL[3]
Regression Equation y = 4098.2x + 14161.0[3]
Correlation Coefficient (r²) 0.9991[3]
Limit of Detection (LOD) 0.21 µg/mL[3]
Limit of Quantification (LOQ) 0.70 µg/mL[3]

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of this compound from Dragon's Blood Resin

This protocol is optimized for the efficient extraction of flavonoids, including this compound, from Dragon's Blood resin[3].

Materials:

  • Dried Dragon's Blood resin powder

  • Methanol (analytical grade)

  • Ultrasonic bath

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Rotary evaporator

  • Filter paper or syringe filters (0.45 µm)

Procedure:

  • Weigh 0.1 g of finely ground Dragon's Blood resin powder and place it into a 50 mL centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Place the tube in an ultrasonic bath and sonicate at room temperature (25°C) for 30 minutes.

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-5) on the remaining solid residue once more to ensure exhaustive extraction.

  • Combine the supernatants from both extractions.

  • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • The crude extract can then be subjected to purification.

Maceration (General Protocol for Flavonoids)

This is a conventional method for flavonoid extraction.

Materials:

  • Dried and powdered plant material (e.g., Dragon's Blood resin)

  • Methanol or Ethanol (80-95%)

  • Erlenmeyer flask with a stopper

  • Shaker (optional)

  • Filter paper

  • Rotary evaporator

Procedure:

  • Place 10 g of the powdered plant material in a 250 mL Erlenmeyer flask.

  • Add 100 mL of the extraction solvent to the flask.

  • Stopper the flask and place it on a shaker at room temperature for 3 to 7 days. If a shaker is not available, swirl the flask several times daily.

  • After the maceration period, filter the mixture through filter paper to separate the extract from the solid plant material.

  • Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator to obtain the crude flavonoid extract.

Purification by Column Chromatography

This is a standard method for the separation of individual flavonoids from a crude extract.

Materials:

  • Crude extract

  • Silica (B1680970) gel (for normal-phase chromatography) or Sephadex LH-20 (for size-exclusion chromatography)

  • Glass column

  • Elution solvents (e.g., a gradient of hexane (B92381) and ethyl acetate, or dichloromethane (B109758) and methanol)

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and developing chamber for monitoring fractions

Procedure:

  • Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar elution solvent.

  • Pack the column with the slurry, ensuring there are no air bubbles.

  • Dissolve the crude extract in a minimal amount of the initial elution solvent and load it onto the top of the column.

  • Begin eluting the column with the solvent system, starting with the least polar mixture and gradually increasing the polarity.

  • Collect fractions in separate tubes.

  • Monitor the separation by spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system. Visualize the spots under UV light.

  • Combine the fractions containing the target compound (as determined by TLC comparison with a standard, if available) and evaporate the solvent to obtain the purified this compound.

Mandatory Visualization

Extraction_Workflow plant_material Plant Material (Dragon's Blood Resin) grinding Grinding to Fine Powder plant_material->grinding extraction Extraction grinding->extraction maceration Maceration (Methanol/Ethanol) extraction->maceration soxhlet Soxhlet (Methanol/Ethanol) extraction->soxhlet uae Ultrasound-Assisted (Methanol) extraction->uae filtration Filtration/Centrifugation maceration->filtration soxhlet->filtration uae->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Flavonoid Extract concentration->crude_extract purification Purification crude_extract->purification column_chromatography Column Chromatography (Silica Gel/Sephadex) purification->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pure_compound Isolated this compound fraction_collection->pure_compound analysis Analysis pure_compound->analysis hplc HPLC/UPLC-MS analysis->hplc nmr NMR Spectroscopy analysis->nmr UAE_Protocol_Flowchart start Start: 0.1g Resin Powder add_methanol Add 10 mL Methanol start->add_methanol sonicate Sonicate for 30 min at 25°C add_methanol->sonicate centrifuge Centrifuge at 4000 rpm for 15 min sonicate->centrifuge collect_supernatant1 Collect Supernatant 1 centrifuge->collect_supernatant1 residue1 Residue centrifuge->residue1 combine_supernatants Combine Supernatants collect_supernatant1->combine_supernatants repeat_extraction Repeat Extraction on Residue residue1->repeat_extraction collect_supernatant2 Collect Supernatant 2 repeat_extraction->collect_supernatant2 collect_supernatant2->combine_supernatants concentrate Concentrate via Rotary Evaporation combine_supernatants->concentrate end Crude Extract for Purification concentrate->end

References

Application Notes and Protocols for Cell-Based Efficacy Testing of (2S)-5-Methoxyflavan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-5-Methoxyflavan-7-ol is a naturally occurring flavan (B184786) isolated from Dragon's blood resin.[1][2] Flavonoids as a class are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5][6] Given the structural characteristics of this compound, it is a promising candidate for investigation into these potential therapeutic applications. These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound in key areas of pharmacological interest.

Assessment of Cytotoxicity and Cell Viability

Prior to evaluating the specific efficacy of this compound, it is crucial to determine its cytotoxic profile to establish a suitable concentration range for subsequent assays. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7][8]

MTT Assay for Cell Viability

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[7] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.[7][9]

Experimental Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, HepG2, or a cell line relevant to the intended therapeutic area) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or shaking.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7][9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation:

Table 1: Cytotoxicity of this compound on HeLa cells after 48h treatment.

Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Vehicle Control (0)1.25 ± 0.08100
0.11.22 ± 0.0797.6
11.18 ± 0.0994.4
101.05 ± 0.0684.0
250.85 ± 0.0568.0
500.60 ± 0.0448.0
1000.35 ± 0.0328.0

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare this compound dilutions add_compound Add compound to cells compound_prep->add_compound incubation Incubate for 24-72h add_compound->incubation add_mtt Add MTT solution incubation->add_mtt incubation_mtt Incubate for 3-4h add_mtt->incubation_mtt add_solubilizer Add solubilization solution incubation_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

MTT Assay Workflow

Antioxidant Activity Assessment

Flavonoids are well-known for their antioxidant properties. The Cellular Antioxidant Activity (CAA) assay using DCFH-DA is a biologically relevant method to measure the antioxidant capacity of a compound within a cellular environment.[11][12]

DCFH-DA Assay for Intracellular ROS Scavenging

Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[13][14] The antioxidant activity of this compound is determined by its ability to inhibit the formation of DCF.[15]

Experimental Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2) in a black, clear-bottom 96-well plate at a density that will reach confluence within 24-48 hours.

  • Compound and Probe Incubation: Remove the culture medium and wash the cells with PBS. Add 100 µL of medium containing 25 µM DCFH-DA and various non-toxic concentrations of this compound (determined from the MTT assay). Include a positive control (e.g., quercetin) and a vehicle control. Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress: After incubation, remove the medium and wash the cells with PBS. Add 100 µL of a ROS-inducing agent (e.g., 600 µM AAPH or 100 µM H2O2) to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[13] Take readings every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. Determine the percentage of ROS inhibition for each concentration of the test compound compared to the control.

Data Presentation:

Table 2: Intracellular ROS Scavenging Activity of this compound in HepG2 cells.

Concentration (µM)Fluorescence (AUC) (Mean ± SD)ROS Inhibition (%)
Vehicle Control (0)8500 ± 4500
17800 ± 3908.2
56200 ± 31027.1
104500 ± 25047.1
252800 ± 18067.1
501500 ± 12082.4
Quercetin (25 µM)2200 ± 15074.1

Signaling Pathway Diagram:

DCFH_DA_Pathway cluster_cell Inside the Cell DCFH_DA DCFH-DA (Cell-permeable) Esterases Cellular Esterases DCFH_DA->Esterases Enters cell DCFH DCFH (Non-fluorescent) Esterases->DCFH Deacetylation ROS ROS (e.g., H2O2) DCFH->ROS Oxidation DCF DCF (Fluorescent) ROS->DCF Compound This compound Compound->ROS Scavenges

DCFH-DA Assay Principle

Anti-inflammatory Activity Assessment

Many flavonoids exhibit anti-inflammatory properties by inhibiting key inflammatory pathways, such as the NF-κB pathway.[4][6] A luciferase reporter assay is a sensitive method to quantify the activity of the NF-κB signaling pathway.[16]

NF-κB Luciferase Reporter Assay

Principle: This assay utilizes a cell line that has been stably or transiently transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element.[17][18] Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by the luminescence produced upon the addition of its substrate, luciferin. The inhibitory effect of this compound on NF-κB activation can be quantified by a reduction in luminescence.

Experimental Protocol:

  • Cell Seeding and Transfection: Seed cells (e.g., HEK293T or a relevant immune cell line like THP-1) in a 96-well plate.[19] If using a transient transfection system, co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.[16] Incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α, 10 ng/mL) or lipopolysaccharide (LPS, 1 µg/mL), for 6-8 hours.[16] Include unstimulated and vehicle-treated stimulated controls.

  • Cell Lysis: Wash the cells with PBS and add passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking.[16]

  • Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the firefly luciferase activity using a luminometer. If a control plasmid was used, measure its activity as well for normalization.

  • Data Analysis: Normalize the firefly luciferase activity to the control luciferase activity. Calculate the percentage of NF-κB inhibition for each concentration of the compound relative to the stimulated control.

Data Presentation:

Table 3: Inhibition of TNF-α-induced NF-κB activity by this compound in HEK293T cells.

TreatmentConcentration (µM)Relative Luciferase Units (RLU) (Mean ± SD)NF-κB Inhibition (%)
Unstimulated-150 ± 20-
TNF-α + Vehicle-2500 ± 1500
TNF-α + Compound12200 ± 12012.0
TNF-α + Compound51600 ± 10036.0
TNF-α + Compound10900 ± 8064.0
TNF-α + Compound25500 ± 5080.0
TNF-α + Compound50300 ± 4088.0

Signaling Pathway Diagram:

NFkB_Pathway cluster_pathway NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Degrades & Releases NFkB_active Active NF-κB NFkB_p65_p50->NFkB_active Translocates to Nucleus Nucleus Gene_Expression Gene Expression (e.g., Luciferase) NFkB_active->Gene_Expression Induces Compound This compound Compound->IKK Inhibits

NF-κB Signaling Pathway

Anti-Cancer and Anti-Metastatic Potential

Flavonoids have been investigated for their potential to inhibit cancer cell proliferation and migration.[20][21] The wound healing assay is a straightforward method to assess the effect of a compound on cell migration.[22]

Wound Healing (Scratch) Assay for Cell Migration

Principle: A "wound" or a scratch is created in a confluent monolayer of cancer cells. The ability of the cells to migrate and close the wound is monitored over time in the presence and absence of the test compound.[22]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in a 6-well or 12-well plate and grow them to form a confluent monolayer.[23]

  • Creating the Wound: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.[22]

  • Washing: Gently wash the cells with PBS to remove detached cells.[23]

  • Compound Treatment: Add fresh medium containing various non-toxic concentrations of this compound. Include a vehicle control.

  • Imaging: Immediately capture images of the scratch at different locations (T=0). Place the plate in an incubator and capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).[22]

  • Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition.

Data Presentation:

Table 4: Inhibition of MDA-MB-231 cell migration by this compound.

Concentration (µM)Wound Closure at 12h (%) (Mean ± SD)Wound Closure at 24h (%) (Mean ± SD)
Vehicle Control (0)45 ± 592 ± 8
142 ± 685 ± 7
535 ± 470 ± 6
1025 ± 350 ± 5
2515 ± 230 ± 4
508 ± 115 ± 3

Experimental Workflow:

Wound_Healing_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Imaging cluster_analysis Data Analysis seed_cells Seed cells to confluence create_wound Create scratch in monolayer seed_cells->create_wound wash_cells Wash with PBS create_wound->wash_cells add_compound Add this compound wash_cells->add_compound image_t0 Image at T=0 add_compound->image_t0 incubate Incubate and image at intervals (e.g., 6, 12, 24h) image_t0->incubate measure_width Measure wound width incubate->measure_width calculate_closure Calculate % wound closure measure_width->calculate_closure

Wound Healing Assay Workflow

Neuroprotective Effects

Flavonoids have shown promise in protecting neuronal cells from various insults, which is relevant for neurodegenerative diseases.[3][5][24] The neuroprotective effect of this compound can be assessed by its ability to rescue neuronal cells from oxidative stress-induced cell death.

Neuroprotection Assay against Oxidative Stress

Principle: Neuronal cells (e.g., SH-SY5Y) are exposed to an oxidative stressor (e.g., H2O2 or MPP+) to induce cell death. The neuroprotective effect of the test compound is evaluated by its ability to improve cell viability in the presence of the stressor, which can be measured using the MTT assay.

Experimental Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate if necessary (e.g., using retinoic acid).

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 2-4 hours.

  • Induction of Neurotoxicity: Add a neurotoxic agent (e.g., 100 µM H2O2 or 500 µM MPP+) to the wells (except for the control wells) and incubate for 24 hours.

  • Cell Viability Assessment: Perform the MTT assay as described in section 1.1 to determine the cell viability.

  • Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control.

Data Presentation:

Table 5: Neuroprotective effect of this compound against H2O2-induced toxicity in SH-SY5Y cells.

TreatmentConcentration (µM)Cell Viability (%) (Mean ± SD)
Control-100 ± 8
H2O2 (100 µM)-48 ± 5
H2O2 + Compound155 ± 6
H2O2 + Compound568 ± 7
H2O2 + Compound1079 ± 6
H2O2 + Compound2588 ± 5

Logical Relationship Diagram:

Neuroprotection_Logic cluster_logic Neuroprotection Assay Logic Neurotoxin Neurotoxin (e.g., H2O2) Neuronal_Cells Neuronal Cells Neurotoxin->Neuronal_Cells Induces Oxidative_Stress Oxidative Stress Neuronal_Cells->Oxidative_Stress Cell_Death Cell Death Oxidative_Stress->Cell_Death Cell_Survival Cell Survival Compound This compound Compound->Oxidative_Stress Reduces Compound->Cell_Survival Promotes

Neuroprotection Logical Flow

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of (2S)-5-Methoxyflavan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-5-Methoxyflavan-7-ol is a naturally occurring flavanoid that has been isolated from sources such as Dragon's blood resin.[1][2] Flavonoids, a broad class of polyphenolic compounds found in plants, are of significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][4] The antioxidant capacity of these molecules is a key attribute, contributing to their potential health benefits by mitigating oxidative stress, a pathological process implicated in numerous chronic diseases.[4]

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.[4] In vitro antioxidant activity assays are essential tools for the preliminary screening and characterization of compounds like this compound. These assays provide a rapid and cost-effective means to evaluate the potential of a compound to scavenge free radicals or act as a reducing agent. This document provides detailed protocols for a battery of commonly employed in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, FRAP (Ferric Reducing Antioxidant Power) Assay, and ORAC (Oxygen Radical Absorbance Capacity) Assay.

General Experimental Workflow

The overall workflow for assessing the in vitro antioxidant activity of this compound involves several key stages, from sample preparation to data analysis. A generalized workflow is depicted below.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Sample Preparation (this compound) Reaction Reaction Incubation Sample_Prep->Reaction Reagent_Prep Reagent Preparation (DPPH, ABTS, FRAP, ORAC) Reagent_Prep->Reaction Measurement Spectrophotometric/ Fluorometric Measurement Reaction->Measurement Calculation Calculation of % Inhibition or TE Measurement->Calculation IC50 Determination of IC50 or ORAC Value Calculation->IC50

Caption: Overall workflow for in vitro antioxidant activity assessment.

Data Presentation

Quantitative data from the antioxidant assays should be summarized in a clear and structured format to allow for easy comparison. The following tables provide a template for presenting the results.

Table 1: DPPH and ABTS Radical Scavenging Activity of this compound

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compoundDataData
Trolox (Positive Control)DataData
Ascorbic Acid (Positive Control)DataData

IC50: The concentration of the test compound required to scavenge 50% of the radicals.

Table 2: FRAP and ORAC Values of this compound

CompoundFRAP Value (µM Fe(II) Equivalents/µM)ORAC Value (µM Trolox Equivalents/µM)
This compoundDataData
Trolox (Positive Control)DataData

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[4][5] DPPH is a stable free radical with a deep purple color.[4][6] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[5][7]

DPPH_Assay_Principle cluster_reactants cluster_products DPPH DPPH• (Purple) Antioxidant +  this compound (Antioxidant-H) DPPH_H DPPH-H (Yellow) Antioxidant->DPPH_H Hydrogen Atom Transfer Antioxidant_Radical +  Antioxidant•

Caption: Principle of the DPPH radical scavenging assay.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • Positive controls: Trolox, Ascorbic Acid

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[7] This solution should be freshly prepared and kept in the dark to avoid degradation.[4]

  • Preparation of Test Compound and Controls: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.[4] From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing. Prepare similar dilutions for the positive controls (Trolox and Ascorbic Acid).

  • Assay Procedure (Microplate Method):

    • To the wells of a 96-well plate, add 100 µL of the various concentrations of the test compound and positive controls.

    • Add 100 µL of the solvent to the blank wells.

    • Initiate the reaction by adding 100 µL of the DPPH working solution to all wells except the blank wells.[3] To the blank wells, add 100 µL of the solvent.

    • Cover the plate and incubate in the dark at room temperature for 30 minutes.[3]

  • Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[3][5]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:[3][4] % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where:

    • Acontrol is the absorbance of the DPPH solution without the sample.

    • Asample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm.[8][9] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance is proportional to the antioxidant concentration.[8]

ABTS_Assay_Principle cluster_reactants cluster_products ABTS ABTS•+ (Blue-Green) Antioxidant +  this compound (Antioxidant) ABTS_reduced ABTS (Colorless) Antioxidant->ABTS_reduced Electron Transfer Antioxidant_oxidized +  Antioxidant (Oxidized)

Caption: Principle of the ABTS radical cation decolorization assay.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or phosphate (B84403) buffer (pH 7.4)

  • Positive controls: Trolox, Ascorbic Acid

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Protocol:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM solution of ABTS in water.[10][11]

    • Prepare a 2.45 mM solution of potassium persulfate in water.[4][10]

    • Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use to generate the ABTS•+ radical cation.[4][10]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate buffer (pH 7.4) to obtain an absorbance of approximately 0.70 ± 0.02 at 734 nm.[8]

  • Preparation of Test Compound and Controls: Prepare a stock solution and serial dilutions of this compound and positive controls as described for the DPPH assay.

  • Assay Procedure (Microplate Method):

    • Add 10 µL of the various concentrations of the test compound and positive controls to the wells of a 96-well plate.

    • Add 200 µL of the ABTS•+ working solution to each well.[8]

    • Mix and incubate at room temperature for 6 minutes.[12]

  • Measurement: Measure the absorbance at 734 nm.[8]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where:

    • Acontrol is the absorbance of the ABTS•+ solution without the sample.

    • Asample is the absorbance of the ABTS•+ solution with the sample.

  • IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[13][14] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants.[14]

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate (B1210297) buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O in water

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve

  • Positive control: Trolox

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

Protocol:

  • Preparation of FRAP Working Solution: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a ratio of 10:1:1 (v/v/v).[13] Warm the solution to 37°C before use.

  • Preparation of Standard Curve: Prepare a series of ferrous sulfate solutions (e.g., 100-1000 µM) in deionized water to generate a standard curve.

  • Preparation of Test Compound and Control: Prepare a stock solution and serial dilutions of this compound and the positive control.

  • Assay Procedure (Microplate Method):

    • Add 10 µL of the test sample, standard, or positive control to the wells of a 96-well plate.[13]

    • Add 220 µL of the pre-warmed FRAP working solution to each well.[13]

    • Mix and incubate at 37°C for 4-60 minutes.[13][15] The incubation time can be optimized.

  • Measurement: Measure the absorbance at 593 nm.[13]

  • Calculation: Calculate the FRAP value of the sample by comparing its absorbance with the standard curve of Fe²⁺. The results are expressed as µM Fe(II) equivalents per µM of the compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (typically fluorescein) caused by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[16] The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (for standard curve)

  • 75 mM Phosphate buffer (pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm, capable of maintaining a temperature of 37°C

Protocol:

  • Preparation of Reagents:

    • Prepare a working solution of fluorescein in 75 mM phosphate buffer.

    • Prepare a fresh solution of AAPH in 75 mM phosphate buffer immediately before use.[17]

    • Prepare a series of Trolox dilutions in 75 mM phosphate buffer to serve as the standard curve (e.g., 6.25-100 µM).[18]

  • Preparation of Test Compound: Prepare a stock solution and serial dilutions of this compound in 75 mM phosphate buffer.

  • Assay Procedure (Microplate Method):

    • Add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells of a 96-well black plate.[19][20]

    • Add 150 µL of the fluorescein working solution to each well and mix.[19][20]

    • Incubate the plate at 37°C for 30 minutes in the plate reader.[19][20]

    • After incubation, add 25 µL of the AAPH solution to each well to initiate the reaction.[19][20]

  • Measurement: Immediately begin reading the fluorescence every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm, with the plate maintained at 37°C.[17][21]

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the standards and samples.

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the sample from the standard curve and express the results as µM Trolox Equivalents (TE) per µM of the compound.

References

Application Notes and Protocols for Studying the Bioavailability of (2S)-5-Methoxyflavan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2S)-5-Methoxyflavan-7-ol is a natural flavan (B184786) found in Dragon's blood resin.[1][2] Understanding its bioavailability is crucial for evaluating its potential as a therapeutic agent. Flavonoids, as a class of compounds, generally exhibit low bioavailability due to factors like poor absorption and extensive metabolism.[3][4][5] The structural characteristics of a flavonoid, such as methoxylation and glycosylation, can significantly influence its solubility, stability, and absorption.[3] This document provides a detailed protocol for a comprehensive investigation of the bioavailability of this compound, encompassing both in vitro and in vivo methodologies.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is the foundational step for bioavailability studies.

Protocol 1: Solubility and Lipophilicity Determination

  • Objective: To determine the aqueous solubility and lipophilicity (Log P) of this compound.

  • Materials:

    • This compound

    • Phosphate-buffered saline (PBS), pH 7.4

    • n-octanol

    • HPLC-UV system

  • Methodology:

    • Solubility:

      • Prepare supersaturated solutions of this compound in PBS (pH 7.4).

      • Shake the solutions at 37°C for 24 hours.

      • Centrifuge to pellet the undissolved compound.

      • Filter the supernatant and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

    • Lipophilicity (Shake-flask method):

      • Prepare a solution of this compound in a pre-saturated mixture of n-octanol and PBS (pH 7.4).

      • Vortex the mixture vigorously and then centrifuge to separate the two phases.

      • Carefully collect both the n-octanol and PBS layers.

      • Quantify the concentration of the compound in each layer by HPLC-UV.

      • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the PBS phase. Log P = log10(P).

In Vitro Absorption and Permeability Studies

The Caco-2 cell monolayer model is a widely accepted in vitro method for predicting the intestinal absorption of compounds.[6][7][8]

Protocol 2: Caco-2 Cell Permeability Assay

  • Objective: To assess the intestinal permeability of this compound.

  • Materials:

    • Caco-2 cells

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Non-essential amino acids

    • Transwell® inserts (0.4 µm pore size)

    • Hanks' Balanced Salt Solution (HBSS)

    • This compound

    • Propranolol (high permeability control)[9]

    • Fluorescein (low permeability control)[9]

    • LC-MS/MS system

  • Methodology:

    • Cell Culture and Differentiation:

      • Culture Caco-2 cells in DMEM supplemented with FBS and non-essential amino acids.

      • Seed the cells onto Transwell® inserts and allow them to differentiate for 21-25 days to form a confluent monolayer.

      • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

    • Permeability Assay:

      • Wash the Caco-2 monolayers with pre-warmed HBSS.

      • For apical to basolateral (A-B) transport, add the test compound (this compound) and controls dissolved in HBSS to the apical chamber.

      • For basolateral to apical (B-A) transport, add the compounds to the basolateral chamber.

      • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (basolateral for A-B, apical for B-A).

      • Replace the collected volume with fresh HBSS.

    • Sample Analysis:

      • Quantify the concentration of the compounds in the collected samples using a validated LC-MS/MS method.

    • Data Analysis:

      • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

      • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.

Data Presentation: Caco-2 Permeability Data

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioPredicted Absorption
This compoundExperimental ValueExperimental ValueCalculated ValueInterpreted Value
Propranolol (High Permeability)>10--High
Fluorescein (Low Permeability)<1--Low

In Vitro Metabolism Studies

Hepatic metabolism is a major determinant of the bioavailability of flavonoids.[10][11] Liver microsomes are a suitable model for studying Phase I metabolic reactions.[12][13]

Protocol 3: Liver Microsomal Stability Assay

  • Objective: To evaluate the metabolic stability of this compound in liver microsomes.

  • Materials:

    • Human, rat, and mouse liver microsomes

    • NADPH regenerating system

    • Phosphate (B84403) buffer (pH 7.4)

    • This compound

    • Testosterone (positive control)

    • Acetonitrile

    • LC-MS/MS system

  • Methodology:

    • Incubation:

      • Pre-incubate liver microsomes and this compound in phosphate buffer at 37°C.

      • Initiate the metabolic reaction by adding the NADPH regenerating system.

      • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile.

    • Sample Processing:

      • Centrifuge the samples to precipitate proteins.

      • Collect the supernatant for analysis.

    • Sample Analysis:

      • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Data Analysis:

      • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

      • Determine the elimination rate constant (k) from the slope of the linear regression.

      • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

      • Calculate the intrinsic clearance (CLint) = (0.693 / t₁/₂) * (mL incubation / mg microsomal protein).

Data Presentation: Metabolic Stability Data

Speciest₁/₂ (min)CLint (µL/min/mg protein)Predicted Hepatic Extraction
HumanExperimental ValueCalculated ValueInterpreted Value
RatExperimental ValueCalculated ValueInterpreted Value
MouseExperimental ValueCalculated ValueInterpreted Value
TestosteroneControl ValueControl ValueHigh

In Vivo Bioavailability Study

An in vivo study in an animal model is essential to understand the overall absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Protocol 4: Oral Bioavailability Study in Rats

  • Objective: To determine the pharmacokinetic parameters and absolute oral bioavailability of this compound in rats.

  • Animals:

    • Male Sprague-Dawley rats (8-10 weeks old)

  • Materials:

    • This compound

    • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

    • Vehicle for intravenous administration (e.g., saline with a co-solvent)

    • Cannulas for blood collection

    • LC-MS/MS system

  • Methodology:

    • Animal Preparation:

      • Fast the rats overnight before dosing.

      • Divide the rats into two groups: oral administration and intravenous (IV) administration.

    • Dosing:

      • Administer a single dose of this compound to the oral group via gavage.

      • Administer a single dose of this compound to the IV group via the tail vein.

    • Blood Sampling:

      • Collect blood samples from the jugular vein or another appropriate site at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

      • Process the blood to obtain plasma and store at -80°C until analysis.

    • Sample Analysis:

      • Extract the compound from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction).

      • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis:

      • Use non-compartmental analysis to determine the following pharmacokinetic parameters:

        • Maximum plasma concentration (Cmax)

        • Time to reach Cmax (Tmax)

        • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC₀-t)

        • Area under the plasma concentration-time curve from time zero to infinity (AUC₀-∞)

        • Half-life (t₁/₂)

        • Clearance (CL)

        • Volume of distribution (Vd)

      • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Data Presentation: Pharmacokinetic Parameters

ParameterOral AdministrationIntravenous Administration
Dose (mg/kg)Specified DoseSpecified Dose
Cmax (ng/mL)Experimental ValueExperimental Value
Tmax (h)Experimental Value-
AUC₀-t (ngh/mL)Experimental ValueExperimental Value
AUC₀-∞ (ngh/mL)Experimental ValueExperimental Value
t₁/₂ (h)Experimental ValueExperimental Value
F (%)Calculated Value-

Analytical Methodologies

Accurate and sensitive analytical methods are critical for the quantification of this compound in biological matrices.[14][15][16][17]

Protocol 5: LC-MS/MS Method Development and Validation

  • Objective: To develop and validate a robust LC-MS/MS method for the quantification of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Methodology:

    • Method Development:

      • Optimize the chromatographic conditions (column, mobile phase, gradient) to achieve good separation and peak shape.

      • Optimize the mass spectrometric parameters (ionization mode, precursor and product ions, collision energy) for maximum sensitivity and selectivity using Multiple Reaction Monitoring (MRM).

    • Method Validation:

      • Validate the method according to regulatory guidelines (e.g., FDA or EMA) for:

        • Selectivity

        • Linearity and range

        • Accuracy and precision

        • Matrix effect

        • Recovery

        • Stability (freeze-thaw, short-term, long-term)

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Bioavailability cluster_analysis Data Analysis & Interpretation physchem Physicochemical Characterization (Solubility, LogP) caco2 Caco-2 Permeability Assay physchem->caco2 informs assay conditions microsomes Liver Microsomal Stability Assay physchem->microsomes informs assay conditions pk_analysis Pharmacokinetic Analysis caco2->pk_analysis provides absorption data microsomes->pk_analysis provides metabolism data animal_study Rat Pharmacokinetic Study (Oral & IV Dosing) blood_sampling Blood Sample Collection animal_study->blood_sampling plasma_analysis Plasma Sample Analysis (LC-MS/MS) blood_sampling->plasma_analysis plasma_analysis->pk_analysis bioavailability_calc Absolute Bioavailability Calculation pk_analysis->bioavailability_calc interpretation Overall Bioavailability Assessment bioavailability_calc->interpretation

Caption: Experimental workflow for bioavailability assessment.

signaling_pathway cluster_absorption Intestinal Absorption cluster_metabolism First-Pass Metabolism cluster_distribution Systemic Circulation & Distribution lumen Intestinal Lumen (this compound) enterocyte Enterocyte lumen->enterocyte Passive Diffusion / Active Transport portal_vein Portal Vein enterocyte->portal_vein Transport to Liver liver Liver (Hepatocyte) portal_vein->liver phase1 Phase I Metabolism (e.g., Demethylation, Hydroxylation) CYP450 Enzymes liver->phase1 systemic Systemic Circulation (Parent Compound & Metabolites) liver->systemic phase2 Phase II Metabolism (e.g., Glucuronidation, Sulfation) phase1->phase2 metabolites Metabolites phase2->metabolites metabolites->systemic tissues Target Tissues systemic->tissues Distribution

Caption: Putative bioavailability pathway of a flavan.

References

Application Notes and Protocols for the Use of (2S)-5-Methoxyflavan-7-ol as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of (2S)-5-Methoxyflavan-7-ol as a standard in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC). The methodologies outlined are designed to ensure accurate and reproducible quantification and identification of this compound in relevant matrices.

High-Performance Liquid Chromatography (HPLC)

Application

This protocol is suitable for the quantitative analysis of this compound in various samples, including natural product extracts and pharmaceutical formulations. A reversed-phase HPLC method with UV detection is described, leveraging a C18 column for separation.

Experimental Protocol

1.1. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC-grade methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions should be stored in amber vials at 4°C and are typically stable for up to 24 hours[1].

1.2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)[2].

  • Mobile Phase: A gradient elution is recommended for optimal separation.

    • Solvent A: 0.5% Acetic Acid in deionized water[2].

    • Solvent B: 0.5% Acetic Acid in acetonitrile[2].

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30.1-35 min: Return to 5% B (column re-equilibration)

  • Flow Rate: 1.2 mL/min[2].

  • Column Temperature: 30°C[2].

  • Detection Wavelength: 254 nm[2].

  • Injection Volume: 20 µL[2].

1.3. Method Validation Parameters (Illustrative Data for a Related Methoxyflavone):

The following table summarizes typical validation parameters for the quantitative analysis of methoxyflavones by HPLC. These values are based on published data for similar compounds and should be validated specifically for this compound in your laboratory[2][3][4].

ParameterTypical Value
Linearity Range 1 - 100 µg/mL[2]
Correlation Coefficient (r²) > 0.999[3]
Limit of Detection (LOD) 0.70 - 1.01 µg/mL[2]
Limit of Quantitation (LOQ) 2.12 - 3.07 µg/mL[2]
Precision (%RSD) < 2%[5]
Accuracy (Recovery %) 95 - 105%
Retention Time (Illustrative) Approximately 19 - 22 min

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Dissolve Dissolve in Methanol (Stock Solution) Standard->Dissolve Dilute Serial Dilution (Working Standards) Dissolve->Dilute Filter Filter Samples & Standards Dilute->Filter Sample Sample Extraction (if applicable) Sample->Filter Inject Inject into HPLC System Filter->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Calibrate Generate Calibration Curve Chromatogram->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like flavonoids, a derivatization step is necessary to increase their volatility[6]. This protocol describes the analysis of this compound using GC-MS following silylation.

Experimental Protocol

2.1. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or pyridine (B92270).

  • For derivatization, evaporate a known amount of the standard or sample extract to dryness under a gentle stream of nitrogen.

2.2. Derivatization (Silylation):

  • To the dried residue, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for injection.

2.3. GC-MS Conditions:

  • Instrument: A GC system coupled with a Mass Spectrometric detector.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 10 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

2.4. Data Analysis:

  • Identification of the derivatized this compound is based on its retention time and comparison of the mass spectrum with a reference library or a previously injected standard.

  • Quantification can be performed using a calibration curve generated from derivatized standards.

Workflow Diagram

GCMS_Workflow cluster_prep Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Standard Solution Dry Evaporate to Dryness Standard->Dry Derivatize Add Pyridine & BSTFA Heat at 70°C Dry->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate DB-5ms Column Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect TIC Obtain Total Ion Chromatogram Detect->TIC Spectrum Acquire Mass Spectrum Detect->Spectrum Identify Identify Compound Spectrum->Identify

Caption: Workflow for the GC-MS analysis of this compound after derivatization.

Thin-Layer Chromatography (TLC)

Application

TLC is a simple, rapid, and cost-effective method for the qualitative analysis and screening of this compound. It can be used to check the purity of a standard, monitor the progress of a reaction, or screen for the presence of the compound in crude extracts.

Experimental Protocol

3.1. Standard Solution Preparation:

  • Prepare a 1 mg/mL solution of this compound in methanol.

3.2. TLC Plate and Mobile Phase:

  • Stationary Phase: Silica gel 60 F254 TLC plates[7].

  • Mobile Phase: A mixture of ethyl acetate, formic acid, glacial acetic acid, and water in a ratio of 100:11:11:26 (v/v/v/v) is a suitable solvent system for the separation of flavonoids[8].

3.3. Procedure:

  • Using a capillary tube, spot a small amount of the standard solution onto the baseline of the TLC plate.

  • Allow the spot to dry completely.

  • Place the TLC plate in a developing chamber containing the mobile phase, ensuring the baseline is above the solvent level.

  • Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Allow the plate to dry in a fume hood.

3.4. Visualization:

  • Visualize the spots under UV light at 254 nm and 366 nm. Flavonoids often appear as dark quenching spots at 254 nm and may fluoresce at 366 nm.

  • For enhanced visualization, the plate can be sprayed with a 1% solution of natural product-polyethylene glycol (NP/PEG) reagent. Flavonoids typically appear as yellow, orange, or greenish-yellow spots after spraying with this reagent and viewing under UV light at 365 nm[9].

3.5. Data Interpretation:

  • Calculate the Retention factor (Rf) value for the standard spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • The Rf value can be used for the identification of this compound in unknown samples by comparing it to the standard under the same conditions. An illustrative Rf value for a methoxyflavonoid in a similar system would be in the range of 0.50 - 0.70[8].

Logical Relationship Diagram

TLC_Logic cluster_procedure TLC Procedure cluster_visualization Visualization cluster_analysis Analysis Spot Spot Standard on Silica Gel Plate Develop Develop Plate in Mobile Phase Spot->Develop Dry Dry the Plate Develop->Dry UV View under UV Light (254 nm & 366 nm) Dry->UV Measure Measure Distances Dry->Measure Spray Spray with NP/PEG Reagent UV->Spray Calculate Calculate Rf Value Measure->Calculate Compare Compare with Sample Calculate->Compare

Caption: Logical steps for the TLC analysis of this compound.

References

Application Notes and Protocols: In Vivo Design of Experiments for (2S)-5-Methoxyflavan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-5-Methoxyflavan-7-ol is a natural flavonoid compound isolated from Dragon's blood resin.[1][2] While the in vivo bioactivity of this specific flavan (B184786) has not been extensively documented, the broader flavonoid class of compounds is known for a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and metabolic regulatory properties.[3][4] Flavonoids often exert their effects by modulating cellular signaling pathways such as the PI3K/Akt and MAPK pathways.[5][6] This document provides a comprehensive suite of protocols for the preclinical in vivo evaluation of this compound, from initial safety and pharmacokinetic profiling to efficacy testing in relevant disease models.

Preclinical In Vivo Testing Workflow

A systematic approach is crucial for the in vivo characterization of a novel compound. The proposed workflow for this compound is designed to first establish safety and bioavailability, followed by an investigation into its potential therapeutic effects.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Mechanism of Action A Acute Oral Toxicity (OECD 423) B Pharmacokinetic (PK) Profiling A->B Determine Maximum Tolerated Dose C Antioxidant Activity Model B->C Establish Dosing Regimen D Anti-inflammatory Model B->D E Metabolic Syndrome Model B->E F Tissue Collection & Biomarker Analysis C->F D->F E->F

Caption: Proposed workflow for in vivo evaluation of this compound.

Section 1: Acute Toxicity and Pharmacokinetic Profiling

Prior to efficacy studies, it is imperative to determine the safety profile and pharmacokinetic parameters of this compound.

Acute Oral Toxicity Study

Objective: To determine the acute oral toxicity of this compound in rodents according to OECD Guideline 423.[7][8]

Protocol:

  • Animal Model: Female Wistar rats (8-12 weeks old).

  • Housing: Standard laboratory conditions (22 ± 3 °C, 12-hour light/dark cycle, ad libitum access to food and water).

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • A starting dose of 300 mg/kg is administered orally to a group of three rats. The compound should be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • A second group of three rats is treated with the vehicle alone as a control.

    • Animals are observed for mortality, clinical signs of toxicity, and behavioral changes continuously for the first 4 hours and then daily for 14 days.[9]

    • Body weight is recorded prior to dosing and on days 7 and 14.

    • Based on the outcome (mortality or no mortality), the dose for the next group is either decreased or increased according to the OECD 423 flowchart.

  • Data Collection: Mortality, clinical signs, body weight changes, and gross necropsy findings at the end of the study.

Data Presentation:

ParameterObservation
LD50 Cut-off >2000 mg/kg (Example)
Clinical Signs None observed (Example)
Body Weight Change No significant change (Example)
Necropsy Findings No abnormalities (Example)
Pharmacokinetic (PK) Study

Objective: To determine the key pharmacokinetic parameters of this compound following oral administration.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling).

  • Procedure:

    • Animals are fasted overnight.

    • A single oral dose (e.g., 50 mg/kg, based on toxicity data) is administered.

    • Blood samples (approx. 0.2 mL) are collected from the tail vein or cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[10]

    • Plasma is separated by centrifugation and stored at -80 °C until analysis.

    • The concentration of this compound and its potential metabolites in plasma is quantified using a validated LC-MS/MS method. Flavonoids are often extensively metabolized to glucuronidated and sulfated forms.[10][11]

  • Data Analysis: Non-compartmental analysis is used to determine key PK parameters.

Data Presentation:

ParameterUnitValue (Example)
Cmax (Maximum Concentration) ng/mL500
Tmax (Time to Cmax) h1.5
AUC0-t (Area Under the Curve) ng*h/mL2500
t1/2 (Half-life) h6
Bioavailability (%) %15

Section 2: Efficacy Models

Based on the known activities of similar flavonoids, the following efficacy models are proposed.

In Vivo Antioxidant Activity

Objective: To evaluate the in vivo antioxidant effects of this compound in a rodent model of oxidative stress.

Protocol:

  • Animal Model: Male Wistar rats.

  • Induction of Oxidative Stress: A single intraperitoneal injection of carbon tetrachloride (CCl4) at 1 mL/kg in olive oil.

  • Procedure:

    • Animals are divided into groups: Normal Control, CCl4 Control, this compound (e.g., 25 and 50 mg/kg), and Positive Control (e.g., Silymarin 100 mg/kg).

    • The test compound or vehicle is administered orally for 7 days prior to CCl4 injection.

    • 24 hours after CCl4 administration, animals are euthanized, and blood and liver tissue are collected.

  • Biochemical Analysis:

Data Presentation:

GroupALT (U/L)AST (U/L)Liver MDA (nmol/mg protein)Liver GSH (µmol/g tissue)Liver SOD (U/mg protein)
Normal Control 35 ± 480 ± 71.2 ± 0.25.5 ± 0.5150 ± 12
CCl4 Control 250 ± 20400 ± 354.5 ± 0.42.1 ± 0.375 ± 8
Test Compound (25 mg/kg) 180 ± 15300 ± 253.0 ± 0.33.8 ± 0.4110 ± 10
Test Compound (50 mg/kg) 110 ± 10200 ± 182.1 ± 0.24.9 ± 0.5135 ± 11
Silymarin (100 mg/kg) 90 ± 8150 ± 121.8 ± 0.25.1 ± 0.4140 ± 12
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To assess the acute anti-inflammatory activity of this compound.

Protocol:

  • Animal Model: Male Wistar rats.

  • Procedure:

    • Animals are divided into groups: Control, this compound (e.g., 25 and 50 mg/kg), and Positive Control (e.g., Indomethacin 10 mg/kg).

    • The test compound or vehicle is administered orally 60 minutes before the induction of inflammation.

    • Inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.[14][15]

    • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[14]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Data Presentation:

GroupPaw Volume Increase (mL) at 3h% Inhibition
Control 0.85 ± 0.07-
Test Compound (25 mg/kg) 0.60 ± 0.0529.4
Test Compound (50 mg/kg) 0.42 ± 0.0450.6
Indomethacin (10 mg/kg) 0.35 ± 0.0358.8

Section 3: Chronic Disease Model - Metabolic Syndrome

Given the prevalence of metabolic syndrome and the potential for flavonoids to impact its components, a diet-induced model is highly relevant.[16][17]

Objective: To evaluate the long-term effects of this compound on the development of metabolic syndrome in a diet-induced obesity model.

Protocol:

  • Animal Model: Male C57BL/6J mice, which are susceptible to diet-induced obesity.[18]

  • Procedure:

    • After a one-week acclimatization period, mice are divided into three groups:

      • Group 1: Control diet (10% kcal from fat).

      • Group 2: High-fat diet (HFD) (60% kcal from fat).

      • Group 3: HFD + this compound (e.g., 50 mg/kg/day, administered orally).

    • The respective diets and treatments are maintained for 12-16 weeks.[19]

    • Body weight and food intake are monitored weekly.

    • At the end of the study, an oral glucose tolerance test (OGTT) is performed.

    • Animals are then euthanized, and blood, liver, and adipose tissue are collected.

  • Endpoint Analysis:

    • Fasting blood glucose and insulin (B600854) levels.

    • Serum lipid profile (triglycerides, total cholesterol, HDL, LDL).

    • Liver histology (H&E staining for steatosis).

    • Gene expression analysis in liver and adipose tissue for markers of inflammation (e.g., TNF-α, IL-6) and metabolism.

Data Presentation:

ParameterControl DietHigh-Fat Diet (HFD)HFD + Test Compound
Final Body Weight (g) 28 ± 245 ± 438 ± 3
Fasting Glucose (mg/dL) 90 ± 8150 ± 12115 ± 10
Serum Triglycerides (mg/dL) 70 ± 6180 ± 15120 ± 11
OGTT AUC 15000 ± 120030000 ± 250022000 ± 2000

Section 4: Potential Signaling Pathways

Flavonoids are known to interact with various intracellular signaling pathways to exert their anti-inflammatory and metabolic effects.[3] Key pathways to investigate for this compound include NF-κB and MAPK signaling.

G LPS Inflammatory Stimuli (e.g., LPS) IKK IKK LPS->IKK p38 p38 MAPK LPS->p38 JNK JNK LPS->JNK Flavanol This compound Flavanol->IKK Inhibition Flavanol->p38 Inhibition Flavanol->JNK Inhibition NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription p38->Cytokines Activation JNK->Cytokines Activation

Caption: Potential anti-inflammatory signaling pathways modulated by flavonoids.

Tissue samples collected from the in vivo studies (e.g., liver, adipose tissue) can be analyzed by Western blot or qPCR to assess the phosphorylation status of key proteins (e.g., p38, JNK, IκBα) and the expression of target genes (e.g., TNF-α, IL-6) to elucidate the mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Extraction of (2S)-5-Methoxyflavan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the extraction and analysis of (2S)-5-Methoxyflavan-7-ol. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your extraction efficiency and ensure the integrity of the final product.

Troubleshooting Guide

This guide provides solutions to common challenges encountered during the extraction of this compound, helping you to identify and resolve issues that may be impacting your yield and purity.

IssuePotential Cause(s)Recommended Solutions
Consistently Low Yield Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound, which is a methoxyflavone.[1][2]Solvent Screening: Test a range of solvents with varying polarities. Ethanol-water mixtures (e.g., 70-95% ethanol) are often effective for flavonoids.[3][4][5] For methoxyflavones, higher concentrations of ethanol (B145695) (e.g., 95%) may be preferable.[2][5]
Suboptimal Extraction Temperature: High temperatures can enhance solubility but may also lead to degradation of the flavonoid.[1][4]Temperature Optimization: Conduct small-scale extractions at various temperatures (e.g., 40°C, 60°C, 80°C) to find the ideal balance between yield and degradation. For ultrasound-assisted extraction, temperatures around 60°C are often a good starting point.[6]
Incorrect Particle Size of Plant Material: Large particles reduce the surface area for solvent interaction, while overly fine particles can clump and impede solvent penetration.[1]Optimize Particle Size: Grind the plant material to a consistent and optimal size, typically between 0.25 mm and 0.5 mm.[1]
Inadequate Extraction Time: The duration of the extraction may be insufficient to allow for complete diffusion of the target compound into the solvent.Time Course Study: Perform extractions at different time points (e.g., 30, 60, 90, 120 minutes) to determine the optimal extraction time.[4]
Degradation of this compound Exposure to High Temperatures: Flavonoids can be thermolabile and degrade at elevated temperatures.[4][7]Low-Temperature Methods: Employ low-temperature extraction techniques like maceration or ultrasound-assisted extraction at controlled temperatures.[7] Use a rotary evaporator under reduced pressure for solvent removal to keep the temperature low (e.g., below 40°C).[7]
Oxidative Degradation: The presence of oxygen, light, and metal ions can promote the oxidation of flavonoids.[7]Protective Measures: Use deoxygenated solvents and consider adding antioxidants like ascorbic acid to the extraction solvent.[7] Conduct extractions in amber glassware or vessels wrapped in aluminum foil to protect from light.[4][7]
pH-Related Instability: The stability of flavonoids can be dependent on the pH of the extraction medium.[4]pH Control: Maintain a neutral or slightly acidic pH during extraction, as extreme pH values can cause degradation.[4]
Inconsistent Extraction Yields Variability in Plant Material: The concentration of this compound can vary depending on the source, age, and storage conditions of the plant material.Standardize Plant Material: Whenever possible, use plant material from a consistent source and store it under controlled conditions (e.g., cool, dark, and dry).
Fluctuations in Extraction Parameters: Minor deviations in temperature, time, or solvent-to-solid ratio can lead to variable results.[1]Strict Parameter Control: Ensure precise and consistent control over all extraction parameters for each experiment.[1]
Solvent Evaporation: Loss of solvent during extraction can alter the solid-to-solvent ratio and affect efficiency.[1]Prevent Solvent Loss: Use appropriate equipment, such as condensers for reflux and Soxhlet extractions, to minimize solvent evaporation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for this compound?

A1: While there is no single "best" method, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient in terms of time and solvent consumption compared to traditional methods like maceration or Soxhlet extraction.[8][9][10] The optimal method can depend on the available equipment and the scale of the extraction.

Q2: Which solvent should I use for extracting this compound?

A2: For methoxyflavones, ethanol is a commonly used and effective solvent.[9] Studies on similar compounds have shown that higher concentrations of ethanol, such as 95%, can yield better results for methoxyflavones.[2][5] A systematic screening of different solvents (e.g., methanol (B129727), ethanol, acetone) and their aqueous mixtures is recommended to determine the optimal choice for your specific plant material.[1]

Q3: How can I improve the purity of my this compound extract?

A3: After the initial extraction, a purification step is often necessary. This can involve liquid-liquid partitioning to remove unwanted compounds. For flavonoids, partitioning with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate) can be effective.[7] Further purification can be achieved using chromatographic techniques such as column chromatography or preparative HPLC.[11]

Q4: My yield is still low after optimizing the main parameters. What else can I try?

A4: If you have optimized solvent, temperature, time, and particle size, consider the following:

  • Solid-to-Liquid Ratio: Increasing the solvent volume relative to the plant material can enhance extraction efficiency. Ratios between 1:20 and 1:50 (g/mL) are commonly used.[2][4]

  • Advanced Extraction Techniques: If you are using conventional methods, switching to UAE or MAE could significantly improve your yield.[1]

  • Pre-treatment of Plant Material: Lyophilizing (freeze-drying) the plant material before grinding can help inactivate enzymes that might degrade the target compound.[7]

Q5: How do I know if my extracted compound is indeed this compound?

A5: The identity and purity of the extracted compound should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general procedure for the extraction of this compound from a plant matrix using UAE.

1. Sample Preparation:

  • Dry the plant material (e.g., in an oven at 40-50°C or by lyophilization).
  • Grind the dried material to a fine powder (e.g., 40-60 mesh).[7]

2. Extraction:

  • Weigh 5 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
  • Add 100 mL of 95% ethanol (solid-to-liquid ratio of 1:20 g/mL).
  • Place the flask in an ultrasonic bath.
  • Set the ultrasonic frequency to 40 kHz and the power to 160 W.[2]
  • Conduct the extraction for 30 minutes at a controlled temperature of 60°C.

3. Post-Extraction Processing:

  • Filter the extract through Whatman No. 1 filter paper to separate the solid residue.
  • Wash the residue with a small amount of the extraction solvent to recover any remaining compound.
  • Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 40°C.[7]
  • Dry the resulting crude extract for further analysis or purification.

Protocol 2: Quantification of this compound using HPLC

This protocol outlines a general method for the quantification of this compound in the crude extract.

1. Standard Preparation:

  • Prepare a stock solution of a this compound standard of known concentration in methanol.
  • Prepare a series of calibration standards by diluting the stock solution.

2. Sample Preparation:

  • Accurately weigh a portion of the dried crude extract and dissolve it in a known volume of methanol.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions (General Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]
  • Mobile Phase: A gradient of methanol and 0.1% formic acid in water.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: Scan for the optimal wavelength, typically around 280 nm for flavanones.
  • Injection Volume: 10 µL.

4. Analysis:

  • Inject the standards and samples into the HPLC system.
  • Construct a calibration curve by plotting the peak area against the concentration of the standards.
  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Extraction_Workflow Start Plant Material Drying Drying (Lyophilization or Oven Drying) Start->Drying Grinding Grinding (0.25-0.5 mm) Drying->Grinding Extraction Extraction (e.g., UAE with 95% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator <40°C) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Analysis Analysis (HPLC, MS, NMR) Crude_Extract->Analysis Pure_Compound This compound Purification->Pure_Compound Pure_Compound->Analysis

Caption: A generalized workflow for the extraction and purification of this compound.

Signaling_Pathway Flavanone This compound ROS Modulation of Reactive Oxygen Species (ROS) Flavanone->ROS Mitochondria Mitochondrial Pathway ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A potential signaling pathway for flavanone-induced apoptosis via ROS modulation.

References

Troubleshooting low signal intensity of flavonoids in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the mass spectrometry analysis of flavonoids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation.

Troubleshooting Guide: Low Signal Intensity

Low signal intensity is a frequent issue in the mass spectrometry of flavonoids. This guide provides a systematic approach to diagnose and resolve the root cause of the problem.

Diagram of Troubleshooting Workflow

TroubleshootingWorkflow cluster_Start Initial Observation cluster_Check1 Step 1: Initial Checks cluster_Solution1 Corrective Actions 1 cluster_Check2 Step 2: Ionization & Mobile Phase cluster_Solution2 Corrective Actions 2 cluster_Check3 Step 3: Matrix Effects & Contamination cluster_Solution3 Corrective Actions 3 cluster_End Resolution start Low Flavonoid Signal check_concentration Is Sample Concentration Optimal? start->check_concentration check_instrument Are MS Parameters Appropriate? check_concentration->check_instrument Yes adjust_concentration Dilute or Concentrate Sample check_concentration->adjust_concentration No optimize_ms Optimize Source Parameters (Voltage, Gas, Temp) check_instrument->optimize_ms No check_ionization Is Ionization Mode Optimal? check_instrument->check_ionization Yes adjust_concentration->check_instrument optimize_ms->check_ionization check_mobile_phase Is Mobile Phase Composition Suitable? check_ionization->check_mobile_phase Yes switch_mode Switch Between Positive/Negative Mode check_ionization->switch_mode No adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_mobile_phase->adjust_ph No check_matrix Are Matrix Effects Present? check_mobile_phase->check_matrix Yes switch_mode->check_mobile_phase adjust_ph->check_matrix check_contamination Is the Instrument Contaminated? check_matrix->check_contamination No improve_cleanup Improve Sample Cleanup (e.g., SPE) check_matrix->improve_cleanup Yes clean_instrument Clean Ion Source and Mass Optics check_contamination->clean_instrument Yes end Signal Intensity Improved check_contamination->end No improve_cleanup->check_contamination clean_instrument->end

Caption: A step-by-step workflow for troubleshooting low signal intensity.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low signal intensity for my flavonoid of interest?

A1: Low signal intensity can stem from several factors:

  • Suboptimal Ionization: Flavonoids can ionize differently depending on their structure. The choice of ionization mode (positive or negative) and the mobile phase pH are critical.[1]

  • Sample Concentration: The concentration of your analyte may be too low to detect or so high that it causes ion suppression.[1][2]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target flavonoid.[1][3]

  • Instrument Contamination: A dirty ion source or mass optics can significantly reduce signal intensity.[1]

  • Incorrect MS Parameters: Inappropriate settings for parameters like capillary voltage, gas flows, and collision energy can lead to poor signal.[1]

Q2: Should I use positive or negative ionization mode for flavonoids?

A2: The optimal ionization mode depends on the flavonoid's structure.

  • Negative Ion Mode (-ESI): Generally preferred for many flavonoids as the phenolic hydroxyl groups are readily deprotonated, forming [M-H]⁻ ions. This mode often provides high sensitivity.[1][4]

  • Positive Ion Mode (+ESI): Can also be effective, typically forming [M+H]⁺ ions. It can be particularly useful for certain flavonoid classes, like polymethoxyflavonoids (PMFs), and for obtaining complementary fragmentation information.[1][5] Some flavonoids may also form adducts with sodium [M+Na]⁺ or other cations.[1]

Q3: How does the mobile phase composition affect signal intensity?

A3: The mobile phase significantly influences ionization efficiency.

  • pH: Adjusting the pH can enhance ionization. For negative mode, a slightly basic mobile phase can improve deprotonation, though acidic modifiers are still commonly and successfully used. For positive mode, an acidic mobile phase (e.g., with 0.1% formic acid) promotes protonation.[1]

  • Solvents: The choice of organic solvent (e.g., acetonitrile (B52724) or methanol) can impact spray stability and desolvation efficiency.[1] High-purity, MS-grade solvents are essential to minimize background noise.[5]

  • Additives: Volatile additives like formic acid or acetic acid are commonly used to improve chromatography and ionization.[1] Ammonium formate (B1220265) or acetate (B1210297) can also be used as buffering agents.[1][6]

Q4: I suspect matrix effects are suppressing my signal. How can I confirm and mitigate this?

A4: Matrix effects can be assessed by comparing the signal of a standard in pure solvent versus the signal of the same standard spiked into a sample extract. To mitigate matrix effects:

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[1]

  • Modify Chromatography: Adjust the chromatographic method to separate the analyte from co-eluting matrix components.[1][3]

  • Improve Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering substances.[3]

  • Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for signal suppression.[1][5]

Q5: What is in-source fragmentation, and how can it affect my analysis?

A5: In-source fragmentation is the breakdown of molecules within the ion source before mass analysis. For flavonoid glycosides, this can lead to the premature loss of sugar moieties, complicating spectra and potentially leading to inaccurate quantification of the intact glycoside.[3][7][8] While sometimes undesirable, controlled in-source fragmentation can also be used to generate characteristic fragment ions for structural elucidation.[7][8]

Data Presentation: Optimizing Mass Spectrometry Parameters

The following tables summarize key parameters that can be optimized to improve signal intensity.

Table 1: Effect of Mobile Phase Additives on Ionization Efficiency

AdditiveConcentrationIonization ModeEffect on Signal
Formic Acid0.1%Positive & NegativeGenerally enhances signal, especially in positive mode.[1][5]
Acetic Acid0.1% - 1%Positive & NegativeCan improve ionization; effectiveness varies with flavonoid structure.[1][9]
Ammonium Formate10 mMNegativeUsed as a buffer and can improve peak shape and ionization.[6]
Ammonium Acetate10 mMNegativeCan be used to buffer the mobile phase and may enhance signal.[10]

Table 2: Typical Ion Source Parameters for Flavonoid Analysis

ParameterTypical RangeEffect on Signal
Capillary Voltage3000 - 4500 V (+/-)Optimizes the electric field for efficient ion formation.[1][5]
Nebulizer Gas Pressure30 - 50 psiAffects droplet size and solvent evaporation.[1]
Drying Gas Flow8 - 12 L/minAids in desolvation of ions.[1]
Gas Temperature200 - 350 °CFacilitates solvent evaporation and ion desolvation.[1]

Experimental Protocols

Protocol 1: Sample Preparation for Flavonoid Analysis from Plant Material

  • Extraction:

    • Weigh approximately 100 mg of dried, ground plant material into a microcentrifuge tube.

    • Add 1 mL of extraction solvent (e.g., 70-80% ethanol (B145695) or methanol).[3]

    • Vortex for 1 minute and sonicate for 30 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Cleanup (if necessary):

    • Transfer the supernatant to a new tube.

    • For complex matrices, consider a solid-phase extraction (SPE) cleanup step using a C18 cartridge.[1]

  • Final Preparation:

    • Filter the extract through a 0.22 µm syringe filter into an LC vial.[1]

    • Dilute the sample with the initial mobile phase if necessary.

Protocol 2: Generic LC-MS Method for Flavonoid Profiling

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).[1]

  • Mobile Phase A: Water with 0.1% formic acid.[1][5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1][5]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: ESI, run in both positive and negative modes in separate injections.[1]

    • Scan Range: m/z 100-1000.

    • Source Parameters: Use values from Table 2 as a starting point and optimize for your specific instrument and analytes.

    • MS/MS: For targeted analysis, use collision energies ranging from 15-60 eV to obtain fragment ions.[1]

Signaling Pathways and Logical Relationships

Diagram of Ionization and Fragmentation Pathways

Flavonoid_MS cluster_Ionization Ionization cluster_Fragmentation MS/MS Fragmentation cluster_Detection Detection Flavonoid Flavonoid (M) Positive_Ion [M+H]⁺ [M+Na]⁺ Flavonoid->Positive_Ion +ESI Negative_Ion [M-H]⁻ Flavonoid->Negative_Ion -ESI Positive_Fragments Positive Fragment Ions (e.g., loss of sugar, RDA) Positive_Ion->Positive_Fragments CID Negative_Fragments Negative Fragment Ions (e.g., loss of sugar, RDA) Negative_Ion->Negative_Fragments CID Detector Mass Analyzer & Detector Positive_Fragments->Detector Negative_Fragments->Detector

References

Improving the solubility of (2S)-5-Methoxyflavan-7-ol for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the solubility of (2S)-5-Methoxyflavan-7-ol for in vitro assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to facilitate your research.

Troubleshooting Guide: Solubility Issues with this compound

Encountering solubility challenges is common when working with flavonoids like this compound. This guide addresses frequent problems and provides systematic solutions.

Problem Potential Cause Recommended Solution
Compound will not dissolve in initial solvent (e.g., DMSO, ethanol). The concentration exceeds the solvent's capacity. Purity of the solvent may be compromised (e.g., water contamination in DMSO).- Try gentle heating (37-50°C) and vortexing or sonication to aid dissolution. - Use a fresh, anhydrous grade of the solvent. - Prepare a less concentrated stock solution.
Precipitation occurs when diluting the stock solution into aqueous media (e.g., cell culture medium). "Solvent shock" due to rapid change in polarity. The final concentration of the compound exceeds its aqueous solubility limit. Interaction with media components (salts, proteins).- Pre-warm the aqueous medium to 37°C before adding the stock solution. - Add the stock solution dropwise while vortexing the medium to ensure rapid mixing. - Perform a serial dilution: first dilute the stock into a small volume of medium, then add this to the final volume. - Lower the final concentration of the compound in the assay. - Reduce the serum concentration in the cell culture medium if possible.
Inconsistent results between experiments. Variability in stock solution preparation. Precipitation in some wells but not others. Compound degradation.- Standardize the protocol for preparing and diluting the compound. - Visually inspect each well for precipitation before and during the experiment. - Prepare fresh stock solutions regularly and store them in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.
Observed cytotoxicity is not consistent with expected biological activity. The solvent (e.g., DMSO) is causing toxicity. The compound has precipitated and is causing physical stress to the cells.- Include a vehicle control with the same final concentration of the solvent in your experiments. - Aim for a final DMSO concentration below 0.5%, and ideally below 0.1%. - Consider alternative solubilization methods like cyclodextrin (B1172386) complexation to reduce the required amount of organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

Q2: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A2: You can perform a simple solubility test. Prepare a high-concentration stock solution in DMSO. Create a series of dilutions of this stock in your cell culture medium. Incubate these solutions under your experimental conditions (e.g., 37°C, 5% CO2) for a few hours. Observe the highest concentration that remains clear and free of visible precipitate. This will give you an empirical upper limit for your experiments.

Q3: What are cyclodextrins and how can they improve solubility?

A3: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble guest molecules, like many flavonoids, within their hydrophobic core, while their hydrophilic exterior enhances the solubility of the entire complex in aqueous solutions.[1] This method can be a valuable alternative to using co-solvents, especially in sensitive cell-based assays. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[1][2]

Q4: Can adjusting the pH of my buffer improve the solubility of this compound?

A4: Yes, for many phenolic compounds, including flavonoids, solubility is pH-dependent. The hydroxyl group on the flavan (B184786) structure is weakly acidic. Increasing the pH of the solution can deprotonate this group, forming a more polar phenolate (B1203915) ion which is generally more water-soluble. However, it is crucial to ensure that the change in pH does not affect the stability of the compound or the biological system being studied.

Quantitative Solubility Data for Representative Flavonoids

While specific data for this compound is limited, the following table provides solubility data for other common flavonoids in various solvents to serve as a general guide.

FlavonoidSolventTemperatureSolubility (mmol/L)Solubility (mg/mL)
QuercetinAcetoneNot Specified80~24.18
HesperetinAcetonitrileNot Specified85~25.69
NaringeninAcetonitrileNot Specified77~20.96
RutinAcetonitrileNot Specified0.50~0.31
QuercetinWater20°C0.03~0.009
HesperetinWater (pH 1.5)Not Specified~0.00026~0.00008
NaringeninWater (pH 1.5)Not Specified~0.00009~0.000025

Data compiled from multiple sources. Solubility can be influenced by factors such as purity, temperature, and the presence of other solutes.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 256.30 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Warming block or water bath (optional)

Procedure:

  • Weigh the Compound: Accurately weigh out 2.56 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you can:

    • Gently warm the solution to 37°C for 5-10 minutes, followed by further vortexing.

    • Place the tube in a sonicator bath for 5-10 minutes.

  • Visual Inspection: Ensure the solution is clear and free of any visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Improving Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare an inclusion complex of this compound with HP-β-CD to enhance its solubility in aqueous media.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol (B145695)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Rotary evaporator or vacuum oven

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 ratio is a common starting point.

  • Dissolve the Flavonoid: Dissolve the calculated amount of this compound in a minimal amount of ethanol.

  • Prepare Cyclodextrin Slurry: In a separate container, create a slurry of the calculated amount of HP-β-CD in a small amount of deionized water.

  • Combine and Mix: Slowly add the ethanolic solution of the flavonoid to the HP-β-CD slurry while continuously stirring.

  • Equilibration: Seal the container and allow the mixture to stir at room temperature for 24-48 hours, protected from light, to facilitate the formation of the inclusion complex.

  • Drying: Remove the solvents (ethanol and water) using a rotary evaporator or by drying under vacuum to obtain a solid powder of the inclusion complex.

  • Solubility Assessment: The resulting powder should exhibit improved solubility in aqueous solutions. Dissolve the complex directly in your assay buffer or cell culture medium and confirm the enhancement in solubility.

Visualizing Experimental Workflows and Biological Pathways

To provide a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz (DOT language).

G cluster_start Start: Insoluble Compound cluster_solubilization Solubilization Strategy cluster_preparation Stock Solution Preparation cluster_assay In Vitro Assay start This compound Powder strategy Choose Solubilization Method start->strategy cosolvent Co-solvent (DMSO/Ethanol) strategy->cosolvent Common cyclodextrin Cyclodextrin Complexation strategy->cyclodextrin Alternative ph_adjust pH Adjustment strategy->ph_adjust If Applicable stock_prep Prepare Concentrated Stock cosolvent->stock_prep cyclodextrin->stock_prep ph_adjust->stock_prep dissolve Dissolve, Vortex, Sonicate/Heat stock_prep->dissolve dilution Dilute into Aqueous Medium dissolve->dilution check Check for Precipitation dilution->check assay Perform Assay check->assay No troubleshoot Troubleshoot/Re-evaluate Strategy check->troubleshoot Yes end end assay->end Successful Experiment troubleshoot->strategy

Caption: Workflow for improving the solubility of this compound.

Methoxyflavonoids have been shown to exert neuroprotective effects, in part by modulating key intracellular signaling pathways. The following diagrams illustrate two such pathways, the PI3K/Akt and Nrf2/HO-1 pathways, which are involved in cell survival and antioxidant responses, respectively.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PTEN Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Bad Bad (pro-apoptotic) Akt->Bad inhibits Cell_Survival Cell Survival & Growth mTOR->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Bad->Apoptosis_Inhibition Flavan This compound (Modulator) Flavan->Akt may promote activation

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival.

Nrf2_HO1_Pathway cluster_nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change Nrf2_inactive Nrf2 Keap1->Nrf2_inactive sequesters for degradation Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active dissociates and translocates Nucleus Nucleus Nrf2_active->Nucleus to ARE Antioxidant Response Element (ARE) Nrf2_active->ARE binds to HO1 HO-1 ARE->HO1 promotes transcription of Antioxidant_Response Antioxidant & Cytoprotective Response HO1->Antioxidant_Response Flavan This compound (Modulator) Flavan->Nrf2_inactive may promote dissociation

Caption: The Nrf2/HO-1 pathway, a defense mechanism against oxidative stress.

References

Technical Support Center: Overcoming Matrix Effects in the Analysis of (2S)-5-Methoxyflavan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the quantitative analysis of (2S)-5-Methoxyflavan-7-ol in biological matrices. The primary focus is on the identification, understanding, and mitigation of matrix effects, which are a common source of analytical inaccuracy and irreproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a natural flavanol compound.[1][2] Like other flavonoids, it is a polyphenolic molecule, which makes it susceptible to various interactions within a complex biological sample.[3][4] Its methoxy (B1213986) and hydroxyl functional groups influence its solubility, stability, and chromatographic behavior. The stability of flavonoids can be affected by factors such as pH and temperature.[5][6]

Q2: What are matrix effects and why are they a significant issue in the analysis of this compound?

Matrix effects are the influence of co-eluting, undetected components from a sample on the ionization of the target analyte, in this case, this compound.[7] This interference, which can either suppress or enhance the analyte's signal, is a major concern in sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). For drug development professionals, unaddressed matrix effects can lead to erroneous pharmacokinetic and toxicokinetic data.[8][9]

Q3: What are the most common sources of matrix effects in biological samples for flavonoid analysis?

In biological matrices such as plasma, urine, or tissue homogenates, the most prevalent sources of matrix effects include phospholipids, salts, and endogenous metabolites.[10] For plant-derived samples, pigments, sugars, and other phenolic compounds can act as significant interferents.

Q4: How can I definitively confirm that matrix effects are impacting my analysis?

There are several established methods to diagnose matrix effects:

  • Post-Column Infusion: This qualitative technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer post-column while a blank matrix extract is injected. Dips or peaks in the analyte's baseline signal indicate the retention times at which matrix components are causing interference.

  • Matrix-Matched Calibration Curves: Two sets of calibration curves are prepared for this compound. One is made in a neat solvent (e.g., methanol), and the other in a blank matrix extract that has undergone the same sample preparation procedure as the study samples. A significant difference in the slopes of these two curves is a strong indicator of matrix effects.

Q5: How can the magnitude of the matrix effect be quantitatively expressed?

The matrix effect can be quantified by calculating the Matrix Factor (MF). This is achieved by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.

  • Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound.

Observed Problem Potential Cause Recommended Troubleshooting Actions
Poor Peak Shape (e.g., Tailing, Fronting) Co-eluting matrix components interfering with the chromatographic separation.1. Optimize Chromatography: Adjust the mobile phase gradient or change the column to one with a different selectivity (e.g., phenyl-hexyl). 2. Enhance Sample Cleanup: Employ a more effective sample preparation technique such as Solid-Phase Extraction (SPE).
High Variability in Signal Intensity (Poor Precision) Inconsistent matrix effects across different samples.1. Utilize an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard is the gold standard. If unavailable, a structurally similar analog can be used. 2. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples.
Low Analyte Recovery Inefficient extraction or degradation of this compound during sample processing.1. Optimize Extraction: Test different solvents, pH conditions, and SPE sorbents. 2. Evaluate Analyte Stability: Conduct experiments to assess the stability of this compound under your specific sample storage and processing conditions.
Consistent Signal Suppression or Enhancement Persistent interference from co-eluting matrix components.1. Improve Chromatographic Resolution: Modify the LC method to separate the analyte from the interfering peaks. 2. Implement Advanced Sample Preparation: Use a highly selective SPE protocol. 3. Sample Dilution: Diluting the final extract can reduce the concentration of interfering components.

Experimental Protocols

The following are detailed methodologies for key experiments related to the analysis of this compound in human plasma. These are representative protocols and may require optimization for specific applications.

Protocol 1: Protein Precipitation (PPT)

A rapid method suitable for preliminary screening, though it provides the least clean extracts.

  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method offers improved cleanliness of the extract compared to PPT.

  • To 100 µL of human plasma, add the internal standard.

  • Add 500 µL of ethyl acetate (B1210297) (or another suitable water-immiscible organic solvent).

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 3,500 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 3: Solid-Phase Extraction (SPE)

This technique provides the cleanest extracts and is highly recommended for quantitative bioanalysis.

  • Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Load 100 µL of plasma that has been pre-treated with 100 µL of 2% formic acid in water.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Data Presentation

The following table provides a summary of hypothetical quantitative data to illustrate the effectiveness of different sample preparation techniques in overcoming matrix effects for the analysis of this compound.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT)96.2-52.8 (Suppression)14.5
Liquid-Liquid Extraction (LLE)88.5-21.3 (Suppression)8.2
Solid-Phase Extraction (SPE)94.7-4.6 (Minimal Effect)3.1

Mandatory Visualizations

Diagrams

MatrixEffectTroubleshootingWorkflow Logical Workflow for Addressing Matrix Effects cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation start Inconsistent Analytical Results check_me Evaluate for Matrix Effects start->check_me post_spike Post-Extraction Spike check_me->post_spike Yes no_me No Significant Matrix Effect check_me->no_me No matrix_cal Matrix-Matched Calibration post_spike->matrix_cal conclusion Matrix Effect Confirmed matrix_cal->conclusion mitigate Select Mitigation Strategy conclusion->mitigate sample_prep Optimize Sample Preparation mitigate->sample_prep chromatography Optimize Chromatography mitigate->chromatography internal_std Use Appropriate IS mitigate->internal_std final_analysis Re-validate Method sample_prep->final_analysis chromatography->final_analysis internal_std->final_analysis Experimental_Workflow Experimental Workflow for this compound Analysis cluster_SamplePrep Sample Preparation cluster_LCMS_Analysis LC-MS Analysis sample Biological Sample add_is Spike with Internal Standard sample->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction evap_recon Evaporation and Reconstitution extraction->evap_recon final_extract Final Extract evap_recon->final_extract injection Injection final_extract->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_processing Data Processing detection->data_processing results Final Concentration data_processing->results

References

Technical Support Center: Stability of (2S)-5-Methoxyflavan-7-ol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (2S)-5-Methoxyflavan-7-ol in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound in solution?

A1: The stability of flavonoids like this compound in solution is primarily influenced by several factors:

  • pH: Flavonoids are generally more stable in acidic conditions and can degrade in neutral to alkaline solutions.

  • Temperature: Elevated temperatures can accelerate the degradation process.[1]

  • Light: Exposure to UV or even visible light can lead to photodegradation.

  • Oxygen: The presence of oxygen can cause oxidative degradation of the flavonoid structure.

  • Solvent: The type of solvent used can affect the stability of the compound.

Q2: I am observing a color change in my stock solution of this compound. What could be the cause?

A2: A color change, often to a yellowish or brownish hue, is a common indicator of flavonoid degradation. This is likely due to oxidation of the phenolic hydroxyl group at the 7-position, leading to the formation of quinone-like structures. To mitigate this, it is recommended to prepare fresh solutions, use deoxygenated solvents, and store solutions protected from light in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).

Q3: My HPLC chromatogram shows multiple peaks that are not present in the initial analysis of my this compound sample. What are these peaks?

A3: The appearance of new peaks in your HPLC chromatogram suggests the formation of degradation products. Based on the structure of this compound, potential degradation pathways include oxidation of the A-ring, leading to ring-opening products, or cleavage of the heterocyclic C-ring. To identify these degradants, LC-MS/MS analysis is recommended, as it can provide molecular weight and fragmentation data to help elucidate their structures.

Q4: What is the expected UV absorbance spectrum for this compound, and how can I use it to monitor stability?

A4: Flavans typically exhibit a major absorbance band (Band II) between 270-290 nm. For this compound, the expected λmax would be in this region. You can monitor the stability of your solution by periodically measuring its UV-Vis spectrum. A decrease in the absorbance at the λmax over time indicates degradation of the parent compound. The appearance of new absorbance bands at different wavelengths can signify the formation of degradation products.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low recovery of this compound after storage. Degradation due to improper storage conditions.Store stock solutions at low temperatures (e.g., -20°C or -80°C), protect from light using amber vials or by wrapping in aluminum foil, and purge the headspace of the vial with an inert gas before sealing.
Inconsistent results in bioassays. Degradation of the compound in the assay medium.Prepare fresh dilutions of this compound in the assay buffer immediately before each experiment. If the assay requires prolonged incubation, consider performing a time-course experiment to assess the compound's stability under the specific assay conditions (pH, temperature, media components).
Precipitation of the compound in aqueous solutions. Low aqueous solubility.Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol. For aqueous working solutions, ensure the final concentration of the organic solvent is low and compatible with your experimental system. The use of co-solvents or solubility enhancers may be necessary for higher concentrations.
Broad or tailing peaks in HPLC analysis. Interaction of the phenolic hydroxyl group with the stationary phase.Acidify the mobile phase with a small amount of an acid like formic acid or acetic acid (e.g., 0.1%). This can improve peak shape by suppressing the ionization of the hydroxyl group.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC-UV.

Protocol 2: HPLC Method for Stability Testing

Objective: To quantify the amount of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at the λmax of this compound (e.g., 280 nm).

  • Column Temperature: 25°C

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyValueNotes
Molecular FormulaC₁₆H₁₆O₃
Molecular Weight256.30 g/mol
pKa (phenolic OH)~9.5Estimated based on similar flavonoid structures.
Solubility in WaterLow
Solubility in DMSO>50 mg/mL
Solubility in Ethanol>20 mg/mL
UV λmax~280 nmIn methanol.

Table 2: Hypothetical Stability Data of this compound in Solution (Remaining Parent Compound % after 24 hours)

Condition% Remaining
0.1 N HCl, 60°C92%
0.1 N NaOH, RT45%
3% H₂O₂, RT68%
60°C95%
UV Light (254 nm), RT75%
pH 4 Buffer, RT98%
pH 7.4 Buffer, RT85%
pH 9 Buffer, RT55%

Note: The data in Tables 1 and 2 are hypothetical and intended as a guide for experimental design. Actual values should be determined experimentally.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (1 N HCl, 60°C) stock->acid Incubate 24h base Base Hydrolysis (1 N NaOH, RT) stock->base Incubate 24h oxidation Oxidation (3% H2O2, RT) stock->oxidation Incubate 24h thermal Thermal Stress (60°C) stock->thermal Incubate 24h photo Photostability (UV light) stock->photo Incubate 24h neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC-UV Analysis neutralize->hplc Quantify Degradation lcms LC-MS/MS for Degradant Identification hplc->lcms Characterize Products

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_oxidation Oxidative Degradation cluster_hydrolysis Alkaline Hydrolysis parent This compound quinone Quinone-type Product parent->quinone Oxidation (O2, light) c_ring_cleavage C-Ring Opening Product (Chalcone-like structure) parent->c_ring_cleavage Base-catalyzed ring opening ring_opened A-Ring Cleavage Product quinone->ring_opened Further Oxidation

Caption: Plausible degradation pathways for this compound.

References

Technical Support Center: Purity Assessment of (2S)-5-Methoxyflavan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized (2S)-5-Methoxyflavan-7-ol. The information is designed to address common challenges encountered during purity assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the purity of synthesized this compound?

A1: The primary techniques for purity assessment of flavonoids like this compound include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][2] For chiral purity, specialized HPLC with a Chiral Stationary Phase (CSP) is essential.[3][4]

Q2: I am observing a low signal in the mass spectrometry analysis of my compound. What could be the cause?

A2: Low signal intensity in MS of flavonoids can be due to several factors including suboptimal ionization, low sample concentration, matrix effects where other compounds interfere with ionization, or contamination of the instrument.[5]

Q3: My NMR spectrum looks complex. How can I confirm the structure of this compound?

A3: One-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR techniques like COSY, HMQC, and HMBC are powerful for structure elucidation of flavonoids.[6] These methods help in assigning the protons and carbons and confirming the connectivity of the molecule.[6][7]

Q4: I am struggling with the separation of the (2S) and (2R) enantiomers. What can I do?

A4: Enantiomeric separation of flavonoids can be challenging.[3] The choice of the Chiral Stationary Phase (CSP) is critical. Polysaccharide-based CSPs are often effective.[8] Optimization of the mobile phase, including the type of organic modifier and additives, is also crucial for achieving good resolution.[4][9]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution in HPLC Analysis

If you are observing poorly resolved or co-eluting peaks in your HPLC chromatogram, it could indicate the presence of impurities or suboptimal chromatographic conditions.

Troubleshooting Workflow:

start Poor Peak Resolution step1 Optimize Mobile Phase (Gradient, pH, Additives) start->step1 step2 Check Column (Age, Contamination) step1->step2 step3 Adjust Flow Rate and Temperature step2->step3 step4 Use a Higher Resolution Column step3->step4 result Improved Separation step4->result

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Detailed Steps:

  • Optimize Mobile Phase: Adjust the gradient profile, the pH of the aqueous phase, and consider using additives like formic acid, which can improve peak shape and resolution for flavonoids.[5]

  • Check Column Health: The column's performance degrades over time. Flush the column or replace it if it's old or contaminated.

  • Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution.[4] Using a column oven provides better temperature control, leading to more reproducible results.[4]

  • Select a Different Column: If optimization doesn't work, consider a column with a different stationary phase or a smaller particle size for higher efficiency.

Issue 2: Unexpected Peaks in the Chromatogram

The presence of unexpected peaks can indicate impurities from the synthesis or degradation of the product.

Potential Sources of Impurities:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Reagents and Solvents: Residual reagents or solvents used in the synthesis and purification steps.

  • By-products: Side products formed during the reaction.[10]

  • Enantiomeric Impurity: The presence of the (2R) enantiomer.

  • Degradation Products: The compound may degrade if not stored properly.

Identification Workflow:

start Unexpected Peak in Chromatogram step1 Analyze with LC-MS start->step1 step2 Compare Mass with Expected Impurities step1->step2 step3 Perform NMR on Isolated Impurity step2->step3 result Impurity Identified step3->result

Caption: Workflow for identifying unknown peaks in a chromatogram.

Detailed Steps:

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak.[11][12] This can provide a molecular weight and potential molecular formula.

  • Hypothesize Impurities: Based on the synthesis route, predict potential impurities (e.g., starting materials, by-products) and compare their molecular weights with the MS data.

  • Isolation and NMR: If the impurity is present in a significant amount, it can be isolated using preparative HPLC, and its structure can be determined by NMR.[7]

Quantitative Data Summary

Table 1: Typical HPLC Parameters for Flavonoid Analysis

ParameterTypical SettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for reversed-phase chromatography of flavonoids.[2]
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidGradient elution is common. Formic acid aids in ionization for MS detection and improves peak shape.[5]
Flow Rate 0.8 - 1.2 mL/minA standard flow rate for analytical HPLC.
Column Temp. 25 - 40 °CTemperature control improves reproducibility.[4]
Detection UV at ~280 nm and ~340 nmFlavonoids have characteristic UV absorbance maxima.[2]

Table 2: Chiral HPLC Troubleshooting Parameters

IssueParameter to AdjustRecommended Action
Poor Enantiomeric Resolution Chiral Stationary Phase (CSP)Screen different CSPs (e.g., polysaccharide-based).[4][8]
Mobile Phase ModifierVary the type and percentage of alcohol (e.g., ethanol, isopropanol).[9]
Peak Tailing Mobile Phase pHAdjust the pH for ionizable compounds to be far from their pKa.[4]
AdditiveAdd a competing base for basic compounds to reduce secondary interactions.
Poor Reproducibility Column EquilibrationEnsure sufficient time for the column to equilibrate with the new mobile phase.[4]
TemperatureUse a column oven for stable temperature control.[4]

Experimental Protocols

Protocol 1: General HPLC Purity Assessment
  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.

  • HPLC System: Use a standard HPLC system with a C18 column.

  • Mobile Phase: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient Elution: Run a linear gradient, for example, from 10% B to 90% B over 30 minutes.

  • Detection: Monitor the eluent using a UV detector at appropriate wavelengths (e.g., 280 nm).

  • Data Analysis: Integrate the peak areas to determine the relative purity of the compound.

Protocol 2: Chiral Purity Assessment by HPLC
  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Chiral HPLC System: Use an HPLC system equipped with a chiral column (e.g., a polysaccharide-based CSP).

  • Mobile Phase: The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol). Isocratic elution is common.

  • Optimization: If separation is not achieved, systematically vary the percentage of the alcohol in the mobile phase.

  • Detection: Use a UV detector at a suitable wavelength.

  • Data Analysis: Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers.

Protocol 3: Structure Confirmation by NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Acquire a ¹H NMR spectrum to observe the proton signals. The chemical shifts, splitting patterns, and integration values will provide information about the proton environment.[13]

  • ¹³C NMR: Acquire a ¹³C NMR spectrum to observe the carbon signals.

  • 2D NMR: If necessary, perform 2D NMR experiments (COSY, HMQC, HMBC) to establish the connectivity between protons and carbons and confirm the overall structure.[6]

References

Technical Support Center: Refining HPLC Separation of (2S)-5-Methoxyflavan-7-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the High-Performance Liquid Chromatography (HPLC) separation of (2S)-5-Methoxyflavan-7-ol and its related isomers.

Troubleshooting Guides

This section addresses common challenges encountered during the HPLC separation of flavan-7-ol isomers, with a focus on chiral separations required for enantiomers like this compound.

Issue 1: Poor Resolution or Co-elution of Enantiomers

Question: I am unable to separate the enantiomers of my 5-Methoxyflavan-7-ol sample. What are the likely causes and how can I improve the resolution?

Answer:

The separation of enantiomers, such as the (2S) and (2R) forms of 5-Methoxyflavan-7-ol, necessitates a chiral environment. If you are observing poor or no resolution, the primary areas to investigate are your column chemistry and mobile phase composition.

Initial Checks:

  • Confirm Chiral Stationary Phase (CSP): Standard reversed-phase columns (e.g., C18) will not separate enantiomers. You must use a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for flavonoid enantioseparation.[1]

  • System Suitability: Ensure your HPLC system is performing optimally by running a standard racemic mixture with a known separation profile on your chosen CSP.

Optimization Strategies:

  • Mobile Phase Composition (Normal-Phase): Chiral separations of flavonoids are often successful in normal-phase mode.[2]

    • Alcohol Modifier: The type and concentration of the alcohol (e.g., ethanol (B145695), isopropanol) in the nonpolar mobile phase (e.g., n-hexane) is a critical parameter. Systematically vary the alcohol percentage to find the optimal selectivity.

    • Additives: For acidic or basic analytes, the addition of a small amount of an acidic (e.g., formic acid, acetic acid) or basic (e.g., diethylamine) modifier to the mobile phase can significantly improve peak shape and resolution.[3]

  • Mobile Phase Composition (Reversed-Phase): While less common for this specific application, reversed-phase chiral chromatography is possible.

    • Organic Modifier: The choice between acetonitrile (B52724) and methanol (B129727) can alter selectivity.

    • Aqueous Phase pH: The pH of the aqueous portion of the mobile phase can influence the ionization state of the analyte and its interaction with the CSP.

  • Flow Rate: Chiral separations can be sensitive to flow rate. Lowering the flow rate often increases the interaction time between the analytes and the CSP, which can lead to improved resolution, albeit with longer run times.[1][4]

  • Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[4] It is a valuable parameter to screen, as both increasing and decreasing the temperature can enhance resolution. A column oven is essential for maintaining a stable and reproducible temperature.[4]

Issue 2: Peak Tailing or Asymmetry

Question: My peaks for 5-Methoxyflavan-7-ol are tailing. How can I achieve better peak shape?

Answer:

Poor peak shape can compromise resolution and the accuracy of quantification. Tailing is often caused by secondary interactions between the analyte and the stationary phase.

Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with hydroxyl groups on the flavan-7-ol, leading to tailing.

    • Solution: Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of these silanol groups.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.[1]

  • Column Contamination: Residues from previous injections can lead to active sites that cause tailing.

    • Solution: Implement a robust column flushing procedure with a strong solvent between analytical runs.[1]

Issue 3: Fluctuating Retention Times

Question: I am observing inconsistent retention times for my isomers between injections. What could be the cause?

Answer:

Stable retention times are crucial for reliable peak identification and quantification. Fluctuations are typically due to changes in the HPLC system or mobile phase.

Potential Causes and Solutions:

  • Inadequate Column Equilibration: CSPs may require longer equilibration times than standard achiral columns, especially after a change in mobile phase composition.[4]

    • Solution: Increase the column equilibration time before starting a sequence of injections.[1]

  • Mobile Phase Instability: Inconsistent preparation or evaporation of the more volatile organic component of the mobile phase can lead to shifts in retention.

    • Solution: Ensure precise and consistent mobile phase preparation. Keep mobile phase reservoirs covered to minimize evaporation.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[1]

    • Solution: Always use a column oven to maintain a constant and stable temperature.[1]

  • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate.

    • Solution: Perform regular maintenance on the HPLC pump, including checking for leaks and ensuring proper valve function.[1]

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase is best for separating flavan-7-ol enantiomers?

A1: Polysaccharide-based CSPs, particularly those with cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)), are highly effective for the chiral separation of flavonoids, including flavanones and their derivatives.[2] It is often necessary to screen a few different polysaccharide-based columns to find the one with the best selectivity for your specific isomers.[5]

Q2: Should I use normal-phase or reversed-phase chromatography for this separation?

A2: Normal-phase chromatography, using a mobile phase like n-hexane with an alcohol modifier (e.g., ethanol or isopropanol), is frequently successful for the chiral separation of flavanones.[2][6] However, reversed-phase methods can also be developed and may offer advantages in certain situations.[7]

Q3: How does the position of the methoxy (B1213986) group affect the separation?

A3: The position of substituents like the methoxy group can significantly influence the interactions with the CSP, thereby affecting retention and selectivity. Different positional isomers will likely require optimization of the mobile phase to achieve baseline separation.

Q4: What is a good starting point for developing a chiral HPLC method for 5-Methoxyflavan-7-ol isomers?

A4: A good starting point would be to use a cellulose-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® IA/IB) with a mobile phase of n-hexane and an alcohol modifier. Begin by screening different alcohols (isopropanol and ethanol) at various concentrations (e.g., 5%, 10%, 20%) to find the most promising conditions for further optimization.

Data Presentation

Table 1: Effect of Chiral Stationary Phase and Mobile Phase on the Separation of Methoxyflavanone Enantiomers

Flavanone (B1672756)Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)α (Selectivity)Rs (Resolution)Reference
6-MethoxyflavanoneChiralpak IAEthanol0.52.45711.950[2]
7-MethoxyflavanoneChiralpak IBn-Hexane/Isopropanol (B130326) (95:5)0.61.3395.721[2]

Table 2: Influence of Mobile Phase Composition on the Resolution of Flavanone Glycoside Diastereomers on a Chiral INC Column

AnalyteMobile Phase (n-hexane:ethanol)k1 (Retention Factor)α (Selectivity)Rs (Resolution)Reference
Naringin70:303.011.152.34[6]
Naringin65:354.251.182.98[6]
Naringin60:406.021.162.81[6]
Neohesperidin70:304.111.131.98[6]
Neohesperidin65:355.981.162.54[6]
Neohesperidin60:408.231.142.45[6]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of Methoxyflavanone Enantiomers in Normal-Phase Mode

This protocol is a general starting point for the separation of 5-Methoxyflavan-7-ol enantiomers, based on methods successful for similar compounds.[2]

  • Instrumentation: HPLC system with a pump capable of delivering isocratic and gradient mobile phases, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). Start with a composition of 90:10 (n-hexane:alcohol) and adjust the alcohol percentage to optimize separation.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at 254 nm or a wavelength of maximum absorbance for 5-Methoxyflavan-7-ol.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a solvent compatible with the mobile phase.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Poor Enantiomer Resolution start Poor or No Resolution check_csp Is a Chiral Stationary Phase (CSP) being used? start->check_csp no_csp Use a suitable CSP (e.g., polysaccharide-based) check_csp->no_csp No optimize_mp Optimize Mobile Phase check_csp->optimize_mp Yes change_alcohol Vary alcohol type and/or concentration (Normal Phase) optimize_mp->change_alcohol adjust_ph Adjust pH of aqueous phase (Reversed Phase) optimize_mp->adjust_ph add_modifier Add acidic/basic modifier if peaks are tailing optimize_mp->add_modifier optimize_flow Optimize Flow Rate change_alcohol->optimize_flow adjust_ph->optimize_flow add_modifier->optimize_flow lower_flow Decrease flow rate to increase interaction time optimize_flow->lower_flow optimize_temp Optimize Temperature lower_flow->optimize_temp success Resolution Achieved lower_flow->success If resolution improves vary_temp Screen different temperatures (e.g., 20°C, 25°C, 30°C) optimize_temp->vary_temp screen_csp Screen Different CSPs vary_temp->screen_csp If still no resolution vary_temp->success If resolution improves screen_csp->success

Caption: Troubleshooting workflow for poor resolution of enantiomers.

Method_Development_Workflow Chiral HPLC Method Development Strategy start Start: Racemic 5-Methoxyflavan-7-ol select_csp Select CSPs for Screening (e.g., Cellulose & Amylose-based) start->select_csp select_mode Select Chromatographic Mode (Normal Phase is a good start) select_csp->select_mode screen_solvents Screen Mobile Phases (e.g., n-Hexane with EtOH, IPA) select_mode->screen_solvents initial_screen Perform Initial Screening Runs screen_solvents->initial_screen eval_results Evaluate Results: - Any separation? - Peak shape? initial_screen->eval_results no_sep No Separation eval_results->no_sep partial_sep Partial Separation eval_results->partial_sep no_sep->select_csp Change CSP or Mode optimize Optimize Conditions: - Mobile Phase Ratio - Flow Rate - Temperature partial_sep->optimize validate Validate Method: - Resolution (Rs > 1.5) - Reproducibility - Robustness optimize->validate final_method Final Method validate->final_method

Caption: A systematic workflow for chiral method development.

References

Minimizing degradation of (2S)-5-Methoxyflavan-7-ol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2S)-5-Methoxyflavan-7-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Like many flavonoids, the stability of this compound is influenced by several environmental factors. The primary contributors to degradation are exposure to light, elevated temperatures, oxygen, and non-optimal pH conditions.[1] The presence of hydroxyl and methoxy (B1213986) groups in its structure will also influence its susceptibility to degradation.

Q2: How can I visually identify if my sample of this compound has started to degrade?

A2: A noticeable change in the color of the solid compound or its solution (e.g., yellowing) can be an initial indicator of degradation. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are necessary for accurate assessment.

Q3: What is the ideal temperature for storing this compound?

A3: For long-term storage, it is recommended to store this compound at low temperatures, such as in a refrigerator (2-8°C) or a freezer (-20°C). For solutions intended for short-term use, refrigeration is generally sufficient. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q4: Should I protect this compound from light?

A4: Yes, flavonoids are known to be sensitive to light, particularly UV radiation.[1] Exposure can lead to photodegradation. It is crucial to store both solid samples and solutions in amber-colored vials or containers that block light. All experimental manipulations should be carried out with minimal light exposure.

Q5: How does pH affect the stability of this compound in solution?

A5: Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions. The deprotonation of hydroxyl groups at higher pH can make the molecule more prone to oxidation and rearrangement. For experimental solutions, buffering to an acidic pH (e.g., pH 3-5) is advisable if it is compatible with your experimental design.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected loss of compound concentration in solution. pH-induced degradation: The solution pH may be neutral or alkaline, leading to rapid degradation.Buffer the solution to an acidic pH (3-5) if your experiment allows. Prepare fresh solutions immediately before use.
Oxidative degradation: Dissolved oxygen in the solvent can contribute to the degradation of the flavonoid.Use solvents that have been de-gassed by sonication or sparging with an inert gas like nitrogen or argon.
Thermal degradation: The solution is being stored or used at an elevated temperature.Store stock solutions and working solutions at 2-8°C. For experiments requiring higher temperatures, minimize the exposure time.
Appearance of new, unexpected peaks in HPLC chromatogram. Formation of degradation products: The compound is degrading under the current storage or experimental conditions.Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Photodegradation: Exposure to ambient or UV light is causing the compound to break down.Store and handle the compound and its solutions in light-protected (amber) containers.
Color change in the solid compound or its solution. Oxidation and degradation: Color changes are often a visual sign of chemical degradation.Discard the degraded sample and obtain a fresh batch. Ensure proper storage conditions (cold, dark, and under an inert atmosphere) are maintained.
Poor solubility or precipitation of the compound. Inappropriate solvent: The chosen solvent may not be suitable for the desired concentration.Test a range of solvents (e.g., DMSO, ethanol, methanol) to find one that provides optimal solubility and stability. Consider preparing a more diluted stock solution.

Quantitative Data Summary

The following tables provide illustrative data on the stability of flavonoids under various conditions. While this data is not specific to this compound, it demonstrates the general trends in flavonoid degradation.

Table 1: Effect of Temperature on Flavonoid Stability

Temperature (°C)Storage Duration (Days)Remaining Flavonoid (%)
43095
25 (Room Temp)3080
403065

Table 2: Effect of pH on Flavonoid Stability in Aqueous Buffer at 25°C

pHHalf-life (t½) in hoursDegradation Rate Constant (k) in h⁻¹
3.0> 168< 0.0041
5.0960.0072
7.0240.0289
9.050.1386

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a general method for the quantification of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation and Consumables:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

Reagents and Standards:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation:

    • Accurately weigh and dissolve the this compound reference standard in methanol (B129727) or another suitable solvent to prepare a stock solution of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase to a suitable concentration.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the standard and sample solutions.

    • Record the chromatograms and integrate the peak area for this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method for this compound.

1. Acid Hydrolysis:

  • Prepare a solution of this compound in 0.1 M HCl.

  • Incubate the solution at 60°C.

  • Withdraw samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples with 0.1 M NaOH and analyze by HPLC.

2. Base Hydrolysis:

  • Prepare a solution of this compound in 0.1 M NaOH.

  • Keep the solution at room temperature.

  • Withdraw samples at shorter intervals due to expected faster degradation (e.g., 0, 15, 30, 60, 120 minutes).

  • Neutralize the samples with 0.1 M HCl and analyze by HPLC.

3. Oxidative Degradation:

  • Prepare a solution of this compound in a solution containing 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature and protected from light.

  • Monitor the degradation by HPLC at various time intervals (e.g., 0, 1, 2, 4, 8 hours).

4. Thermal Degradation:

  • Prepare a solution of this compound in a suitable buffer (e.g., pH 5.0).

  • Incubate the solution at an elevated temperature (e.g., 60°C or 80°C).

  • Analyze samples by HPLC at regular intervals (e.g., 0, 4, 8, 12, 24 hours).

5. Photodegradation:

  • Prepare a solution of this compound in a suitable buffer.

  • Expose the solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber).

  • Simultaneously, keep a control sample in the dark.

  • Analyze both the exposed and control samples by HPLC at various time points.

Visualizations

A Storage & Experimental Conditions B Light Exposure A->B C Elevated Temperature A->C D Presence of Oxygen A->D E Neutral/Alkaline pH A->E F Degradation of This compound B->F Photodegradation C->F Thermal Degradation D->F Oxidation E->F Hydrolysis

Caption: Factors leading to the degradation of this compound.

prep Step 1: Preparation Prepare stock solution of this compound. stress Step 2: Stress Application Expose aliquots to different conditions (Acid, Base, Heat, Light, Oxidizing Agent). prep->stress sample Step 3: Sampling Withdraw samples at predetermined time intervals. stress->sample analyze Step 4: HPLC Analysis Quantify remaining compound and identify degradation products. sample->analyze evaluate {Step 5: Evaluation| Determine degradation rate and pathways to establish optimal storage conditions. } analyze->evaluate

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: (2S)-5-Methoxyflavan-7-ol Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2S)-5-Methoxyflavan-7-ol and encountering challenges with its cell permeability.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its cell permeability a concern?

This compound is a natural flavanone (B1672756) compound isolated from sources like Dragon's blood resin.[1][2] Like many flavonoids, its therapeutic potential is often limited by poor oral bioavailability, which can be attributed to low aqueous solubility and poor cell membrane permeability. Understanding and addressing its permeability is crucial for developing it as a potential therapeutic agent.

Q2: What are the typical physicochemical properties of this compound that might influence its permeability?

While specific experimental data for this compound is limited, we can infer its properties based on its structure—a flavanone with a methoxy (B1213986) and a hydroxyl group. These features suggest a moderately lipophilic character. The presence of a hydroxyl group can increase polarity and the potential for hydrogen bonding, which may hinder passive diffusion across the lipid bilayer of cell membranes.

Q3: How does the methoxy group at the 5-position and the hydroxyl group at the 7-position affect permeability?

The methoxy group generally increases lipophilicity, which can enhance membrane permeability compared to a hydroxyl group at the same position. However, the hydroxyl group at the 7-position can form hydrogen bonds with the polar head groups of phospholipids (B1166683) in the cell membrane, potentially impeding its transit into the hydrophobic core of the bilayer. The overall permeability is a balance of these structural features.

Q4: Are there any known signaling pathways affected by this compound or structurally related flavanones?

  • MAPK Pathways (ERK, JNK, p38): These pathways are involved in cell proliferation, differentiation, and apoptosis.

  • PI3K/Akt Pathway: This is a crucial survival pathway that regulates cell growth and survival.

  • NF-κB Signaling: This pathway plays a key role in inflammation.

It is plausible that this compound could modulate one or more of these pathways, but specific experimental validation is required.

Troubleshooting Guides

Problem 1: Low Apparent Permeability (Papp) in Caco-2 Assays

Symptoms:

  • You are observing a low Papp value (e.g., <1.0 x 10⁻⁶ cm/s) for this compound in your Caco-2 permeability assay.

  • Poor recovery of the compound after the assay.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Low Aqueous Solubility Prepare the dosing solution with a low percentage of a co-solvent like DMSO (typically ≤1%). Ensure the final concentration in the assay does not exceed the aqueous solubility to prevent precipitation.
High Lipophilicity and Non-Specific Binding Highly lipophilic compounds can bind to the plastic of the assay plates, leading to underestimation of permeability.[3][4] To counteract this, consider adding a protein like bovine serum albumin (BSA) at a concentration of 1-4% to the basolateral (receiver) chamber to mimic in vivo sink conditions and improve recovery.[3][4]
Efflux by Transporters The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which are expressed in Caco-2 cells and actively pump the compound out of the cell. To investigate this, perform a bi-directional transport assay (Apical-to-Basolateral and Basolateral-to-Apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux. You can confirm the involvement of specific transporters by using known inhibitors.
Cell Monolayer Integrity Ensure the integrity of your Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER suggests compromised monolayer integrity.
Problem 2: High Variability in Parallel Artificial Membrane Permeability Assay (PAMPA) Results

Symptoms:

  • Inconsistent Papp values for this compound across different wells or experiments in your PAMPA assay.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inconsistent Artificial Membrane Formation Ensure the lipid solution is completely dissolved and evenly applied to the filter membrane of the donor plate. Inconsistent application can lead to variations in membrane thickness and permeability.
Compound Precipitation Due to its potential for low aqueous solubility, the compound may precipitate in the aqueous donor or acceptor compartments. Visually inspect the wells for any signs of precipitation. Consider reducing the compound concentration.
Evaporation Evaporation from the wells can concentrate the solutions and affect the permeability measurement. Ensure the plate is properly sealed during incubation and use a humidified chamber.[5]
Incorrect pH of Buffers The ionization state of the compound can significantly affect its permeability. Ensure the pH of your donor and acceptor buffers is accurate and stable throughout the experiment.

Strategies to Enhance Cell Permeability

If you have confirmed that this compound has intrinsically low permeability, the following strategies can be explored to improve its cellular uptake.

Prodrug Approach

The hydroxyl group at the 7-position is a key site for hydrogen bonding that can limit permeability. Masking this group with a lipophilic moiety that can be cleaved intracellularly by enzymes (e.g., esterases) can enhance cell entry.

  • Workflow for Prodrug Development:

G cluster_0 Prodrug Strategy A Identify Polar Group (-OH at C7) B Select Lipophilic Promoieties (e.g., acetyl, pivaloyl) A->B C Synthesize Prodrug B->C D Evaluate Permeability (PAMPA, Caco-2) C->D D->C Re-design E Assess Prodrug Stability (Plasma, Microsomes) D->E If Permeable F Confirm Intracellular Conversion to Parent Drug E->F G Improved Permeability F->G

Caption: A workflow for developing a prodrug of this compound.

Nanoparticle Formulation

Encapsulating this compound into nanoparticles can improve its solubility and facilitate its transport across the cell membrane.[6][7][8]

  • Types of Nanoparticles:

    • Liposomes: Phospholipid vesicles that can encapsulate both hydrophilic and lipophilic compounds.

    • Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room temperature.

    • Polymeric Nanoparticles: Nanoparticles made from biodegradable polymers.[8]

  • Workflow for Nanoparticle Formulation:

G cluster_1 Nanoparticle Formulation H Select Nanocarrier (Liposome, SLN, Polymeric) I Optimize Formulation (Size, Zeta Potential, Encapsulation Efficiency) H->I J Characterize Nanoparticles I->J K Evaluate Cellular Uptake (e.g., using fluorescently labeled nanoparticles) J->K L Assess In Vitro Efficacy K->L M Enhanced Cellular Delivery L->M

Caption: A workflow for developing a nanoparticle formulation of this compound.

Data Presentation

While specific permeability data for this compound is not available in the literature, the following table presents Caco-2 permeability data for structurally related flavanones to provide a basis for comparison.

CompoundStructurePapp (A-B) (x 10⁻⁶ cm/s)Permeability ClassReference
5,7-Dihydroxyflavanone (B1678386) (Pinocembrin) 5-OH, 7-OH~1-5Low to Moderate[9]
Naringenin 5-OH, 7-OH, 4'-OH~1Low[10]
Hesperetin 5-OH, 7-OH, 3'-OH, 4'-OCH₃~1Low[11]
5,7-Dimethoxyflavone 5-OCH₃, 7-OCH₃HighHigh[12][13]

Note: The permeability class is a general interpretation. Papp values can vary between laboratories.

Experimental Protocols

Caco-2 Permeability Assay

Objective: To measure the rate of transport of this compound across a Caco-2 cell monolayer, which is an in vitro model of the human intestinal epithelium.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • 24-well Transwell plates (e.g., Corning Costar)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the TEER of the cell monolayers using an epithelial voltohmmeter. TEER values should be >200 Ω·cm² for a confluent monolayer.

  • Permeability Assay (Apical to Basolateral Transport):

    • Wash the cell monolayer twice with pre-warmed (37°C) HBSS.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Prepare the dosing solution of this compound (e.g., 10 µM) in HBSS and add it to the apical (upper) chamber.

    • Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber and replace the volume with fresh, pre-warmed HBSS.

    • At the end of the experiment, collect samples from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt: The rate of appearance of the compound in the receiver chamber (mol/s).

      • A: The surface area of the membrane (cm²).

      • C₀: The initial concentration of the compound in the donor chamber (mol/cm³).

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To measure the passive diffusion of this compound across an artificial lipid membrane.

Materials:

  • PAMPA plate system (e.g., Millipore MultiScreen-IP)

  • Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating:

    • Carefully add 5 µL of the phospholipid solution to the membrane of each well in the donor plate. Allow the solvent to evaporate, leaving a lipid layer.

  • Preparation of Solutions:

    • Prepare the acceptor solution by filling the wells of the acceptor plate with PBS (pH 7.4).

    • Prepare the donor solution of this compound (e.g., 100 µM) in PBS (pH 7.4).

  • Assay Incubation:

    • Add the donor solution to the wells of the donor plate.

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) in a humidified chamber to prevent evaporation.

  • Sample Analysis:

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.

  • Calculation of Permeability (Pe):

    • The effective permeability (Pe) is calculated using an equation that takes into account the concentration in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.

Potential Signaling Pathway

While the specific signaling pathway for this compound is not yet elucidated, a plausible hypothetical pathway based on the known activities of other flavonoids involves the modulation of inflammatory responses through the NF-κB pathway.

G cluster_2 Hypothetical Anti-Inflammatory Signaling cluster_3 Compound This compound IKK IKK Complex Compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Release NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Inflammation Inflammation Genes->Inflammation

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Enhancing the Biological Response of Cells to (2S)-5-Methoxyflavan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the biological effects of (2S)-5-Methoxyflavan-7-ol. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, alongside detailed experimental protocols and visualizations to support your research.

Frequently Asked Questions (FAQs)

Q1: I am not observing a significant biological effect with this compound in my cell-based assay. What are the potential reasons?

A1: Several factors could contribute to a lack of a discernible biological response. Consider the following:

  • Concentration: Flavonoids often exhibit a biphasic dose-response, where low concentrations may stimulate and high concentrations may inhibit cellular processes. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell type and endpoint. Based on studies of similar methoxyflavonoids, a starting concentration range of 1-100 µM is recommended.[1][2]

  • Solubility: this compound, like many flavonoids, may have poor aqueous solubility. Ensure the compound is fully dissolved in your stock solution (typically DMSO) and that the final concentration of the solvent in your cell culture media is non-toxic (usually ≤ 0.1%). Precipitation in the media can significantly reduce the effective concentration.

  • Cell Type and Density: The responsiveness of cells to flavonoids can be highly cell-type dependent. Additionally, cell density at the time of treatment can influence the outcome. Ensure you are using an appropriate cell line for your research question and maintain consistent seeding densities across experiments.

  • Metabolism: Cells can metabolize flavonoids into forms with different biological activities. The metabolic capacity of your chosen cell line may influence the observed effect. Methoxyflavones are known to be metabolized by cytochrome P450 enzymes, which can alter their activity.[1]

Q2: How can I enhance the cellular uptake and bioavailability of this compound in my in vitro experiments?

A2: Improving the delivery of this compound to your cells can amplify its biological effects. Consider these strategies:

  • Use of a Vehicle: Employing a suitable vehicle like DMSO is standard. However, for specific applications, formulation in lipid-based delivery systems such as nanoemulsions or liposomes could be explored to improve solubility and cellular uptake.

  • Serum Concentration: The presence of serum proteins in the culture medium can bind to flavonoids, reducing their availability to the cells. Consider reducing the serum concentration during the treatment period, but be mindful of the potential impact on cell health.

  • Synergistic Combinations: Investigate the co-administration of this compound with other compounds. For instance, some flavonoids have shown synergistic effects when combined with other bioactive molecules, potentially by enhancing uptake or modulating similar signaling pathways.

Q3: My experimental results with this compound are inconsistent between experiments. How can I improve reproducibility?

A3: Inconsistent results are a common challenge in cell-based assays. To improve reproducibility:

  • Standardize Protocols: Ensure all experimental parameters are kept consistent, including cell passage number, seeding density, treatment duration, and media composition.

  • Compound Quality: Verify the purity and stability of your this compound stock solution. Store it appropriately, protected from light and at the recommended temperature.

  • Control for Solvent Effects: Always include a vehicle control (e.g., cells treated with the same concentration of DMSO as the highest dose of the flavonoid) in every experiment.

  • Monitor Cell Health: Regularly check your cells for any signs of stress or contamination, as this can significantly impact their response to treatment.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Cell Viability in Control Group High concentration of DMSO vehicle.Ensure the final DMSO concentration is ≤ 0.1%. Perform a DMSO toxicity curve for your specific cell line.
Contamination (mycoplasma, bacteria, fungi).Regularly test cell cultures for contamination. Discard contaminated stocks and use fresh, certified cells.
Precipitation of Compound in Media Poor aqueous solubility.Prepare fresh dilutions from a high-concentration stock for each experiment. Visually inspect the media for any precipitate after adding the compound. Consider pre-warming the media before adding the compound.
High Variability Between Replicates Inconsistent cell seeding.Use a cell counter for accurate cell density determination. Ensure even cell distribution in the culture plates by gentle swirling.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Unexpected Biological Response Biphasic dose-response (hormesis).Perform a wide-range dose-response experiment to identify the optimal concentration for the desired effect.
Off-target effects of the compound.Investigate the known targets of similar flavonoids and consider using specific inhibitors or activators of those pathways to confirm the mechanism of action.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic or cytostatic effects of this compound on a chosen cell line.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Preparation: Prepare a 2X working solution of this compound at various concentrations by diluting the stock solution in serum-free medium. Also, prepare a 2X vehicle control.

  • Cell Treatment: After 24 hours, remove the medium and add 100 µL of the 2X working solutions to the respective wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring changes in the expression of target genes in response to this compound treatment.

Materials:

  • Cells treated with this compound and vehicle control

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • SYBR Green qPCR master mix

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from treated and control cells using a commercial kit, following the manufacturer's instructions. Include a DNase I treatment step to remove genomic DNA contamination.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (A260/A280 ratio should be ~2.0). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.

  • qPCR Reaction: Set up the qPCR reactions in triplicate for each gene (target and housekeeping) and each sample. A typical reaction includes cDNA, forward and reverse primers, SYBR Green master mix, and nuclease-free water.

  • qPCR Program: Run the qPCR reaction on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for Assessing Cellular Response cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis cell_culture Cell Culture compound_prep Prepare this compound cell_seeding Seed Cells compound_prep->cell_seeding treatment Treat Cells with Compound cell_seeding->treatment viability Cell Viability Assay (MTT) treatment->viability gene_expression Gene Expression Analysis (qRT-PCR) treatment->gene_expression protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis antioxidant_assay Antioxidant Activity Assay treatment->antioxidant_assay data_analysis Analyze and Interpret Data viability->data_analysis gene_expression->data_analysis protein_analysis->data_analysis antioxidant_assay->data_analysis

Caption: A generalized workflow for studying the cellular effects of this compound.

signaling_pathway Potential Signaling Pathways Modulated by this compound cluster_ros Oxidative Stress Response cluster_apoptosis Apoptosis Pathway cluster_inflammation Inflammatory Response compound This compound ROS ROS Generation compound->ROS Mitochondria Mitochondrial Dysfunction compound->Mitochondria NFkB NF-κB Inhibition compound->NFkB Nrf2 Nrf2 Activation ROS->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Inflammatory_Cytokines Decreased Inflammatory Cytokines NFkB->Inflammatory_Cytokines

Caption: Putative signaling pathways influenced by this compound based on flavonoid research.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (2S)-5-Methoxyflavan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of (2S)-5-Methoxyflavan-7-ol, a naturally occurring flavan. In the absence of extensive direct validation studies for this specific analyte, this document outlines a comparative framework based on established analytical techniques for flavonoids and flavanols. The primary methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This guide adheres to the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction to Analytical Method Validation

The validation of an analytical method is the process by which it is experimentally established that the procedure is suitable for its intended purpose.[3] Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3] Cross-validation of different analytical methods provides a deeper understanding of a method's capabilities and limitations, ensuring robust and reliable analytical results.

Comparative Analysis of Analytical Techniques

Table 1: Comparison of Analytical Methods for the Analysis of this compound

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Quantitative Analysis, Purity AssessmentQuantitative and Qualitative AnalysisStructural Elucidation, Identification
Specificity High, especially with diode-array detection (DAD) or mass spectrometry (MS) detection.[16][17]Very high, based on both retention time and mass fragmentation patterns.[18]High, provides detailed structural information.[14][19]
Sensitivity (LOD/LOQ) Good to excellent (ng/mL to µg/mL range).[17][20]Excellent (pg/mL to ng/mL range), often requires derivatization.[11][18]Lower sensitivity compared to chromatographic methods.[12]
Linearity Excellent (R² > 0.99 is commonly achieved).[16][17][20]Good, dependent on derivatization efficiency.Not typically used for quantification in this context.
Accuracy High (recoveries typically 95-105%).[17]High, but can be affected by derivatization.Not applicable for quantitative validation in this format.
Precision (%RSD) Excellent (<2% for repeatability and intermediate precision).[2]Good (<5%), can be higher than HPLC due to extra sample preparation steps.Not applicable for quantitative validation in this format.
Sample Preparation Simple extraction and filtration.More complex, often requires derivatization.[11][21]Relatively simple, dissolution in a suitable deuterated solvent.[15]
Throughput HighModerateLow

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV/DAD)

This proposed method allows for the direct analysis of this compound without derivatization.

a) Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Flow Rate: 1.0 mL/min.[17]

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitoring at the UV absorbance maxima of the flavan, likely around 280 nm.

  • Injection Volume: 10 µL.

b) Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol (B129727) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve.

  • Sample Preparation: Extract the sample containing the analyte with a suitable solvent (e.g., methanol), filter through a 0.45 µm syringe filter, and dilute with the mobile phase to a concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the derivatization of the hydroxyl group to increase volatility for GC analysis.

a) Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 50 to 500.

b) Sample Preparation and Derivatization:

  • Extraction: Extract the sample containing this compound with a suitable organic solvent (e.g., ethyl acetate).[18]

  • Derivatization: Evaporate the solvent to dryness under a gentle stream of nitrogen. Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat to form the trimethylsilyl (B98337) (TMS) ether derivative.[18]

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for the structural confirmation of this compound.

a) Instrumentation:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

b) Sample Preparation:

  • Dissolution: Dissolve an accurately weighed amount of the isolated compound in a suitable deuterated solvent (e.g., deuterated methanol, CD3OD, or deuterated chloroform, CDCl3).

c) Data Acquisition:

  • Acquire one-dimensional (1D) NMR spectra (¹H and ¹³C) and two-dimensional (2D) NMR spectra (e.g., COSY, HSQC, HMBC) to confirm the structure and assign all proton and carbon signals.[14][19]

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_acceptance Define Acceptance Criteria select_method->define_acceptance prepare_protocol Prepare Validation Protocol define_acceptance->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments collect_data Collect & Analyze Data perform_experiments->collect_data document_results Document Results collect_data->document_results validation_report Prepare Validation Report document_results->validation_report final_approval Final Approval validation_report->final_approval HPLC_Workflow start Start sample_prep Sample Preparation (Extraction, Filtration, Dilution) start->sample_prep standard_prep Standard Preparation (Stock & Working Solutions) start->standard_prep hplc_analysis HPLC Analysis (Injection & Data Acquisition) sample_prep->hplc_analysis standard_prep->hplc_analysis data_processing Data Processing (Peak Integration, Calibration Curve) hplc_analysis->data_processing quantification Quantification (Calculate Analyte Concentration) data_processing->quantification report Generate Report quantification->report GCMS_Workflow start Start extraction Sample Extraction start->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization gcms_analysis GC-MS Analysis (Injection & Data Acquisition) derivatization->gcms_analysis data_analysis Data Analysis (Mass Spectra Interpretation) gcms_analysis->data_analysis identification Identification & Quantification data_analysis->identification report Generate Report identification->report

References

A Comparative Guide to the Antioxidant Activity of (2S)-5-Methoxyflavan-7-ol and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Antioxidant Activity

The antioxidant capacity of a compound is frequently determined using various in vitro assays. The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates greater antioxidant potency. The following table summarizes representative quantitative data for quercetin (B1663063) from common antioxidant assays.

CompoundAntioxidant AssayIC50 ValueSource(s)
QuercetinDPPH Radical Scavenging0.55 µg/mL[1]
QuercetinABTS Radical Scavenging1.17 µg/mL[1]
QuercetinHydrogen Peroxide Scavenging36.22 µg/mL[2]

Note: IC50 values for quercetin can vary between studies depending on the specific experimental conditions.

Qualitative Comparison Based on Structure-Activity Relationships

The antioxidant activity of flavonoids is largely determined by their chemical structure, specifically the number and arrangement of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups.[3][4]

Quercetin , with its five hydroxyl groups, including a catechol group (3',4'-dihydroxy) in the B-ring and a hydroxyl group at the C3 position, is a potent antioxidant.[5] These structural features are crucial for its high radical-scavenging activity.

(2S)-5-Methoxyflavan-7-ol has a different substitution pattern, with a methoxy group at the 5-position and a hydroxyl group at the 7-position of the A-ring. The absence of the catechol group in the B-ring and the 3-hydroxyl group suggests that its antioxidant activity is likely to be significantly lower than that of quercetin.[3][5] While methoxylation can increase the lipophilicity of a flavonoid, it generally reduces its antioxidant capacity compared to the corresponding hydroxylated counterpart.[3] However, a study on 5-hydroxy-7-methoxyflavone, a structurally similar compound, demonstrated some antioxidant activity in a DPPH assay, suggesting that this compound may still possess antioxidant properties, albeit likely weaker than quercetin.[6]

Experimental Protocols

To ensure the reproducibility and accurate comparison of antioxidant activity data, detailed experimental methodologies are essential. The following are outlines of standard protocols for common antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation :

    • Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM).

    • Prepare a series of dilutions of the test compounds (this compound and quercetin) and a positive control (e.g., ascorbic acid) in the same solvent.

  • Assay Procedure :

    • Add a small volume of each test compound dilution to a microplate well or a cuvette.

    • Add the DPPH solution to initiate the reaction.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement :

    • Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer. A decrease in absorbance indicates radical scavenging.

  • Calculation :

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation :

    • Generate the ABTS•+ by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.

    • Prepare a series of dilutions of the test compounds and a positive control.

  • Assay Procedure :

    • Add a small volume of each test compound dilution to a microplate well or a cuvette.

    • Add the diluted ABTS•+ solution.

  • Measurement :

    • Measure the absorbance at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation :

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

  • Reagent Preparation :

    • Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Prepare a solution of a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

    • Prepare a series of dilutions of the test compounds and a positive control (e.g., Trolox).

  • Assay Procedure :

    • In a microplate, combine the fluorescent probe with the test compound dilutions or the control.

    • Initiate the reaction by adding the AAPH solution.

  • Measurement :

    • Monitor the decay of fluorescence over time using a fluorescence microplate reader.

  • Calculation :

    • The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox equivalents (TE).

Signaling Pathways and Mechanisms of Action

Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant enzymes and other protective proteins. A key pathway in this process is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway .[7][8][9]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or electrophilic compounds like certain flavonoids, Keap1 is modified, leading to the release and translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of various genes, upregulating the expression of antioxidant and detoxifying enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[10] Quercetin is a known activator of the Nrf2/ARE pathway.[8][11] The ability of this compound to modulate this pathway has not been investigated.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation reaction Initiate Reaction reagent_prep->reaction sample_prep Sample Preparation sample_prep->reaction incubation Incubation reaction->incubation measurement Spectrophotometric/ Fluorometric Measurement incubation->measurement calculation Calculation of % Inhibition/AUC measurement->calculation ic50 IC50/TE Determination calculation->ic50

Caption: A typical experimental workflow for in vitro antioxidant activity assessment.

nrf2_pathway cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavonoid Flavonoid (e.g., Quercetin) Flavonoid->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to

Caption: The Nrf2-ARE signaling pathway activated by flavonoids.

References

(2S)-5-Methoxyflavan-7-ol: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

(2S)-5-Methoxyflavan-7-ol , a natural flavanol isolated from Dragon's blood resin, has garnered interest within the scientific community for its potential therapeutic properties.[1][2] This guide provides a comparative overview of its efficacy as observed in laboratory (in vitro) and living organism (in vivo) studies. Due to the limited availability of direct comparative studies on this compound, this guide also incorporates data from closely related methoxyflavonoids to provide a broader context for its potential biological activities.

Summary of Biological Activities

This compound belongs to the flavonoid class of polyphenolic compounds, which are widely recognized for their antioxidant and anti-inflammatory properties. Research on Dragon's blood resin, its natural source, suggests a range of pharmacological activities, including promoting blood circulation and exhibiting analgesic and anti-inflammatory effects. While specific quantitative data for this compound is scarce, studies on structurally similar methoxyflavonoids provide insights into its likely mechanisms of action and efficacy.

In Vitro vs. In Vivo Efficacy: A Comparative Overview

The following sections detail the observed and potential efficacy of this compound and related compounds in various experimental settings.

Antioxidant Activity

In Vitro Evidence: Flavonoids are potent antioxidants in vitro due to their ability to scavenge free radicals. The antioxidant capacity of various flavonoids, including methoxyflavones, is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

In Vivo Considerations: While in vitro antioxidant activity is a crucial indicator, the in vivo efficacy of a flavonoid is dependent on its bioavailability, metabolism, and distribution within the organism. The metabolic transformation of flavonoids in the liver can alter their antioxidant capacity.

Table 1: Representative In Vitro Antioxidant Activity of Methoxyflavonoids

CompoundAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
5,7-Dimethoxyflavone (B190784)DPPHData Not AvailableAscorbic Acid~5
5-Hydroxy-7-methoxyflavoneDPPHData Not AvailableQuercetin~2.5
Anti-inflammatory Activity

In Vitro Evidence: Methoxyflavonoids have been shown to inhibit the production of pro-inflammatory mediators in cell-based assays. For instance, some methoxyflavones can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.

In Vivo Evidence: In animal models, the anti-inflammatory effects of methoxyflavonoids are often assessed by their ability to reduce edema, leukocyte infiltration, and cytokine levels in response to inflammatory stimuli. For example, 5,7-dimethoxyflavone has been shown to have a comparable effect to aspirin (B1665792) in a rat paw edema model.

Table 2: Representative In Vivo Anti-inflammatory Activity of a Methoxyflavonoid

CompoundAnimal ModelDosageEffect
5,7-DimethoxyflavoneRat Paw Edema50-100 mg/kgSignificant reduction in paw swelling
Neuroprotective Effects

In Vitro Evidence: Studies on related compounds, such as (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, have demonstrated neuroprotective effects in cell culture models. These effects are often attributed to the attenuation of oxidative stress and the modulation of signaling pathways involved in neuronal survival.

In Vivo Evidence: In animal models of neurodegeneration, the same related flavanone (B1672756) improved behavioral performance and modulated key signaling proteins in the hippocampus, suggesting a potential for therapeutic intervention in neurodegenerative diseases.

Table 3: Representative Neuroprotective Effects of a Structurally Similar Flavanone

CompoundModelConcentration/DosageKey Findings
(2S)-5, 2', 5'-trihydroxy-7-methoxyflavanoneIn Vitro (PC12 cells)3-20 µMDecreased dopamine-induced toxicity
(2S)-5, 2', 5'-trihydroxy-7-methoxyflavanoneIn Vivo (D-galactose-treated mice)4 or 8 mg/kg/dayImproved behavioral performance

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in flavonoid research.

DPPH Radical Scavenging Assay (In Vitro)
  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Sample Preparation: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO or methanol) to prepare a series of concentrations.

  • Reaction Mixture: An aliquot of the sample solution is mixed with the DPPH solution in a 96-well plate or a cuvette. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Carrageenan-Induced Paw Edema in Rats (In Vivo)
  • Animals: Male or female Wistar or Sprague-Dawley rats are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Rats are randomly divided into groups: a control group, a positive control group (e.g., treated with indomethacin), and test groups receiving different doses of this compound.

  • Drug Administration: The test compound or vehicle is administered orally or intraperitoneally one hour before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy a Compound Isolation/ Synthesis c Treatment with This compound a->c f Animal Model (e.g., Rat, Mouse) a->f Compound for In Vivo Testing b Cell Culture (e.g., Macrophages, Neurons) b->c d Biochemical Assays (e.g., DPPH, Griess Assay) c->d e Molecular Analysis (e.g., Western Blot, qPCR) c->e g Administration of This compound f->g h Induction of Pathology (e.g., Inflammation, Neurotoxicity) g->h i Behavioral/ Physiological Assessment h->i j Histological/ Biochemical Analysis of Tissues h->j

Caption: General workflow for assessing in vitro and in vivo efficacy.

signaling_pathway cluster_inflammation Inflammatory Signaling cluster_antioxidant Antioxidant Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS_COX2 iNOS/COX-2 (Pro-inflammatory mediators) NFkB->iNOS_COX2 ROS Reactive Oxygen Species (ROS) Neutralized Neutralized Species ROS->Neutralized Flavanol This compound Flavanol->NFkB Inhibition Flavanol->Neutralized Donates H•

Caption: Postulated mechanism of action for methoxyflavonoids.

Conclusion

While direct and comprehensive comparative data for the in vitro versus in vivo efficacy of this compound is currently limited, the available information on this compound and its structural analogs suggests promising antioxidant, anti-inflammatory, and neuroprotective properties. The provided experimental frameworks and pathway diagrams offer a basis for understanding how its efficacy is evaluated. Further research is warranted to fully elucidate the specific quantitative differences in its activity between in vitro and in vivo systems and to explore its full therapeutic potential.

References

A Guide to Inter-Laboratory Cross-Validation of (2S)-5-Methoxyflavan-7-ol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility and reliability of analytical methods across different laboratories is paramount. This guide provides a framework for the cross-validation of (2S)-5-Methoxyflavan-7-ol quantification, a naturally occurring flavan (B184786) that has garnered interest for its potential biological activities.[1][2] While specific inter-laboratory comparison data for this compound is not publicly available, this document presents a hypothetical cross-validation study based on established analytical method validation principles.[3][4][5]

The objective of a cross-validation study is to demonstrate that a specific analytical method is robust and transferable, yielding comparable results regardless of the testing site. This involves a pre-defined protocol where the same set of blind samples is analyzed by multiple laboratories.

Hypothetical Quantitative Data Comparison

The following table summarizes hypothetical results from three different laboratories for the quantification of this compound in a standardized sample matrix. This data illustrates the expected outcomes of a successful cross-validation study, where the reported concentrations are in close agreement.

ParameterLaboratory ALaboratory BLaboratory C
Mean Concentration (µg/mL)10.29.910.5
Standard Deviation (SD)0.40.50.6
Coefficient of Variation (%CV)3.9%5.1%5.7%
Recovery (%)102%99%105%

Experimental Protocols

A detailed and standardized experimental protocol is crucial for a successful inter-laboratory cross-validation. Below is a typical methodology for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a common technique for the analysis of flavonoids.[6]

Sample Preparation
  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol (B129727).

  • Calibration Standards: Serially dilute the stock solution with methanol to prepare a minimum of five calibration standards ranging from 1 µg/mL to 50 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 15, and 40 µg/mL) from a separate weighing of the reference standard.

  • Test Sample Preparation: Accurately weigh the sample material, extract with methanol, and vortex for 5 minutes. Centrifuge the extract at 10,000 rpm for 10 minutes. Dilute the supernatant to fall within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC Instrumentation and Conditions
  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20-80% B

    • 20-25 min: 80% B

    • 25-30 min: 80-20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.

Method Validation Parameters

Each participating laboratory should validate the method according to established guidelines before analyzing the cross-validation samples.[3][4] Key parameters include:

  • Specificity: Assessed by comparing the chromatograms of the blank, placebo, and standard solutions to ensure no interference at the retention time of this compound.

  • Linearity: Determined by plotting the peak area against the concentration of the calibration standards and calculating the correlation coefficient (r²), which should be ≥ 0.999.

  • Precision: Evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels by analyzing the QC samples. The %CV should not exceed 15%.

  • Accuracy: Determined by the recovery of known amounts of analyte spiked into a blank matrix. The mean recovery should be within 85-115%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Visualizing the Workflow and a Potential Signaling Pathway

To better illustrate the processes and potential applications related to this compound, the following diagrams are provided.

CrossValidationWorkflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Conclusion Protocol Standardized Protocol Development Samples Preparation of Blind Samples Protocol->Samples Labs Selection of Participating Labs Samples->Labs Distribution Sample Distribution Labs->Distribution Analysis Sample Analysis by Each Lab Distribution->Analysis Reporting Data Reporting Analysis->Reporting Comparison Statistical Comparison of Results Reporting->Comparison Conclusion Conclusion on Method Robustness Comparison->Conclusion

Inter-laboratory cross-validation workflow.

Flavonoids are known to interact with various cellular signaling pathways. While the specific targets of this compound are a subject of ongoing research, a hypothetical pathway is depicted below.

SignalingPathway Compound This compound Receptor Cell Surface Receptor Compound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse

References

Unlocking the Potential of 5-Methoxyflavan Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 5-methoxyflavan derivatives, detailing their structure-activity relationships (SAR) across various biological domains. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways, this document serves as a valuable resource for advancing the discovery and development of novel therapeutics based on the flavan (B184786) scaffold.

The 5-methoxyflavan core structure is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antioxidant effects. The nature, position, and number of substituent groups on the flavan rings play a critical role in modulating this activity. This guide delves into these nuances, providing a clear framework for understanding the SAR of this promising class of compounds.

Comparative Analysis of Biological Activities

The biological efficacy of 5-methoxyflavan derivatives is highly dependent on their substitution patterns. The following table summarizes the in vitro activities of various derivatives against different cell lines and targets, providing a quantitative basis for comparison.

Compound IDStructureBiological ActivityCell Line/TargetIC50/EC50 (µM)Reference
1 5-Hydroxy-7-methoxyflavoneMyotube HypertrophyC2C12 myotubes- (Effective at 10 µM)[1][2]
2 5,7-DimethoxyflavoneMyotube HypertrophyC2C12 myotubes- (Inactive at 10 µM)[1]
3 5-DemethylnobiletinCytotoxicityHepG241.37[3]
4 4',5'-Dihydroxy-5,7,3'-trimethoxyflavoneCytotoxicityHCC19548.58[3][4]
5 5,6,7-Trimethoxy-4'-hydroxyflavoneAntiproliferativeAspc-1>10[5]
6 5-Hydroxy-6,7,3',4'-tetramethoxyflavoneAntiproliferativeAspc-15.30[5]
7 5-Acetyloxy-6,7,8,4'-tetramethoxyflavoneSTAT3 Phosphorylation InhibitionHuman Glioblastoma Cells-[6]
8 TangeretinJAK2/STAT3 Phosphorylation InhibitionBV-2 Microglia-[7]
9 Chrysoeriol (B190785) (a related flavonoid)STAT3 Phosphorylation InhibitionA375 Melanoma-[8]

Key Structure-Activity Relationship Insights

The data reveals several key trends in the SAR of 5-methoxyflavan derivatives:

  • Importance of the 5-Position: A hydroxyl group at the C5 position is often crucial for anticancer activity, potentially due to the formation of an intramolecular hydrogen bond with the C4-carbonyl group, which can stabilize the molecule.[3] Demethylation of a 5-methoxy group to a 5-hydroxyl group can significantly enhance cytotoxicity.[3]

  • Role of B-Ring Substitution: The substitution pattern on the B-ring significantly influences biological activity. For instance, the presence of hydroxyl groups, particularly at adjacent positions, can impact cytotoxicity.[3][4]

  • Myotube Hypertrophy: For inducing skeletal muscle hypertrophy, both a 5-hydroxyl group and a 7-methoxy group are critical, as demonstrated by the activity of 5-hydroxy-7-methoxyflavone and the inactivity of derivatives lacking either of these moieties.[2]

  • Anti-inflammatory and Anticancer Mechanisms: Many 5-methoxyflavan derivatives exert their effects by modulating key signaling pathways involved in inflammation and cancer progression, such as the NF-κB and STAT3 pathways.[6][7][9] Inhibition of these pathways often involves the suppression of kinase activity (e.g., JAK2) or the phosphorylation of transcription factors (e.g., STAT3).[6][7]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key assays are provided below.

Cell Viability and Cytotoxicity Assays

1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 5-methoxyflavan derivatives for the desired incubation period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

    • Remove the medium and add 100 µL of a solubilizing buffer (e.g., 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[10]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Caution: Some flavonoids can directly reduce MTT, leading to false-positive results. It is advisable to include cell-free controls to assess this potential interference.[11][12][13]

2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP.

  • Principle: The assay reagent contains a thermostable luciferase that generates a luminescent signal in the presence of ATP. The light output is directly proportional to the amount of ATP, which is an indicator of metabolically active cells.

  • Protocol:

    • Prepare opaque-walled 96-well plates with cells in culture medium.

    • Add the test compounds and incubate for the desired period.

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[1][6]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

    • Record the luminescence using a luminometer.

Anti-inflammatory Assay

Nitric Oxide (NO) Synthase Inhibition Assay

This assay measures the inhibition of nitric oxide production in cells, a key indicator of anti-inflammatory activity.

  • Principle: The production of nitric oxide by inducible nitric oxide synthase (iNOS) is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the 5-methoxyflavan derivatives for 2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce iNOS expression and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Antioxidant Assay

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common and rapid spectrophotometric method for evaluating the antioxidant capacity of compounds.

  • Principle: The stable free radical DPPH has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

  • Protocol:

    • Prepare a working solution of DPPH in methanol (B129727) or ethanol (B145695) with an absorbance of approximately 1.0 at 517 nm.

    • In a test tube or microplate well, mix a solution of the 5-methoxyflavan derivative at various concentrations with the DPPH working solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.[3]

    • Measure the absorbance at 517 nm.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

Visualizing Molecular Mechanisms

To provide a clearer understanding of the cellular processes influenced by 5-methoxyflavan derivatives, the following diagrams illustrate a general experimental workflow and key signaling pathways.

SAR_Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR & Mechanism of Action cluster_optimization Lead Optimization Start Design Derivatives Synth Chemical Synthesis Start->Synth Purify Purification & Characterization Synth->Purify InVitro In Vitro Assays (Cytotoxicity, Anti-inflammatory, Antioxidant, etc.) Purify->InVitro Activity Identify Active Compounds InVitro->Activity SAR_Analysis SAR Analysis Activity->SAR_Analysis MoA Mechanism of Action (Signaling Pathways) SAR_Analysis->MoA Lead_Opt Lead Optimization MoA->Lead_Opt Lead_Opt->Start Iterative Design InVivo In Vivo Studies Lead_Opt->InVivo

Experimental workflow for SAR studies.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor (e.g., TLR4) Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates IkB_NFkB IκB-NF-κB (Inactive Complex) IkB_NFkB->IkB IkB_NFkB->NFkB releases NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression DNA->Genes transcribes Flavan 5-Methoxyflavan Derivatives Flavan->IKK inhibit

Modulation of the NF-κB signaling pathway.

STAT3_Pathway cluster_cytoplasm Cytoplasm Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_c STAT3 JAK->STAT3_c phosphorylates pSTAT3 p-STAT3 STAT3_c->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates Dimer_nuc p-STAT3 Dimer DNA DNA Dimer_nuc->DNA binds Genes Target Gene Expression (e.g., Bcl-2, Cyclin D1) DNA->Genes transcribes Flavan 5-Methoxyflavan Derivatives Flavan->JAK inhibit Flavan->pSTAT3 inhibit

Inhibition of the STAT3 signaling pathway.

This guide provides a foundational understanding of the structure-activity relationships of 5-methoxyflavan derivatives. The presented data and methodologies aim to facilitate further research and development in this promising area of medicinal chemistry. The continued exploration of this chemical space holds the potential for the discovery of novel and effective therapeutic agents for a range of human diseases.

References

A Comparative Guide to the Antiproliferative Effects of Quercetin, Luteolin, and Apigenin in Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiproliferative effects of three common dietary flavonoids—quercetin, luteolin, and apigenin (B1666066)—on colon cancer cell lines. The information presented is curated from various scientific studies to assist researchers in navigating the potential therapeutic applications of these natural compounds. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows.

Comparative Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for quercetin, luteolin, and apigenin in the human colon cancer cell lines HT-29 and HCT-116. It is important to note that these values are compiled from different studies and experimental conditions may vary. For a direct comparison, a study on cultured hepatocytes is also included, which, while not a cancer model, provides a head-to-head comparison of these flavonoids' inhibitory effects on uric acid production.

FlavonoidCell LineIC50 (µM)Reference
Quercetin HT-2981.65 ± 0.49 (48h)[1][2]
HCT-116181.7[3]
Cultured Hepatocytes (Uric Acid Production)10.2[1][4]
Luteolin HT-29IC50 determined, synergistic with 5-FU[5]
Cultured Hepatocytes (Uric Acid Production)8.1[1][4]
Apigenin HCT-116Significant reduction at 25 and 50 µM[5]
HT-29Significant cell death at 12.5 and 25 nM
Cultured Hepatocytes (Uric Acid Production)18.6[1][4]

Experimental Protocols

MTT Assay for Cell Viability and Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Human colon cancer cells (e.g., HCT-116 or HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Quercetin, Luteolin, Apigenin stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the flavonoid stock solutions in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of flavonoids. Include a vehicle control (medium with the same concentration of DMSO used for the highest flavonoid concentration) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals at the bottom.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the flavonoid concentration and determine the IC50 value, which is the concentration of the flavonoid that causes 50% inhibition of cell viability.

Signaling Pathways and Experimental Workflows

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival, growth, and proliferation. In many cancers, this pathway is aberrantly activated. Quercetin, luteolin, and apigenin have been shown to exert their antiproliferative effects in part by inhibiting the PI3K/Akt signaling cascade. This inhibition leads to a decrease in the phosphorylation of Akt, which in turn affects downstream targets involved in cell cycle progression and apoptosis.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Activation mTOR mTOR pAkt->mTOR Activates Bad Bad pAkt->Bad Inhibits Caspase9 Caspase-9 pAkt->Caspase9 Inhibits CellCycle Cell Cycle Progression mTOR->CellCycle Promotes Apoptosis Apoptosis Bad->Apoptosis Induces Caspase9->Apoptosis Induces GF Growth Factor GF->RTK Binds Flavonoids Quercetin Luteolin Apigenin Flavonoids->PI3K Inhibit Flavonoids->Akt Inhibit Phosphorylation

Caption: Generalized signaling pathway of flavonoid-induced antiproliferative effects.

Experimental Workflow for Comparing Flavonoid Effects

The following diagram outlines a typical workflow for an in vitro study comparing the antiproliferative effects of different compounds on cancer cells.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., HCT-116, HT-29) start->cell_culture seeding 2. Cell Seeding (96-well plates) cell_culture->seeding treatment 3. Flavonoid Treatment (Quercetin, Luteolin, Apigenin at various concentrations) seeding->treatment incubation 4. Incubation (24, 48, 72 hours) treatment->incubation mt_assay 5. MTT Assay incubation->mt_assay read_plate 6. Read Absorbance (570 nm) mt_assay->read_plate data_analysis 7. Data Analysis (% Viability, IC50 Calculation) read_plate->data_analysis end End data_analysis->end

Caption: A typical workflow for an in vitro antiproliferation assay.

Logical Flow of the Comparison Guide

This diagram illustrates the structure and logical progression of the information presented in this guide.

Logical_Flow title Comparison of Flavonoid Antiproliferative Effects intro Introduction to Flavonoids and Cancer title->intro data_section Quantitative Data Comparison (IC50 Values) intro->data_section protocols_section Detailed Experimental Protocols (MTT Assay) data_section->protocols_section pathways_section Signaling Pathway Analysis (PI3K/Akt) protocols_section->pathways_section workflow_section Experimental Workflow Visualization pathways_section->workflow_section conclusion Conclusion and Future Directions workflow_section->conclusion

Caption: Logical structure of this comparison guide.

Conclusion

Quercetin, luteolin, and apigenin demonstrate significant antiproliferative effects against colon cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways such as the PI3K/Akt pathway, leading to the inhibition of cell proliferation and induction of apoptosis. While the IC50 values can vary depending on the specific flavonoid, cell line, and experimental conditions, the available data consistently support their potential as anticancer agents. Further research, particularly head-to-head comparative studies under standardized conditions, is warranted to fully elucidate their relative potencies and therapeutic potential. This guide provides a foundational overview to aid researchers in designing and interpreting future investigations into the anticancer properties of these promising natural compounds.

References

A Comparative Guide to the Reproducibility of Experiments Involving (2S)-5-Methoxyflavan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available experimental data for (2S)-5-Methoxyflavan-7-ol, a natural flavan (B184786) isolated from "Dragon's blood resin." Due to a notable scarcity of published biological studies on this specific compound, this document focuses on its foundational characterization and presents a comparative analysis with structurally related flavans to guide future research and address the reproducibility of experiments in this context.

Foundational Characterization of this compound

The primary source for the characterization of this compound is a 1971 paper by Cardillo G, et al., which details its isolation, structure, and absolute configuration.[1][2][3] For any experimental work, reproducing the initial isolation and characterization is the first critical step.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference(s)
Molecular Formula C₁₆H₁₆O₃[2]
Molecular Weight 256.30[2]
CAS Number 35290-20-1[3]
Natural Source Dragon's blood resin (Dracaena draco)[2]
Stereochemistry (2S)[1]

Experimental Protocols

While specific protocols for biological assays involving this compound are not available in the reviewed literature, the following outlines a general and reproducible workflow for its isolation from its natural source.

General Protocol for Isolation of Flavans from Dracaena Resin:

  • Extraction: Maceration and sequential extraction of the dried, powdered resin with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, methanol).

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a solvent gradient to separate compounds based on polarity.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing flavans.

  • Purification: Repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) is employed to isolate the pure compound.

  • Structural Elucidation: The chemical structure is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The absolute configuration is determined using chiroptical methods like Circular Dichroism (CD).

G A 1. Dracaena Resin Pulverization B 2. Solvent Extraction A->B C 3. Column Chromatography B->C D 4. Fraction Analysis (TLC) C->D E 5. Purification (HPLC) D->E F 6. Pure this compound E->F G 7. Structural Verification (NMR, MS) F->G

Figure 1. Experimental workflow for the isolation and characterization of this compound.

Comparative Analysis with Structurally Related Flavans

To provide a framework for potential biological activities, the following table compares this compound with related flavans for which experimental data have been published. This comparison can guide the design of new experiments and help in the selection of appropriate positive controls.

Table 2: Biological Activities of Structurally Related Flavans

CompoundStructureBiological ActivityQuantitative DataReference(s)
(2S)-5,7-dihydroxy-4'-methoxy-8-methylflavan C₁₇H₁₈O₄AntimicrobialData not specified in abstract[4]
(2S)-4',7-dihydroxy-8-methylflavan C₁₆H₁₆O₃Major constituent of D. dracoNot applicable[5]
5,7-dihydroxy-3,8,4'-trimethoxyflavone C₁₈H₁₆O₇AntimicrobialMIC = 512 µg/mL against E. coli and C. albicans[6]
4'-Methoxy-5,7-dimethoxyflavanone C₁₈H₁₈O₅AntibacterialNot significantly active against tested strains[7]

Potential Signaling Pathways for Investigation

No signaling pathways have been elucidated for this compound. However, based on the known anti-inflammatory and cytotoxic activities of other flavonoids from "Dragon's blood," future research could explore pathways such as the NF-κB signaling cascade.[8]

G stimulus Inflammatory Stimulus receptor Cell Surface Receptor stimulus->receptor IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates genes Pro-inflammatory Gene Expression nucleus->genes Flavan This compound (Hypothesized Target) Flavan->IKK Inhibits?

Figure 2. Hypothesized modulation of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

The reproducibility of experiments involving this compound is currently limited to its chemical isolation and characterization, with a significant gap in the literature regarding its biological activities. This guide serves to highlight this knowledge gap and provide a comparative framework to stimulate future research. For drug development professionals and scientists, this compound represents an under-investigated natural product with potential for discovery. Future work should focus on a systematic evaluation of its biological properties, starting with broad screening assays and followed by mechanistic studies to elucidate its mode of action.

References

Meta-analysis of studies on the biological effects of methoxylated flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of the biological effects of prominent methoxylated flavonoids, focusing on their anti-inflammatory, anti-cancer, and antioxidant properties. The data presented is curated from a range of preclinical studies to offer a comprehensive overview for researchers and professionals in drug development. Methoxylated flavonoids, a subclass of flavonoids characterized by one or more methoxy (B1213986) groups, have garnered significant scientific interest due to their enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts. This often translates to superior biological activity.[1]

This guide summarizes quantitative data on the bioactivity of several key methoxylated flavonoids: nobiletin, tangeretin, sinensetin, and eupatorin. Detailed experimental methodologies for key assays are provided, and crucial signaling pathways are visualized to facilitate a deeper understanding of their mechanisms of action.

Quantitative Comparison of Biological Activities

The following tables summarize the in vitro efficacy of selected methoxylated flavonoids across various biological assays. IC50 values are presented to allow for a direct comparison of potency.

Table 1: Anti-inflammatory Activity of Methoxylated Flavonoids

FlavonoidAssayCell LineIC50 (µM)Key Findings
Nobiletin Nitric Oxide (NO) ProductionRAW 264.7~25Suppressed LPS-induced NO production.
PGE2 ProductionRAW 264.7~25Inhibited LPS-induced PGE2 synthesis.
TNF-α ProductionRAW 264.7~25Reduced LPS-induced TNF-α secretion.
Tangeretin Nitric Oxide (NO) ProductionRAW 264.7~30Showed significant inhibition of NO production.
PGE2 ProductionRAW 264.7~30Demonstrated potent inhibition of PGE2.
TNF-α ProductionRAW 264.7~30Effectively lowered TNF-α levels.
Sinensetin Nitric Oxide (NO) ProductionJ7749.2[1]Inhibited LPS-induced NO production.[1]
PGE2 ProductionJ7742.7[1]Potently inhibited LPS-induced PGE2 production.[1]
TNF-α ProductionJ7742.7[1]Markedly reduced LPS-induced TNF-α secretion.[1]
Eupatorin Nitric Oxide (NO) ProductionJ7745.2[1]Demonstrated strong inhibition of NO synthesis.[1]
PGE2 ProductionJ7745.0[1]Showed significant inhibition of PGE2.[1]
TNF-α ProductionJ7745.0[1]Effectively inhibited TNF-α production.[1]
3',4'-Didemethylnobiletin iNOS & COX-2 ExpressionMouse Skin-Effectively inhibited TPA-stimulated transcription of iNOS and COX-2.[2]

Table 2: Anti-Cancer Activity of Methoxylated Flavonoids (IC50 in µM)

FlavonoidA549 (Lung)Caco-2 (Colon)MCF-7 (Breast)MDA-MB-231 (Breast)HT-29 (Colon)
Nobiletin -40 (72h)124.5--
Tangeretin 118.5---~20-37
Sinensetin --131.5[3]97.45[3]-

Table 3: Antioxidant Capacity of Methoxylated Flavonoids

FlavonoidAntioxidant AssayResultKey Findings
Nobiletin Lipid Peroxidation (MDA)18% reduction in rat blood serum[4]Improved antioxidant capacity and reduced lipid peroxidation.[4]
Tangeretin Lipid Peroxidation (MDA)22% reduction in rat blood serum[4]Decreased blood lipid peroxidation, potentially contributed by increased retinol (B82714) and α-tocopherol levels.[4]

Further research is required to establish comparative ORAC values for a wider range of methoxylated flavonoids.

Signaling Pathways Modulated by Methoxylated Flavonoids

Methoxylated flavonoids exert their biological effects by modulating key intracellular signaling pathways involved in inflammation, cell proliferation, and survival. The following diagrams illustrate the primary mechanisms of action.

NFkB_Pathway Figure 1: Inhibition of NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates Flavonoids Methoxylated Flavonoids (Nobiletin, Tangeretin, Sinensetin, Eupatorin) Flavonoids->IKK inhibit Flavonoids->NFkB_n inhibit translocation DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes transcription

Caption: Inhibition of the NF-κB Signaling Pathway by Methoxylated Flavonoids.

MAPK_Pathway Figure 2: Inhibition of MAPK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress / Cytokines Receptor Receptor Stimuli->Receptor ASK1 ASK1 Receptor->ASK1 MKK MKK3/6 ASK1->MKK MEK MEK1/2 ASK1->MEK JNK JNK ASK1->JNK p38 p38 MAPK MKK->p38 AP1 AP-1 p38->AP1 ERK ERK1/2 MEK->ERK ERK->AP1 JNK->AP1 Flavonoids Methoxylated Flavonoids (Tangeretin, Eupatorin) Flavonoids->p38 inhibit phosphorylation Flavonoids->ERK inhibit phosphorylation Flavonoids->JNK inhibit phosphorylation Genes Gene Expression (Inflammation, Proliferation) AP1->Genes

Caption: Inhibition of the MAPK Signaling Pathway by Methoxylated Flavonoids.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of the methoxylated flavonoid for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.

Nitric Oxide (NO) Production Assay (Griess Assay)

The Griess assay is a colorimetric method for the quantification of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.

Principle: The Griess reagent converts nitrite into a deep purple azo compound. The intensity of the color is proportional to the nitrite concentration.

Protocol Outline:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with a pro-inflammatory stimulus (e.g., LPS) in the presence or absence of the methoxylated flavonoid for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Protocol Outline:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p38, IκBα).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which is then detected on X-ray film or by a digital imager.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.

Principle: A fluorescent probe (e.g., fluorescein) is damaged by peroxyl radicals generated by a radical initiator (e.g., AAPH), leading to a loss of fluorescence. The presence of an antioxidant inhibits this damage, and the antioxidant capacity is quantified by comparing the decay of the fluorescent probe to that of a standard antioxidant (e.g., Trolox).

Protocol Outline:

  • Reagent Preparation: Prepare the fluorescent probe, radical initiator, and antioxidant standards (Trolox) and samples.

  • Reaction Mixture: In a 96-well plate, mix the sample or standard with the fluorescent probe.

  • Initiation of Reaction: Add the radical initiator to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over time at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Data Analysis: Calculate the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to the net AUC of the Trolox standard curve.

Conclusion

This meta-analysis highlights the potent anti-inflammatory and anti-cancer properties of methoxylated flavonoids, with a growing body of evidence supporting their superior bioavailability and bioactivity. The quantitative data and mechanistic insights provided in this guide offer a valuable resource for researchers in the field of natural product-based drug discovery. Further investigation, particularly in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of these promising compounds. The detailed protocols and pathway diagrams serve as a foundation for designing and interpreting future experiments aimed at exploring the diverse biological effects of methoxylated flavonoids.

References

Safety Operating Guide

Proper Disposal Procedures for (2S)-5-Methoxyflavan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of (2S)-5-Methoxyflavan-7-ol, a natural product isolated from Dragon's blood resin.[1] Adherence to these procedural guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. The following protocols are based on general best practices for laboratory chemical waste management and should be adapted to meet local and institutional regulations.

I. Immediate Safety and Handling Considerations

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[2][3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3][4]

  • Spill Response: In the event of a spill, prevent further leakage if it is safe to do so.[3] Absorb solids with an inert material and collect for disposal. Avoid generating dust.[3][5] Ensure the area is well-ventilated.

II. Chemical Waste Profile and Segregation

Proper segregation of chemical waste is paramount to prevent incompatible materials from mixing.[6][7]

Property Information for this compound (and related flavanoids) Disposal Implication
Physical State Likely a solid, similar to related flavones.[2][5]Collect as solid chemical waste.
Hazards Specific hazards are not well-documented. Assume it may be an irritant.Handle with appropriate PPE. Do not dispose of in regular trash.[8][9]
Reactivity No specific reactivity data is available. Avoid mixing with strong oxidizing agents, acids, or bases.[6]Segregate from incompatible waste streams.[6][7]
Solubility Likely soluble in organic solvents.[10]Aqueous solutions should not be disposed of down the drain unless explicitly permitted by EHS.[7][9][11]

III. Step-by-Step Disposal Protocol

Follow this procedure for the routine disposal of this compound from a laboratory setting.

  • Waste Identification:

    • Characterize the waste. Is it pure this compound, a solution in a solvent, or a mixture with other reagents?

    • This compound is not explicitly listed as an acutely toxic chemical (P-list), but it should be treated as a hazardous chemical waste.[11]

  • Container Selection and Labeling:

    • Select a waste container that is chemically compatible with the waste. A high-density polyethylene (B3416737) (HDPE) container is generally a safe choice.[6][11]

    • The container must be in good condition, with a secure, leak-proof lid.[8]

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". If it is a solution, list all components and their approximate concentrations.

  • Waste Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][11]

    • Keep the waste container closed except when adding waste.[7][11]

    • Do not mix incompatible waste streams in the same container. For example, halogenated and non-halogenated solvent wastes should be collected separately.[7]

  • Request for Disposal:

    • Once the container is full or you have no further use for it, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[11]

    • Do not pour this compound or its solutions down the drain.[9][11] Hazardous chemicals must be disposed of through the proper channels.[8][11]

IV. Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the disposal of this compound.

Disposal_Workflow start Start: Waste Generation (this compound) is_pure Is the waste pure This compound? start->is_pure is_solution Is the waste a solution? is_pure->is_solution No solid_waste Collect in a labeled solid hazardous waste container. is_pure->solid_waste Yes is_solution->solid_waste No (e.g., mixture with other solids) solvent_type Is the solvent halogenated? is_solution->solvent_type Yes store_waste Store in Satellite Accumulation Area. solid_waste->store_waste halogenated_waste Collect in a labeled halogenated liquid waste container. solvent_type->halogenated_waste Yes non_halogenated_waste Collect in a labeled non-halogenated liquid waste container. solvent_type->non_halogenated_waste No halogenated_waste->store_waste non_halogenated_waste->store_waste request_pickup Contact EHS for waste pickup. store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2S)-5-Methoxyflavan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (2S)-5-Methoxyflavan-7-ol. The following procedures for personal protective equipment (PPE), operations, and disposal are based on best practices for handling similar flavonoid compounds in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following table summarizes the recommended equipment.

Protection Type Equipment Specification and Use
Eye and Face Protection Chemical safety goggles or a face shieldTightly fitting safety goggles are essential to prevent eye contact. For tasks with a splash hazard, a face shield should be worn in addition to goggles[1][2].
Hand Protection Chemical-resistant glovesNitrile gloves are recommended. For extended contact or when handling concentrated solutions, consider double-gloving[1][3].
Respiratory Protection RespiratorA respirator is advised, particularly when handling the compound as a powder or if aerosolization is possible. The type of respirator should be determined by a risk assessment of the specific procedure[1][2].
Protective Clothing Laboratory coat or chemical-resistant apron/coverallsA lab coat or a chemical-resistant apron should be worn to protect the skin. Ensure clothing provides full coverage[1][4].
Footwear Closed-toe shoesClosed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled[1].

Operational Plan

Adherence to a strict operational plan is vital for the safe handling of this compound.

1. Preparation:

  • Work in a designated, well-ventilated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure[5].

  • Ensure that an eyewash station and safety shower are readily accessible[6].

  • Before starting, inspect all PPE for integrity.

2. Handling:

  • When weighing the solid compound, use a containment balance or perform the task within a ventilated enclosure to control dust.

  • When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing[1].

  • Avoid direct contact with skin, eyes, and clothing[5][7].

3. Post-Handling:

  • After handling, thoroughly wash hands and any exposed skin with soap and water[1].

  • Decontaminate all surfaces and equipment used during the procedure.

  • Remove and properly store or dispose of contaminated PPE.

4. Spill Procedures:

  • In the event of a small spill, alert personnel in the immediate vicinity.

  • Wearing appropriate PPE, cover the spill with an absorbent material such as vermiculite (B1170534) or sand[1].

  • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal[1].

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Dispose of unused this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container[6].

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the cleaned containers in accordance with institutional and local regulations.

  • Regulatory Compliance: All chemical waste must be disposed of through an approved waste disposal plant or licensed contractor[6]. Do not discharge into the environment[5].

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

prep Preparation ppe Don PPE prep->ppe Verify safety equipment handling Chemical Handling (Weighing, Solution Prep) ppe->handling Proceed with experiment post_handling Post-Handling (Decontamination) handling->post_handling After experiment completion waste Waste Disposal post_handling->waste Segregate waste streams end End of Procedure waste->end Follow institutional guidelines

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(2S)-5-Methoxyflavan-7-ol
Reactant of Route 2
(2S)-5-Methoxyflavan-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.